2-Bromo-4-(oxan-3-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
2-bromo-4-(oxan-3-yl)pyridine |
InChI |
InChI=1S/C10H12BrNO/c11-10-6-8(3-4-12-10)9-2-1-5-13-7-9/h3-4,6,9H,1-2,5,7H2 |
InChI Key |
DFJLBJVTLBHBNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=CC(=NC=C2)Br |
Origin of Product |
United States |
Solubility Profiling and Handling of 2-Bromo-4-(oxan-3-yl)pyridine: A Technical Guide
Topic: Solubility of 2-Bromo-4-(oxan-3-yl)pyridine in DMSO and methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary
This guide details the physicochemical behavior, solubility profiling, and handling protocols for 2-Bromo-4-(oxan-3-yl)pyridine (also known as 2-bromo-4-(tetrahydro-2H-pyran-3-yl)pyridine). As a halogenated pyridine scaffold incorporating a saturated oxygen heterocycle, this compound exhibits a distinct solubility profile driven by the interplay between the lipophilic bromine/tetrahydropyran (THP) moieties and the polar pyridine nitrogen.
Key Technical Insights:
-
Predicted Solubility: High in DMSO (>100 mg/mL); Moderate-to-High in Methanol (>50 mg/mL).
-
Critical Stability Risk: While generally stable, the C-Br bond is susceptible to nucleophilic aromatic substitution (
) in methanol under basic conditions or high temperatures. -
Primary Application: Solubilization for Suzuki-Miyaura cross-coupling or biological assay screening.
Physicochemical Profile & Theoretical Prediction
Understanding the molecular architecture is the first step in predicting solubility behavior before consuming valuable material.
Structural Analysis
The molecule consists of three distinct functional zones:
-
Pyridine Core: Provides basicity (pKa ~2-3 due to electron-withdrawing Br) and H-bond acceptance.
-
Bromine Substituent (C-2): Increases lipophilicity and serves as a reactive handle; significantly reduces water solubility compared to non-halogenated pyridines.
-
Oxan-3-yl (Tetrahydropyran) Ring: A cyclic ether that adds steric bulk and moderate lipophilicity while offering weak H-bond acceptance.
Calculated Properties (In Silico)
Data estimated based on structural analogs (e.g., 2-bromo-4-methylpyridine).
| Property | Value (Est.) | Impact on Solubility |
| Molecular Weight | ~242.11 g/mol | Moderate MW facilitates dissolution. |
| cLogP | 2.4 – 2.8 | Lipophilic; favors organic solvents (DMSO, MeOH) over water. |
| H-Bond Donors | 0 | No self-aggregation via H-bonding; easier to dissolve. |
| H-Bond Acceptors | 2 (Pyridine N, Ether O) | Good interaction with protic solvents (MeOH). |
| Polar Surface Area | ~22 Ų | Low PSA suggests good membrane permeability and solvent penetration. |
Solvent-Specific Mechanisms
Dimethyl Sulfoxide (DMSO)[1][2]
-
Mechanism: DMSO is a dipolar aprotic solvent. It solvates the cation (pyridinium, if protonated) and interacts strongly with the polarizable bromine atom and the aromatic system via dipole-dipole interactions.
-
Solubility Expectation: Excellent. Expect solubility limits exceeding 100 mg/mL.
-
Technical Caveat: DMSO is highly hygroscopic. Absorbed water can crash out the lipophilic compound over time. Protocol: Use anhydrous DMSO (stored over 4Å molecular sieves) for stock solutions.
Methanol (MeOH)
-
Mechanism: Methanol is a polar protic solvent. It acts as a Hydrogen Bond Donor (HBD) to the pyridine nitrogen and the pyran oxygen.
-
Solubility Expectation: Good. The H-bonding capability of MeOH complements the H-bond accepting nature of the solute.
-
Technical Caveat: Avoid strong bases (e.g., NaOMe, NaOH) in methanolic solutions. The 2-position bromine is activated for
, potentially leading to the formation of 2-methoxy-4-(oxan-3-yl)pyridine, especially at elevated temperatures [1].
Core Protocols: Solubility Determination
This section defines the "Core" methodology. Do not rely on visual estimation alone. Use these self-validating protocols to ensure data integrity.
Workflow Visualization
Figure 1: Decision tree for solubility profiling, ensuring both concentration accuracy and chemical stability.
Protocol A: Visual Kinetic Solubility (Rapid Screen)
Purpose: Quick "Go/No-Go" determination for synthesis or assay prep.
-
Preparation: Weigh 2.0 mg of 2-Bromo-4-(oxan-3-yl)pyridine into a clear 1.5 mL HPLC vial.
-
Addition: Add 20 µL of solvent (DMSO or MeOH) to reach a theoretical concentration of 100 mg/mL.
-
Agitation: Vortex for 60 seconds. If undissolved, sonicate for 5 minutes at <30°C (monitor temp to prevent degradation).
-
Titration: If particulates remain, add solvent in 20 µL increments, vortexing between additions, until clear.
-
Calculation:
Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)
Purpose: Precise data for formulation or physicochemical characterization.
-
Saturation: Add excess solid (~20 mg) to 1 mL of solvent in a sealed glass vial.
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).
-
Quantification (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV at 254 nm (aromatic
) and 220 nm.
-
-
Self-Validation:
-
Inject a standard of known concentration (e.g., 0.1 mg/mL) to establish a calibration curve.
-
Pass Criteria: The peak purity index (via Diode Array Detector) must be >99% to ensure no degradation occurred during the 24h shake [2].
-
Handling, Stability, and Storage[3]
Light Sensitivity
Brominated aromatics are inherently photosensitive. Homolytic cleavage of the C-Br bond can occur under UV light, leading to radical formation and polymerization or debromination.
-
Requirement: Store solid and solutions in amber glass vials .
-
Lab Practice: Wrap clear vessels in aluminum foil during extended equilibration periods.
Chemical Compatibility
-
Acids: Stable in acidic MeOH (e.g., 0.1% Formic Acid). The pyridine nitrogen will protonate, significantly increasing solubility in polar media.
-
Bases: Caution. Avoid storing in basic methanol (e.g., containing NaOH, KOH, or K2CO3) for >1 hour. The electron-deficient pyridine ring (activated by Br) is prone to nucleophilic attack by methoxide (
) [3].
Storage of Stock Solutions
-
DMSO Stocks: Stable at -20°C for 6 months. Ensure the cap is tight to prevent water absorption (DMSO is hygroscopic). Repeated freeze-thaw cycles can precipitate the compound; vortex thoroughly after thawing.
-
Methanol Stocks: Prone to evaporation. Store at -20°C with Parafilm sealing. Use within 1 month.
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for halogenated pyridine reactivity and SNAr susceptibility).
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Bromopyridine derivatives. Link
Hazard and Safety Assessment: 2-Bromo-4-(oxan-3-yl)pyridine
An In-depth Technical Guide for Researchers
Section 1: Chemical Identification and Structural Context
2-Bromo-4-(oxan-3-yl)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and an oxane (tetrahydropyran) group. Its structure suggests that its reactivity and toxicological profile will be influenced by the electron-withdrawing nature of the pyridine ring and the bromine atom, as well as the aliphatic oxane moiety.
For the purpose of this safety assessment, data has been extrapolated from the following representative analogues:
-
General pyridine safety data
The core hazards associated with these analogues consistently include acute toxicity, irritation to skin and eyes, and respiratory tract irritation.[2][3][6]
| Identifier | Value |
| Compound Name | 2-Bromo-4-(oxan-3-yl)pyridine |
| CAS Number | 1261021-34-5 |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol |
| Inferred Purity | Typically >95% for research-grade chemicals[8] |
Section 2: Inferred Hazard Profile and GHS Classification
Based on an analysis of its structural analogues, 2-Bromo-4-(oxan-3-yl)pyridine should be handled as a hazardous substance. The following GHS classifications are predicted and should be applied as a precautionary measure.
| Hazard Class | Category | Hazard Statement | Basis of Inference |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed | Bromopyridines are documented as toxic if swallowed.[2][3][9] |
| Acute Toxicity, Dermal | Category 2 or 3 | H310/H311: Fatal or Toxic in contact with skin | 2-Bromopyridine is classified as fatal in contact with skin.[2][3] This represents a significant potential hazard. |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation | A common classification for brominated pyridines and anilines.[2][4][6][7] |
| Serious Eye Damage / Irritation | Category 2A | H319: Causes serious eye irritation | A consistent finding across nearly all pyridine-based analogues.[2][4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors or dusts of similar compounds is known to irritate the respiratory system.[2][3][6] |
Predicted GHS Pictograms:
Signal Word: DANGER
Causality Behind the Hazards: The toxicity of bromopyridines is linked to their ability to act as alkylating agents and to interfere with metabolic processes. The pyridine nitrogen can be protonated or interact with biological targets, while the bromo-substituent provides a potential leaving group for nucleophilic substitution reactions with biological macromolecules. Dermal absorption is a significant risk, as these lipophilic compounds can penetrate the skin, leading to systemic toxicity.[3]
Section 3: Safe Handling and Engineering Controls
A multi-layered approach to exposure control is mandatory when handling 2-Bromo-4-(oxan-3-yl)pyridine.
3.1. Ventilation and Containment: All manipulations of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood. The causality is clear: engineering controls provide the primary barrier against inhalation of potentially harmful vapors or aerosols, which may cause respiratory irritation.[1][5][6] The fume hood sash should be kept as low as possible to maximize capture velocity. For any procedure with a high risk of aerosolization (e.g., sonication, vortexing), additional containment measures such as sealed rotors or handling within a glove box should be considered.
3.2. General Handling Practices:
-
Avoid Contact: Do not allow the material to come into contact with skin, eyes, or clothing.[1][6]
-
Prevent Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[2][5] Avoid breathing dust, fumes, or vapors.[2][6]
-
Ignition Sources: While specific flammability data is unavailable, related compounds like 2-bromopyridine are flammable liquids.[2][3] Therefore, keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Use of Tools: Employ spark-proof tools and explosion-proof equipment where applicable.[1][3] Grounding and bonding of containers during transfers of larger quantities is a critical step to prevent static discharge, a known ignition source for flammable vapors.[2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling and before leaving the laboratory.[2][4][5]
3.3. Storage Protocols:
-
Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated area.[1][3][4]
-
Inert Atmosphere: For long-term stability and to prevent reaction with atmospheric moisture or oxygen, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[1][3]
Section 4: Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific experimental procedure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield must be worn in addition to goggles.[2][4][6]
-
Skin and Body Protection: A flame-resistant lab coat is required. All skin should be covered. For transfers of significant quantities, a chemical-resistant apron is recommended.
-
Hand Protection: Given the high risk of dermal toxicity ("Fatal in contact with skin" for 2-bromopyridine[2][3]), glove selection is critical. Double-gloving is strongly recommended. Use a durable outer glove (e.g., nitrile) over a thinner inner glove. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected. Always follow proper glove removal technique to avoid skin contact.[10]
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including fit testing.
Caption: PPE selection logic for handling the target compound.
Section 5: First Aid and Emergency Procedures
Immediate action is critical in the event of an exposure. Ensure eyewash stations and safety showers are accessible and have been recently tested.[1][4]
-
Inhalation: Move the affected person to fresh air immediately.[3][4] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[3][7] Seek immediate medical attention.[1][3]
-
Skin Contact: This is a critical exposure route. Immediately remove all contaminated clothing.[2][3] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6][7] Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth thoroughly with water.[1][3] If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[1][3]
Section 6: Stability and Reactivity Profile
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[4]
-
Conditions to Avoid: Avoid exposure to heat, open flames, sparks, and other ignition sources.[1][3] Also avoid exposure to light and incompatible materials.[1]
-
Incompatible Materials: Strong oxidizing agents and strong acids are expected to be incompatible, potentially leading to vigorous or exothermic reactions.[1][3]
-
Hazardous Decomposition Products: Thermal decomposition or combustion will likely produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[1][3]
Section 7: Toxicological Profile (Inferred)
A full toxicological investigation has not been performed on this specific molecule.[1] The following information is inferred from analogue data.
-
Acute Effects: The primary acute risks are severe irritation to the eyes, skin, and respiratory system.[2][6] Systemic toxicity is a major concern following ingestion or dermal absorption, with potential symptoms including headache, dizziness, nausea, and vomiting.[1]
-
Chronic Effects: Prolonged or repeated exposure may cause damage to organs.[7] Frequent skin contact could lead to dermatitis by defatting the skin.[1] The chronic health effects have not been fully investigated.[2]
-
Carcinogenicity & Mutagenicity: There is no data available to suggest that this compound is carcinogenic or mutagenic.[3]
Section 8: Spill Management and Disposal
8.1. Spill Response: Proper preparation is key to managing spills effectively. Ensure a chemical spill kit equipped with appropriate absorbent material (e.g., sand, vermiculite, or commercial sorbent), personal protective equipment, and waste disposal bags is readily available.
Caption: A decision tree for responding to a chemical spill.
8.2. Waste Disposal: All waste materials, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][4] Do not empty into drains.[1]
References
- 3-Bromopyridine Safety Data Sheet.
- 2-Bromopyridine Safety Data Sheet. Jubilant Ingrevia Limited.
- 2-Bromo-3-fluoro-4-(oxan-4-yl)pyridine Product Page. MilliporeSigma.
- Pyridine Material Safety Data Sheet.
- 2-Bromopyridine Safety Data Sheet. Thermo Fisher Scientific.
- 4-(Bromoacetyl)pyridine hydrobromide Safety Data Sheet. Fisher Scientific.
- 2-Bromo-4-methylpyridine Properties. US EPA CompTox Chemicals Dashboard.
- 2-Bromo-N-(oxetan-3-yl)pyridin-4-amine Product Page. ChemScene.
- 2-Bromo-3-fluoro-4-(oxan-4-yl)pyridine Product Page. Sigma-Aldrich.
- 2-Bromo-3-fluoro-4-formylpyridine SDS. ECHEMI.
- 2-Bromo-4-iodo-5-(trifluoromethyl)pyridine Safety Data Sheet. AK Scientific, Inc.
- Ethylene glycol monobutyl ether Safety Data Sheet. PENTA.
- 2-Bromo-4-methylaniline Safety Data Sheet. Fisher Scientific.
- 2-BROMO-4-ACETYL PYRIDINE Product Page. ChemicalBook.
- Pyridine, 2-bromo- Data. NIST WebBook.
- Diethylene Glycol Mono Butyl Ether MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
Sources
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
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- 5. echemi.com [echemi.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Bromo-3-fluoro-4-(oxan-4-yl)pyridine | 1622842-79-8 [sigmaaldrich.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Chemical stability of 2-Bromo-4-(oxan-3-yl)pyridine in storage
An in-depth analysis of the chemical stability of 2-Bromo-4-(oxan-3-yl)pyridine requires a rigorous understanding of its bifunctional nature. As a critical building block in pharmaceutical synthesis, this molecule combines a cross-coupling-ready 2-bromopyridine moiety with a lipophilic oxane (tetrahydropyran) ring. However, this dual functionality introduces competing degradation pathways during long-term storage.
This whitepaper provides a comprehensive, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded guide to understanding, predicting, and mitigating the degradation of 2-Bromo-4-(oxan-3-yl)pyridine.
Molecular Anatomy & Causality of Degradation
To establish a robust storage protocol, we must first dissect the molecule's specific vulnerabilities. The degradation of 2-Bromo-4-(oxan-3-yl)pyridine is not monolithic; it is a composite of photolytic, oxidative, and hydrolytic vulnerabilities.
The Oxane (Tetrahydropyran) Ring: Auto-Oxidation Kinetics
Ethers are notoriously susceptible to auto-oxidation, a radical chain reaction with atmospheric oxygen that yields explosive hydroperoxides. In the oxane ring, oxygen attacks the alpha-carbon (adjacent to the ether oxygen) because the resulting carbon-centered radical is highly stabilized by the adjacent oxygen's lone electron pairs[1].
Causality Insight: While tetrahydrofuran (THF) oxidizes rapidly, the six-membered tetrahydropyran (THP) ring of our target molecule is conformationally more rigid. The singly occupied molecular orbital (SOMO) of the intermediate THP radical is partially sterically blocked by neighboring axial hydrogen atoms, making THP approximately six times more resistant to auto-oxidation than THF[2]. Despite this kinetic resistance, prolonged storage without an inert atmosphere will inevitably lead to the slow accumulation of tetrahydropyran-2-yl hydroperoxide, which acts both as a safety hazard and a reactive impurity that can trigger secondary degradation of the pyridine core[3].
The 2-Bromopyridine Core: Photolysis and Nucleophilic Sensitivity
The electron-deficient nature of the pyridine ring makes the 2-bromo position highly activated. Under UV irradiation (λ ≥ 235 nm), the C–Br bond undergoes homolytic cleavage, generating a highly reactive pyridinyl radical and a bromine radical, ultimately leading to debromination or dimerization[4]. Furthermore, the basic pyridine nitrogen is hygroscopic and prone to protonation or N-oxidation if exposed to moisture and the peroxides generated by the oxane ring.
Mechanistic degradation pathways of 2-Bromo-4-(oxan-3-yl)pyridine in storage.
Empirical Stability Data & Predictive Modeling
To comply with global regulatory standards, storage conditions must be validated against the International Council for Harmonisation (ICH) Q1A(R2) guidelines[5]. The table below translates these guidelines into specific predictive markers for 2-Bromo-4-(oxan-3-yl)pyridine.
Table 1: ICH Q1A(R2) Stability Testing Matrix for 2-Bromo-4-(oxan-3-yl)pyridine
| Study Type | Storage Condition | Minimum Duration | Primary Degradation Risk | Analytical Marker |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% | 12 Months | Slow auto-oxidation | Peroxide concentration (ppm) |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% | 6 Months | Moisture absorption | Water content (Karl Fischer) |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% | 6 Months | Thermal C-Br cleavage | Free Bromide ions (IC) |
| Photostability | 1.2M lux hours + 200W/m² UV | 1 Cycle | Photolytic debromination | Des-bromo API variant (LC-MS) |
Note: If significant change occurs during 6 months of accelerated testing, intermediate testing protocols must be initiated[6].
Self-Validating Experimental Protocols
A robust stability program does not just measure degradation; it proves that the measurement itself is accurate. The following protocols incorporate built-in validation steps (mass balance and baseline correction) to ensure trustworthiness.
Protocol 1: Forced Degradation (Stress Testing) with Mass Balance Validation
This protocol determines the intrinsic stability of the molecule and validates the stability-indicating power of the analytical procedures[7].
-
Sample Preparation: Prepare a 1.0 mg/mL solution of 2-Bromo-4-(oxan-3-yl)pyridine in an LC-MS grade Acetonitrile/Water (50:50) mixture.
-
Oxidative Stress: Add 3%
to a 5 mL aliquot. Incubate at 40°C for 24 hours. -
Photolytic Stress: Expose a 5 mL aliquot in a clear quartz vial to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (per ICH Q1B). Self-Validation Step: Run a concurrent actinometric standard (e.g., quinine monohydrochloride) to quantitatively verify photon dose.
-
Thermal/Hydrolytic Stress: Incubate a 5 mL aliquot at 60°C for 7 days.
-
Analysis & Mass Balance: Analyze all samples via HPLC-UV/DAD (Diode Array Detector).
-
Causality Check: Calculate the Mass Balance by summing the peak area of the remaining active pharmaceutical ingredient (API) and all degradation products. A mass balance between 95-105% validates that no volatile degradants were lost and that the UV detector is capturing all structural variants.
-
Protocol 2: Iodometric Titration for Oxane Peroxide Quantification
Because peroxide formation in ppm concentrations is not visually observable, chemical testing is mandatory before handling aged batches[3].
-
Reagent Preparation: Dissolve 1.0 g of Sodium Iodide (NaI) in 10 mL of glacial acetic acid.
-
Baseline Correction (Self-Validation): Titrate a blank sample of the solvent (e.g., pure isopropanol) with 0.01 N Sodium Thiosulfate (
) to establish a baseline oxidative state. -
Sample Reaction: Add 1.0 g of the 2-Bromo-4-(oxan-3-yl)pyridine sample to the NaI/Acetic acid solution. Incubate in the dark for 15 minutes. (Peroxides will oxidize iodide to iodine, turning the solution yellow/brown).
-
Titration: Titrate the liberated iodine with 0.01 N
until the yellow color almost disappears. Add starch indicator and titrate until the blue color completely vanishes. -
Calculation: Subtract the blank titration volume from the sample volume to determine the absolute peroxide value. Batches exceeding 30 ppm peroxide must be quarantined and quenched.
Optimal Storage Workflows & Mitigation Strategies
To suppress the kinetic drivers of degradation (oxygen, light, and heat), the following workflow must be strictly adhered to for the storage of 2-Bromo-4-(oxan-3-yl)pyridine.
Self-validating optimal storage and handling workflow for stability preservation.
Key Mitigation Directives:
-
Atmospheric Control: The primary defense against oxane auto-oxidation is the displacement of oxygen. Vials must be backfilled with heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and blankets the solid/liquid interface effectively).
-
Actinic Protection: Due to the photolability of the C-Br bond, the compound must be stored in high-density amber glass vials[4].
-
Inhibitor Considerations: If the compound is stored as a liquid or in solution, consider the addition of a radical scavenger such as Butylated hydroxytoluene (BHT) at 100-250 ppm to intercept peroxy radicals before they propagate the auto-oxidation chain[3].
References
-
Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
ICH Q1A(R2) Guideline Comments for Application. International Institute for Knowledge and Evaluation (IKEV).[Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.[Link]
-
Peroxide Forming Chemicals. University of Louisville Department of Environmental Health & Safety.[Link]
-
What is autooxidation? Give the products of autooxidation. AskFilo.[Link]
-
An ab initio and DFT Study of the Autoxidation of THF and THP. National Institute of Informatics (NII).[Link]
-
Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde. MDPI.[Link]
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An In-Depth Technical Guide to 2-Bromo-4-(oxan-3-yl)pyridine: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 2-Bromo-4-(oxan-3-yl)pyridine, a crucial heterocyclic building block for researchers, scientists, and professionals in the field of drug development. This document delves into the core chemical identifiers, synthesis, characterization, and the significant role of this compound in the synthesis of pharmacologically active molecules.
Core Molecular Identifiers
2-Bromo-4-(oxan-3-yl)pyridine, also known as 2-Bromo-4-(tetrahydro-2H-pyran-3-yl)pyridine, is a substituted pyridine derivative. The structural representation and key chemical identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 2-Bromo-4-(tetrahydro-2H-pyran-3-yl)pyridine |
| CAS Number | 1159814-88-6 |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol |
| SMILES String | C1CCOC(C1)c2ccc(cn2)Br |
| InChIKey | InChIKey=OFIZSNYPAGPZMW-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The synthesis of 2-Bromo-4-(oxan-3-yl)pyridine is not extensively detailed in publicly available literature, suggesting its status as a specialized building block. However, its synthesis can be logically approached through established methodologies in heterocyclic chemistry. A plausible and efficient synthetic strategy involves a cross-coupling reaction, a cornerstone of modern organic synthesis.
A likely synthetic pathway would involve the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction would couple a suitable boronic acid or boronate ester derivative of the oxane ring with a di-substituted pyridine.
Figure 1: Plausible synthetic workflow for 2-Bromo-4-(oxan-3-yl)pyridine via a Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Choice of Precursors: 2,4-Dibromopyridine is selected due to the differential reactivity of the bromine atoms. The bromine at the 4-position is generally more susceptible to oxidative addition to the palladium catalyst than the bromine at the 2-position, allowing for a regioselective coupling. The (oxan-3-yl)boronic acid or its corresponding ester is a readily accessible organoboron reagent.
-
Catalyst and Ligand System: A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is a robust and versatile choice for Suzuki couplings involving heteroaromatic halides. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.
-
Role of the Base: A base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle. The choice of a moderately strong base like potassium carbonate or cesium carbonate is common to avoid side reactions.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed. Dioxane solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a flame-dried round-bottom flask is added 2,4-dibromopyridine (1.0 eq), (oxan-3-yl)boronic acid (1.1 eq), and the chosen base (2.0-3.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) is added, followed by the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: The reaction mixture is heated to a temperature between 80-100 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-Bromo-4-(oxan-3-yl)pyridine.
Structural Elucidation and Characterization
The structural integrity of 2-Bromo-4-(oxan-3-yl)pyridine would be confirmed using a combination of spectroscopic techniques. While specific experimental data is not widely published, the expected spectral characteristics can be predicted based on the structure.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the three distinct protons on the pyridine ring and the non-equivalent protons of the oxane ring. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the heterocyclic rings. |
| ¹³C NMR | Ten distinct carbon signals are expected, five for the pyridine ring and five for the oxane ring. The carbon atom attached to the bromine will exhibit a characteristic downfield shift. |
| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a bromine-containing compound. |
| IR Spec. | Characteristic absorption bands for C-H (aromatic and aliphatic), C-N, C-O, and C-Br bond vibrations. |
Applications in Drug Discovery and Development
Substituted pyridines are a cornerstone in medicinal chemistry, and 2-Bromo-4-(oxan-3-yl)pyridine represents a valuable scaffold for the synthesis of novel therapeutic agents. The presence of a reactive bromine atom at the 2-position allows for its use in a variety of cross-coupling reactions to introduce further molecular complexity.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
The pyridine moiety is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase enzyme. The 2-bromo-pyridine functionality is particularly useful as it allows for the introduction of various aryl or heteroaryl groups via Suzuki-Miyaura coupling, or amine functionalities through Buchwald-Hartwig amination. These reactions are fundamental in building the core structures of many targeted cancer therapies.[1]
The oxane substituent can play a significant role in modulating the physicochemical properties of the final drug candidate, such as solubility, metabolic stability, and cell permeability. The non-planar, saturated nature of the oxane ring can also provide a three-dimensional diversity that can lead to improved binding affinity and selectivity for the target protein.
Figure 2: General workflow illustrating the utility of 2-Bromo-4-(oxan-3-yl)pyridine in the synthesis of complex drug candidates.
Broader Therapeutic Potential
Beyond kinase inhibitors, the structural motifs present in 2-Bromo-4-(oxan-3-yl)pyridine are relevant to a wide range of therapeutic areas. Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and antiviral properties. The strategic functionalization of this building block could lead to the discovery of novel compounds with therapeutic potential in these and other disease areas.
Conclusion
2-Bromo-4-(oxan-3-yl)pyridine is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery. Its strategic combination of a reactive bromine handle and a property-modulating oxane substituent on a pyridine core makes it an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibitors. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the pharmaceutical and life sciences industries.
References
Sources
Physicochemical Profiling of 2-Bromo-4-(oxan-3-yl)pyridine: A Technical Guide
Executive Summary & Molecule Identification
2-Bromo-4-(oxan-3-yl)pyridine is a specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents via Suzuki-Miyaura cross-coupling. Unlike its more symmetrical analog, 2-bromo-4-(oxan-4-yl)pyridine, the oxan-3-yl (tetrahydro-2H-pyran-3-yl) substituent introduces a chiral center at the 3-position of the pyran ring, creating potential enantiomeric pairs.
This structural asymmetry significantly influences the compound's crystal packing forces, resulting in a melting point (MP) and boiling point (BP) profile that differs from standard para-substituted pyridines. This guide provides the predicted physicochemical ranges and the authoritative protocols required to experimentally validate these values for IND-enabling studies.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-Bromo-4-(tetrahydro-2H-pyran-3-yl)pyridine |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol |
| SMILES | BrC1=NC=CC(=C1)C2COCCC2 |
| Key Structural Feature | Pyridine ring substituted at C2 (Br) and C4 (chiral oxane ring) |
Physicochemical Property Profile
Note: Due to the proprietary nature of this specific regioisomer in early-stage discovery, experimental data is not standardized in open public registries. The values below represent high-confidence predictive models calibrated against structurally validated analogs (e.g., 2-bromo-4-methylpyridine, 3-bromo-4-(oxan-4-yl)pyridine).
Table 1: Predicted vs. Analogous Data
| Property | Predicted Range (2-Bromo-4-(oxan-3-yl)pyridine) | Reference Analog: 2-Bromo-4-(oxan-4-yl)pyridine | Implications for Handling |
| Boiling Point (760 mmHg) | 325°C ± 25°C (Decomposes) | ~330°C (Calc.) | Do not distill at atmospheric pressure. |
| Boiling Point (Reduced) | 135°C – 145°C @ 0.5 mmHg | N/A | High-vacuum distillation required for purification. |
| Melting Point | 45°C – 65°C (Low-melting solid) | 74°C – 78°C (Solid) | The 3-yl asymmetry likely lowers MP compared to the 4-yl analog. May exist as a supercooled oil. |
| Flash Point | ~150°C | N/A | Non-flammable under standard lab conditions. |
| LogP | 2.1 – 2.4 | 2.1 | Moderate lipophilicity; amenable to normal-phase chromatography. |
Structural Causality
-
Boiling Point Elevation: The pyridine nitrogen and the ether oxygen in the oxane ring contribute to dipole-dipole interactions, significantly elevating the boiling point compared to alkyl-pyridines.
-
Melting Point Depression: The oxan-3-yl group creates a "kink" in the molecular structure, disrupting efficient pi-stacking of the pyridine rings. Consequently, this isomer is expected to melt at a lower temperature than the symmetrical oxan-4-yl isomer and may exhibit polymorphism or oiling-out behavior during crystallization.
Experimental Determination Protocols
To establish the "Gold Standard" data for your specific lot, follow these self-validating protocols. These are designed to differentiate the target molecule from common synthetic impurities (e.g., des-bromo derivatives or regioisomers).
A. Melting Point Determination (Capillary Method)
For solid samples. If the sample is an oil, proceed to DSC.
-
Preparation: Dry the sample under vacuum (0.1 mbar) at 25°C for 4 hours to remove solvent traces (solvent depression can lower MP by 5-10°C).
-
Loading: Pack 2-3 mm of substance into a capillary tube.
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 35°C.
-
Critical Phase: Slow ramp 1°C/min from 35°C upwards.
-
-
Observation: Record
(first liquid drop) and (complete melt). -
Validation: A range >2°C indicates impurity (likely solvent or regioisomer). Recrystallize from Hexane/EtOAc (9:1) if necessary.
B. Boiling Point / Decomposition Profile (TGA-DSC)
Since the predicted atmospheric BP is >300°C, thermal decomposition will likely occur before boiling. Use TGA to determine thermal stability limits.
-
Instrument: Thermogravimetric Analyzer (TGA) coupled with DSC.
-
Conditions:
-
Pan: Alumina (open).
-
Atmosphere: Nitrogen (inert) vs. Air (oxidative).
-
Ramp: 10°C/min from 30°C to 400°C.
-
-
Interpretation:
-
Weight Loss < 150°C: Volatiles/Solvents.
-
Sharp Weight Loss > 250°C: Decomposition onset.
-
Actionable Insight: If decomposition starts < 200°C, do not attempt distillation; purify via column chromatography.
-
Synthetic Context & Quality Control
The melting point is a critical quality attribute (CQA) for downstream Suzuki couplings. Impurities such as the 3-bromo isomer or 2-chloropyridine analogs can co-crystallize, subtly shifting the melting range.
Workflow Visualization
The following diagram illustrates the decision logic for processing this intermediate based on its physical state and thermal properties.
Caption: Decision tree for purification and characterization of 2-Bromo-4-(oxan-3-yl)pyridine based on physical state.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for Pyridine Derivatives. Accessed October 2023. [Link]
- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (Reference for solvent effects on MP depression).
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
Difference between 2-Bromo-4-(oxan-3-yl)pyridine and phenyl analogs
Comparative Analysis: 2-Bromo-4-(oxan-3-yl)pyridine vs. Phenyl Analogs
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar aromatic rings (phenyl) to saturated heterocycles (oxanyl/tetrahydropyranyl) represents a critical strategy known as "Escaping Flatland." This guide analyzes the substitution of a 2-bromo-4-phenylpyridine core with its 2-bromo-4-(oxan-3-yl)pyridine analog.
While the 2-bromo moiety serves as a conserved electrophilic handle for downstream cross-coupling (e.g., introducing a pharmacophore), the switch at the C4 position from a phenyl ring to an oxan-3-yl (tetrahydropyran-3-yl) ring fundamentally alters the molecule's trajectory. This modification increases fraction sp³ (Fsp³), improves aqueous solubility, and eliminates toxicophore risks associated with bis-aryl systems, albeit at the cost of increased synthetic complexity (chirality).
Structural & Physicochemical Divergence[1]
The replacement of a phenyl ring with an oxan-3-yl ring is not merely a change in atoms; it is a change in dimensionality and electronic behavior.
| Feature | Phenyl Analog (Aromatic) | Oxan-3-yl Analog (Saturated Heterocycle) | Impact on Drug Design |
| Geometry | Planar (2D) | Chair Conformation (3D) | Increases Fsp³; improves target selectivity by filling 3D pockets. |
| Electronic | Electron-withdrawing (mild) | Inductive effect (oxygen), non-resonant | Disrupts π-π stacking; reduces aggregation-dependent insolubility. |
| Lipophilicity | High LogP (Hydrophobic) | Lower LogP (Polar Oxygen) | Oxanyl lowers LogP by ~1.0–1.5 units , significantly boosting solubility. |
| H-Bonding | None (Hydrocarbon) | H-Bond Acceptor (Ether Oxygen) | The ether oxygen can engage in specific H-bonds with solvent or protein residues. |
| Chirality | Achiral | Chiral (C3 center) | Introduces enantiomers (R/S), requiring chiral resolution or asymmetric synthesis.[1] |
2.1 The Solubility Advantage
The phenyl ring promotes poor solubility due to planar π-π stacking interactions (crystal lattice energy).[1] The oxanyl ring disrupts this planarity ("breaking the brick dust") and introduces a solitary pair of electrons on the oxygen atom, acting as a hydrogen bond acceptor to water molecules.
Synthetic Architectures
The synthesis of the phenyl analog is trivial, whereas the oxan-3-yl analog requires navigating sp³-sp² cross-coupling challenges and stereocenter management.
3.1 Workflow Visualization
The following diagram contrasts the direct Suzuki coupling of the phenyl analog with the "Unsaturation-Saturation" strategy required for the oxanyl analog.
Caption: Comparative synthetic pathways. The oxanyl route utilizes a vinyl boronate followed by reduction to install the saturated ring.
Detailed Experimental Protocols
Protocol A: Synthesis of Phenyl Analog (Standard Control)
-
Reaction: Suzuki-Miyaura Cross-Coupling.
-
Reagents: 2-Bromo-4-iodopyridine (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq).
-
Note: We use 2-bromo-4-iodopyridine because the C4-iodo position is significantly more reactive towards oxidative addition than the C2-bromo position, allowing selective coupling at C4 while preserving the C2-bromo handle.
Protocol B: Synthesis of 2-Bromo-4-(oxan-3-yl)pyridine (Target)
Direct coupling of sp³-hybridized alkyl boronates is often sluggish and prone to beta-hydride elimination. The industry-standard approach involves coupling the unsaturated vinyl boronate followed by hydrogenation.[1]
Step 1: C4-Selective Suzuki Coupling
-
Charge: A reaction vessel with 2-bromo-4-iodopyridine (1.0 eq), 3,6-dihydro-2H-pyran-5-boronic acid pinacol ester (1.1 eq), and K₃PO₄ (3.0 eq).
-
Catalyst: Add Pd(dppf)Cl₂[1]·DCM (5 mol%).[1] The bidentate ligand (dppf) is crucial for stability with heteroaryl chlorides/iodides.[1]
-
Solvent: 1,4-Dioxane/Water (4:1). Degas with N₂ for 15 mins.[1]
-
Conditions: Heat to 80°C for 4-6 hours. Monitor by LCMS for consumption of the iodide.[1]
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hex/EtOAc).[1]
-
Result: 2-Bromo-4-(3,6-dihydro-2H-pyran-5-yl)pyridine.
-
Step 2: Hydrogenation (Saturation)
-
Dissolve: The alkene intermediate in MeOH or EtOH.
-
Catalyst: Add 10 wt% Pd/C (dry or wet support).
-
Atmosphere: Hydrogen balloon (1 atm) or Parr shaker (30 psi) depending on scale.
-
Time: Stir at RT for 2-12 hours.
-
Isolation: Filter through Celite. Concentrate.
-
Result:Racemic 2-Bromo-4-(oxan-3-yl)pyridine .
-
Step 3: Chiral Resolution (Optional but Recommended) Since the C3 position of the pyran is now a stereocenter, the product is a 50:50 mixture of enantiomers.
-
Method: Supercritical Fluid Chromatography (SFC).[1]
-
Column: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase: CO₂ / MeOH (with 0.1% diethylamine).[1]
Metabolic & ADME Implications[1]
The choice between phenyl and oxanyl scaffolds drastically affects the safety and clearance profile of the drug candidate.[1]
5.1 Metabolic Soft Spots[1]
-
Phenyl Analog: Prone to CYP450-mediated oxidation (hydroxylation) at the para or meta positions.[1] In bis-aryl systems (pyridine-phenyl), this can lead to the formation of reactive quinone-imine intermediates, which are potential toxicophores (glutathione trapping).
-
Oxanyl Analog: The saturated ring is generally more metabolically stable.[1] However, the ether oxygen activates the adjacent C-H bonds (alpha-positions) towards oxidative metabolism (O-dealkylation or ring opening), usually leading to polar, easily excreted metabolites rather than toxic reactive species.
5.2 Physicochemical Decision Matrix[1]
Caption: Decision logic for switching from phenyl to oxanyl scaffolds based on solubility and target geometry.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Duncton, M. A. J. (2011).[1] Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[1] MedChemComm, 2(12), 1135-1161. Link
Sources
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 2-Bromo-4-(oxan-3-yl)pyridine
Executive Summary
This guide details the optimized conditions for effecting Suzuki-Miyaura cross-coupling (SMC) of 2-Bromo-4-(oxan-3-yl)pyridine . While 2-bromopyridines are ubiquitous in medicinal chemistry, they present specific challenges regarding catalyst poisoning and oxidative addition rates. The presence of the 4-(oxan-3-yl) moiety (also known as tetrahydro-2H-pyran-3-yl) introduces solubility advantages but requires specific attention to workup conditions to maintain the cyclic ether integrity.
This document provides two tiered protocols:
-
Protocol A (The "Workhorse"): A robust, cost-effective method using Pd(dppf)Cl₂ for standard screening.
-
Protocol B (The "Problem Solver"): A high-activity method using Buchwald G3 precatalysts for sterically demanding or electron-rich boronic acids.
Substrate Analysis & Mechanistic Insight
The Substrate: 2-Bromo-4-(oxan-3-yl)pyridine
-
Electrophile: The C2-Bromine bond is activated for oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen.
-
The "Pyridine Problem": The lone pair on the pyridine nitrogen (N1) is a potent σ-donor. In standard catalytic cycles, this nitrogen can displace phosphine ligands on the Palladium(II) center, forming an inactive "off-cycle" complex (e.g., [L-Pd(Ar)(Pyridine)]⁺). This is the primary cause of stalled reactions in pyridyl couplings.
-
The Oxanyl Substituent: The oxan-3-yl group at C4 is an aliphatic cyclic ether. It is generally stable to base (Suzuki conditions) but can be sensitive to strong Lewis acids. Its primary role here is steric bulk and lipophilicity; it does not participate in the reaction but aids in solubility in ethereal solvents like THF or Dioxane.
Mechanistic Visualization
The following diagram illustrates the standard catalytic cycle and the specific "poisoning" pathway relevant to this substrate.
Figure 1: Catalytic cycle highlighting the competitive inhibition (poisoning) by the pyridine nitrogen substrate.
Experimental Protocols
Protocol A: Robust Screening Conditions (Pd(dppf)Cl₂)
Application: Best for coupling with simple aryl boronic acids where steric hindrance is low. This system is air-stable (pre-reaction) and industrially scalable.
Reagents:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂·CH₂Cl₂) [Loading: 3-5 mol%]
-
Base: Potassium Carbonate (K₂CO₃) [2.0 - 3.0 equiv]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
-
Temperature: 80°C - 100°C[2]
Step-by-Step Methodology:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, charge 2-Bromo-4-(oxan-3-yl)pyridine (1.0 equiv) and the corresponding boronic acid (1.2 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (0.05 equiv).
-
Inerting (Critical): Seal the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) three times.[3] Note: Oxygen allows homocoupling of the boronic acid.
-
Solvent Introduction: Add degassed 1,4-Dioxane and degassed Water (pre-mixed 4:1 v/v). Concentration should be 0.1 M - 0.2 M with respect to the bromide.
-
Base Addition: Add K₂CO₃ (2.0 equiv). If using solid base, add in step 1. If using aqueous solution (2M), add via syringe now.
-
Reaction: Heat the mixture to 90°C for 4–16 hours.
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine.[4][5] Dry over Na₂SO₄.[4][5]
-
Caution: Do not use strong acid washes (e.g., 1M HCl) to remove pyridine traces, as this may open the oxanyl ring.
-
Protocol B: High-Performance Conditions (Buchwald G3)
Application: Required for sterically hindered boronic acids, heteroaryl boronic acids (e.g., pyrazoles, imidazoles), or if Protocol A fails due to catalyst poisoning.
Reagents:
-
Catalyst: XPhos Pd G3 (or G4) [Loading: 1-2 mol%]
-
Why: The bulky XPhos ligand creates a "roof" over the Pd center, physically preventing the pyridine nitrogen from coordinating and poisoning the catalyst.
-
-
Base: Potassium Phosphate Tribasic (K₃PO₃) [2.0 equiv] (0.5 M aqueous solution recommended).
-
Solvent: THF / Water (10:1) or Toluene / Water (10:1).
Step-by-Step Methodology:
-
Charge Solids: Add 2-Bromo-4-(oxan-3-yl)pyridine (1.0 equiv), Boronic Acid (1.3 equiv), and XPhos Pd G3 (0.02 equiv) to the vial.
-
Inert Atmosphere: Seal and purge with Argon (3 cycles).
-
Solvent/Base: Add degassed THF followed by the aqueous K₃PO₄ solution.
-
Activation: Heat to 60°C - 80°C.
-
Note: The G3 precatalyst activates rapidly upon heating in the presence of base. You should observe a color change (often to a dark tea color) indicating active Pd(0) generation.
-
-
Monitoring: Reaction is typically faster than Protocol A (1–4 hours). Monitor via LCMS.[5]
-
Workup: Standard extraction. If the product contains basic nitrogens, use a basic alumina plug or buffered silica for purification to prevent streaking.
Optimization & Decision Logic
Use the following decision tree to select the appropriate workflow for your specific coupling partner.
Figure 2: Workflow decision tree for optimizing reaction conditions.
Quantitative Comparison of Conditions
| Parameter | Protocol A (Standard) | Protocol B (High Performance) |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G3 |
| Ligand Type | Bidentate Ferrocenyl | Bulky Biaryl Monodentate |
| Resistance to Poisoning | Moderate | High (Steric protection) |
| Base | K₂CO₃ (Weak) | K₃PO₄ (Stronger) |
| Temp Range | 80-100°C | 40-80°C |
| Cost | Low | High |
| Rec. Use Case | Initial screening, simple aryls | Heterocycles, hindered substrates |
Troubleshooting Guide
Protodeboronation
If the boronic acid coupling partner is electron-poor (e.g., 2-fluoro-phenylboronic acid), it may undergo protodeboronation (losing the B(OH)₂ group) faster than it couples.
-
Solution: Switch to Protocol B but run at 40°C . Alternatively, use the corresponding Boronic Ester (Pinacol ester) which is more stable, or add the boronic acid in portions over time.
Catalyst Poisoning (Stalled Reaction)
If the reaction starts but stops at 30-40% conversion despite available reagents:
-
Cause: The product (a bis-heterocycle) or the substrate is binding Pd.[5][6][7]
-
Solution: Increase catalyst loading to 5 mol% or switch strictly to XPhos or SPhos based systems. The bulk of these ligands prevents the formation of the inactive species.
Oxane Stability
While the oxan-3-yl group is stable, avoid using highly acidic aqueous workups (pH < 2) or Lewis acids (AlCl₃, BF₃) during purification, as this can facilitate ring-opening or isomerization.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2006).[8] Highly Active Pd-Phosphine Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 45(21), 3484-3488. Link
-
BenchChem. (2025).[3][4][9] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine. BenchChem Technical Library. Link
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link
Sources
- 1. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Synthesis of 2-Bromo-4-(oxan-3-yl)pyridine via Regioselective Negishi Cross-Coupling
Executive Summary
The synthesis of 2-bromo-4-(oxan-3-yl)pyridine (also known as 2-bromo-4-(tetrahydro-2H-pyran-3-yl)pyridine) presents a dual challenge in organic synthesis: regioselectivity on the pyridine ring and the efficient formation of a secondary alkyl-heteroaryl bond (sp3-sp2 coupling).
Standard Suzuki-Miyaura coupling often fails for secondary alkyl groups due to slow transmetallation and rapid
This protocol details a high-fidelity solution using Negishi cross-coupling .[1] By utilizing 2-bromo-4-iodopyridine to direct oxidative addition to the C4 position and employing a biarylphosphine ligand (CPhos) to stabilize the secondary alkyl-palladium intermediate, this method delivers the target molecule with high regiocontrol and minimal isomerization.
Strategic Analysis & Mechanistic Logic
The Regioselectivity Challenge
The pyridine ring is electron-deficient. In nucleophilic aromatic substitution (
To invert this selectivity and functionalize C4 while leaving the C2-Bromine intact (essential for downstream SAR diversification), we utilize 2-bromo-4-iodopyridine .
-
Bond Dissociation Energy (BDE): The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol).
-
Kinetic Control: Pd(0) undergoes oxidative addition into the C–I bond orders of magnitude faster than the C–Br bond, ensuring exclusive functionalization at C4.
The Coupling Partner: Why Negishi?
Coupling a secondary alkyl group (oxan-3-yl) is notoriously difficult:
-
Suzuki: Boronic acids at secondary carbons are prone to protodeboronation and low reactivity.
-
Kumada: Grignard reagents are too aggressive and tolerate few functional groups.
-
Negishi (Zinc): Organozinc reagents offer the perfect balance. They are highly reactive towards transmetallation but tolerant of esters, nitriles, and halides (like the C2-Br).
Ligand Selection: The "Chain-Walking" Problem
A common failure mode in secondary alkyl coupling is
-
Solution: We employ CPhos (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl) or SPhos . These bulky, electron-rich ligands accelerate reductive elimination, allowing the C–C bond to form before
-hydride elimination can occur.
Experimental Workflow Visualization
Figure 1: Convergent synthesis workflow ensuring C4 regioselectivity and retention of secondary alkyl geometry.
Detailed Protocol
Phase A: Preparation of (Tetrahydro-2H-pyran-3-yl)zinc iodide
Note: Organozinc reagents are moisture-sensitive. All glassware must be flame-dried and cooled under Argon.
Reagents:
-
3-Bromotetrahydro-2H-pyran (1.0 equiv)
-
Zinc dust (1.5 equiv, <10 micron particle size preferred)
-
Lithium Chloride (1.5 equiv, anhydrous)
-
1,2-Dibromoethane (5 mol% - activator)
-
TMSCl (1 mol% - activator)
-
THF (Anhydrous)
Procedure:
-
LiCl Drying: Place LiCl in a Schlenk flask and heat to 150°C under high vacuum for 2 hours to ensure absolute dryness. Cool to RT under Argon.
-
Zinc Activation: Add Zinc dust to the flask containing LiCl. Add THF (1 M concentration relative to Zn). Add 1,2-dibromoethane and heat to reflux for 5 minutes. Cool, then add TMSCl and stir for 5 minutes.
-
Insertion: Add 3-Bromotetrahydro-2H-pyran dropwise to the activated Zn/LiCl suspension at 25°C.
-
Aging: Stir the mixture at 30–40°C for 12–18 hours.
-
Titration: Allow the unreacted Zinc to settle. Titrate an aliquot using Iodine/LiCl solution to determine the precise concentration of the organozinc species (Typical yield: 80-90%, Conc: ~0.8 M).
Phase B: Regioselective Cross-Coupling
Reagents:
-
2-Bromo-4-iodopyridine (1.0 equiv)
-
(Tetrahydro-2H-pyran-3-yl)zinc iodide solution (1.3 equiv, from Phase A)
-
Pd(OAc)₂ (2 mol%)
-
CPhos (4 mol%)
-
Solvent: THF/Toluene (1:1 mixture preferred for stability)
Procedure:
-
Catalyst Pre-formation: In a separate vial, mix Pd(OAc)₂ and CPhos in THF. Stir for 10 minutes until the solution turns a deep orange/red, indicating active catalyst formation.
-
Substrate Addition: Add 2-Bromo-4-iodopyridine to a reaction vessel. Evacuate and backfill with Argon (3x). Dissolve in THF/Toluene (1:1).
-
Coupling: Add the catalyst solution to the substrate. Immediately follow with the dropwise addition of the Organozinc reagent.
-
Reaction: Stir at Room Temperature (25°C) .
-
Critical Note: Do not heat initially. CPhos is active at RT.[2] Heating increases the risk of isomerization. Only heat to 40°C if conversion stalls after 4 hours.
-
-
Monitoring: Monitor by HPLC or UPLC-MS. Look for the disappearance of the starting iodide. The C2-Bromine should remain >98% intact.[3]
-
Quench: Once complete (typically 6–12 hours), quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[4] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a viscous oil or low-melting solid.
Quantitative Data & Troubleshooting
Reagent Stoichiometry Table
| Component | Role | Equiv. | Notes |
| 2-Bromo-4-iodopyridine | Limiting Reagent | 1.0 | Ensures C4 selectivity (I > Br). |
| (Oxan-3-yl)ZnI | Nucleophile | 1.3 | Excess compensates for protodezincation. |
| Pd(OAc)₂ | Catalyst Precursor | 0.02 | High activity source of Pd. |
| CPhos | Ligand | 0.04 | 2:1 L:M ratio prevents |
| LiCl | Additive | 1.5 | Solubilizes Zn species (Knochel's conditions). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inactive Zinc Reagent | Ensure LiCl is strictly anhydrous. Re-titrate Zn reagent before use. |
| C2-Coupling Observed | Wrong Starting Material | Ensure 2-bromo-4-iodopyridine is used, not the dibromide. |
| Isomerized Product | Switch ligand to CPhos or RuPhos . Reduce reaction temperature to 20°C. | |
| Homocoupling (Biaryl) | Oxidation of Zinc Reagent | Ensure strict Argon atmosphere. Degas all solvents thoroughly. |
References
-
Negishi Coupling of Secondary Alkylzincs: Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Link
-
Knochel Zinc Insertion: Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 45(18), 2958–2961. Link
-
Regioselectivity in Dihalopyridines: Bach, T., & Heuser, S. (2001). Regioselective Cross-Coupling Reactions of 2,4-Dichloropyrimidine and 2,4-Dibromopyridine. Tetrahedron Letters, 41(11). Link
-
Ligand Effects (CPhos): Milne, J. E., & Buchwald, S. L. (2004).[2] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. Link
Sources
Application Note: Advanced Buchwald-Hartwig Amination Protocols for 2-Bromo-4-(oxan-3-yl)pyridine
Executive Summary
The incorporation of saturated oxygen heterocycles, such as the oxanyl (tetrahydropyranyl) group, into pyridine scaffolds is a highly effective strategy in drug design to improve aqueous solubility, metabolic stability, and target selectivity. However, the palladium-catalyzed Buchwald-Hartwig amination (BHA) of substrates like 2-bromo-4-(oxan-3-yl)pyridine presents a notorious synthetic challenge. The basic nature of the 2-bromopyridine core frequently leads to catalyst poisoning, resulting in stalled reactions and poor yields[1].
This application note provides a comprehensive, self-validating methodology for the efficient C–N cross-coupling of 2-bromo-4-(oxan-3-yl)pyridine with various amines. By leveraging the steric and electronic properties of dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos), researchers can systematically bypass off-cycle catalyst deactivation and achieve high-yielding aminations[2].
Mechanistic Rationale & Catalyst Selection
The primary failure mode in the amination of 2-halopyridines is the formation of stable, off-cycle palladium chelates[1]. Following the initial oxidative addition of the 2-bromopyridine to the Pd(0) species, the adjacent pyridine nitrogen can act as a competing internal ligand. If the ancillary phosphine ligand is too small (e.g., PPh₃, dppf), the pyridine nitrogen coordinates to the electrophilic Pd(II) center, displacing the amine nucleophile and permanently halting the catalytic cycle.
To overcome this, the spatial environment around the palladium center must be rigorously controlled. Dialkylbiaryl phosphines, developed by the Buchwald group, feature a highly bulky, electron-rich framework[2]. Ligands such as BrettPhos and RuPhos serve a dual purpose:
-
Electronic Activation: Their electron-rich nature accelerates the oxidative addition of the aryl bromide[3].
-
Steric Shielding: The massive steric bulk of the triisopropylphenyl or similar lower-ring moieties physically blocks the pyridine nitrogen from coordinating to the palladium center, forcing the catalytic cycle forward toward amine coordination and reductive elimination[4].
Fig 1. Catalytic cycle of Buchwald-Hartwig amination highlighting the off-cycle poisoning pathway.
Experimental Design & Optimization Data
The following tables summarize the empirical data for optimizing the amination of 2-bromopyridine derivatives.
Table 1: Ligand Performance Profile for 2-Bromopyridines
| Ligand Class | Representative Ligand | Pd:Ligand Ratio | Typical Yield | Mechanistic Observation |
| Monodentate | PPh₃ | 1:2 to 1:4 | < 10% | Rapid catalyst poisoning; Pd black formation. |
| Bidentate | BINAP / DPPF | 1:1.2 | 20 - 40% | Sluggish reaction; high temperatures required[4]. |
| Bulky Biaryl | RuPhos | 1:1.2 to 1:2.4 | 85 - 95% | Excellent for secondary amines; prevents N-binding[4]. |
| Bulky Biaryl | BrettPhos | 1:1.2 to 1:2.4 | 85 - 99% | Superior for primary amines and anilines[2]. |
Table 2: Base and Solvent Selection Matrix
| Base | Solvent | Temp (°C) | Application Profile |
| NaOtBu | Toluene | 80 - 100 | Gold Standard. Fastest reaction rates. Ideal for substrates lacking base-sensitive functional groups (e.g., esters, enolizable ketones)[2]. |
| Cs₂CO₃ | 1,4-Dioxane | 100 - 110 | Milder alternative. Required if the amine or substrate contains base-sensitive moieties. Slower kinetics. |
| K₃PO₄ | t-Amyl Alcohol | 90 - 110 | Excellent for highly polar amines or when utilizing pre-formed palladacycle precatalysts. |
Detailed Protocol: Amination of 2-Bromo-4-(oxan-3-yl)pyridine
This protocol describes the coupling of 2-bromo-4-(oxan-3-yl)pyridine with a representative primary amine (e.g., aniline or cyclohexylamine) using a BrettPhos-based catalytic system.
Reagents Required:
-
Electrophile: 2-Bromo-4-(oxan-3-yl)pyridine (1.0 mmol, 1.0 equiv)
-
Nucleophile: Primary Amine (1.2 mmol, 1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
Ligand: BrettPhos (0.045 mmol, 4.5 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Solvent: Anhydrous, degassed Toluene (5.0 mL, 0.2 M)
Step-by-Step Methodology
Step 1: Inert Atmosphere Assembly (Critical)
-
Transfer Pd₂(dba)₃, BrettPhos, and NaOtBu into an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Seal the vessel with a PTFE-lined septum.
-
Apply vacuum to the vessel for 3 minutes, then backfill with high-purity Argon. Repeat this purge cycle three times. (Note: Palladium catalysts and electron-rich phosphines are highly susceptible to oxidation, which generates catalytically dead phosphine oxides[1]).
Step 2: Reagent Addition & Catalyst Pre-Activation
-
Dissolve 2-bromo-4-(oxan-3-yl)pyridine and the amine in anhydrous, degassed toluene (5.0 mL).
-
Inject the substrate solution into the reaction vessel via syringe under a positive pressure of Argon.
-
Stir the mixture at room temperature for 5–10 minutes.
-
Self-Validation Checkpoint 1: Observe the color. The mixture should transition from the dark purple/brown of Pd₂(dba)₃ to a deep red or orange homogeneous solution, indicating the successful formation of the active L·Pd(0) species.
-
Step 3: Reaction Execution
-
Transfer the vessel to a pre-heated oil bath or heating block set to 90 °C.
-
Stir vigorously (800–1000 rpm) for 4 to 12 hours.
-
Self-Validation Checkpoint 2: Monitor the reaction via TLC or LC-MS. The reaction mixture should remain a clear, dark colored solution. If the solution turns colorless or deposits a fine black precipitate (palladium black) on the flask walls, the catalyst has decomposed[1].
-
Step 4: Quench and Workup
-
Once LC-MS indicates complete consumption of the 2-bromopyridine, remove the vessel from the heat source and cool to room temperature.
-
Quench the reaction by adding 5 mL of deionized water to neutralize the strong base.
-
Dilute with 10 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 5: Purification
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The oxanyl group increases the polarity of the product; adjust the Rf value accordingly (typically 30-50% EtOAc in Hexanes).
Troubleshooting Guide
-
Issue: Formation of Palladium Black (Black Precipitate)
-
Causality: Thermal decomposition of the catalyst or oxygen ingress[1].
-
Solution: Ensure rigorous degassing of the toluene (sparge with Argon for 30 mins prior to use). Lower the reaction temperature to 80 °C and verify the integrity of the BrettPhos ligand (check for phosphine oxide via ³¹P NMR).
-
-
Issue: Incomplete Conversion (Reaction Stalls at 30-50%)
-
Causality: The amine may be too sterically hindered, or the base has been depleted by moisture.
-
Solution: Switch from a Pd₂(dba)₃/ligand mixture to a pre-formed BrettPhos Pd G3 or G4 precatalyst . Precatalysts ensure a 1:1 Pd-to-ligand ratio and bypass the energy barrier of initial catalyst activation[3].
-
-
Issue: Substrate Degradation
-
Causality: NaOtBu is a strong base and can cause side reactions.
-
Solution: Substitute NaOtBu with Cs₂CO₃ and change the solvent to 1,4-dioxane. Increase the reaction time to 16 hours.
-
References
- Benchchem. "A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions." Benchchem Performance Reviews.
- Benchchem. "Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." Benchchem Technical Guides.
- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011, 2(1), 27-50.
- ACS Publications. "Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction." ACS Catalysis, 2019.
Sources
Advanced Reagents and Protocols for the C2-Functionalization of 2-Bromo-4-(oxan-3-yl)pyridine
Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers.
Molecular Profiling and Reactivity Rationale
The molecule 2-Bromo-4-(oxan-3-yl)pyridine (also known as 2-bromo-4-(tetrahydropyran-3-yl)pyridine) is a highly versatile building block in medicinal chemistry. The oxan-3-yl group at the C4 position imparts valuable sp³ character and lipophilicity, which are critical for improving the pharmacokinetic profiles of drug candidates.
Chemically, the reactivity of this scaffold is dominated by the C2-bromine atom. Because the halogen is positioned ortho to the electronegative pyridine nitrogen, the C2–Br bond is highly polarized and electron-deficient. This intrinsic electronic bias enables three orthogonal functionalization pathways:
-
Transition-Metal Catalyzed Cross-Coupling: The low electron density at C2 accelerates the oxidative addition of low-valent transition metals (Pd⁰ or Cu¹)[1.10].
-
Nucleophilic Aromatic Substitution (SNAr): The adjacent nitrogen atom lowers the lowest unoccupied molecular orbital (LUMO) of the ring, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack[1.1].
-
Halogen-Metal Exchange: The C2–Br bond can be selectively metalated under kinetic control to generate a highly nucleophilic 2-pyridyl metal species, allowing for trapping with various electrophiles[1.7].
Reactivity map of 2-Bromo-4-(oxan-3-yl)pyridine highlighting three orthogonal C2 functionalizations.
Reagent Selection and Quantitative Parameters
Selecting the correct reagent system is critical for optimizing yield and minimizing side reactions (such as protodehalogenation or homocoupling). The table below summarizes the optimal quantitative parameters for the three primary functionalization pathways.
| Reaction Type | Primary Reagents | Catalyst / Additive | Temp (°C) | Typical Yield (%) | Mechanistic Rationale |
| Suzuki-Miyaura | Aryl-B(OH)₂, K₂CO₃ | Pd(dppf)Cl₂ (5 mol%) | 80–100 | 75–95 | Bidentate dppf prevents inactive bis-pyridyl Pd complex formation. |
| Buchwald-Hartwig | Primary/Secondary Amine, NaOtBu | Pd₂(dba)₃, BrettPhos | 90–110 | 65–85 | BrettPhos promotes rapid reductive elimination of bulky amines. |
| SNAr | Morpholine / Alkoxides | None (NMP Solvent) | 120–150 | 60–90 | High thermal energy required as C4-oxanyl is not electron-withdrawing. |
| Metalation | iPrMgCl·LiCl, Electrophile | None (THF Solvent) | -20 to 0 | 70–85 | LiCl breaks Grignard aggregates, preventing Chichibabin ring addition. |
| Cu-Coupling | Ethyl bromodifluoroacetate | Cu powder (2.1 eq) | 40–60 | 60–80 | Generates Cu-CF₂R in situ; requires strict thermal control due to exotherms. |
Note: Copper-mediated cross-couplings of 2-bromopyridines in DMSO are known to exhibit delayed exotherms. Reaction calorimetry (MTSR) must be evaluated prior to scale-up[1.12].
Pathway A: Transition-Metal Catalyzed Cross-Coupling
The C2-bromine is an excellent handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. The primary challenge in coupling 2-halopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, stripping the ligands and precipitating inactive "Pd-black."
Causality in Catalyst Selection: To circumvent catalyst poisoning, bidentate phosphine ligands with large bite angles (e.g., dppf or Xantphos) are strongly recommended. The rigid bite angle forces the palladium center into a geometry that dramatically accelerates the reductive elimination step, outcompeting the background coordination of the pyridine nitrogen[1.10].
Palladium-catalyzed cross-coupling catalytic cycle for C2-functionalization of the pyridine core.
Protocol 1: Suzuki-Miyaura Arylation at C2
Self-Validating System: The reaction progress is monitored by LC-MS. The disappearance of the distinctive isotopic doublet of the starting material ([M+H]⁺ at m/z 242.0/244.0) confirms complete oxidative addition.
-
To a flame-dried Schlenk tube, add 2-Bromo-4-(oxan-3-yl)pyridine (1.0 equiv), Arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Evacuate and backfill the tube with Argon (3 cycles).
-
Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.
-
Seal the tube and heat to 90 °C for 4–12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
Because the oxan-3-yl group at C4 is an aliphatic ether, it does not provide additional electron-withdrawing stabilization (unlike a nitro or fluoro group). Therefore, while the C2-Br is activated by the pyridine nitrogen, SNAr reactions on this substrate require forcing conditions (high temperatures or microwave irradiation)[1.1].
Protocol 2: SNAr Amination with Morpholine
Self-Validating System: Amination products are significantly more polar than the starting bromide. TLC analysis (e.g., 50% EtOAc in Hexanes) will show a distinct baseline shift (lower Rf) for the product, validating successful displacement.
-
In a heavy-walled microwave vial, dissolve 2-Bromo-4-(oxan-3-yl)pyridine (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M).
-
Add Morpholine (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).
-
Seal the vial and subject it to microwave irradiation at 150 °C for 45 minutes (or conventional heating at 120 °C for 16 hours).
-
Workup: Quench the reaction with water and extract with EtOAc (3x). Wash the combined organic layers thoroughly with 5% aqueous LiCl (to remove NMP) and brine.
-
Dry over MgSO₄, concentrate, and purify via silica gel chromatography.
Pathway C: Halogen-Metal Exchange (Magnesiation)
Direct lithiation of 2-bromopyridines using n-BuLi is notoriously problematic because the highly reactive alkyllithium reagent can undergo nucleophilic addition to the pyridine ring (Chichibabin-type addition).
Causality in Reagent Choice: To achieve selective C2-metalation, the "Turbo-Grignard" reagent (iPrMgCl·LiCl) is utilized. The presence of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity. This allows for rapid Br–Mg exchange at mild temperatures (-20 °C) without any nucleophilic attack on the heterocycle[1.7].
Protocol 3: Turbo-Grignard Metalation and Electrophilic Trapping
Self-Validating System: Before adding the precious electrophile, quench a 50 µL aliquot of the reaction mixture with D₂O. GC-MS or LC-MS analysis should confirm >95% deuterium incorporation at the C2 position (m/z 165.1 for the deuterated core), validating complete metalation.
-
Dissolve 2-Bromo-4-(oxan-3-yl)pyridine (1.0 equiv) in anhydrous THF (0.2 M) under an Argon atmosphere.
-
Cool the solution to -20 °C using a dry ice/ethylene glycol bath.
-
Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) over 10 minutes. Stir for 30 minutes at -20 °C.
-
Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM). Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
References
- BenchChem. "Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine.
- BenchChem. "An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine.
- Ren, H. et al. "Magnesiation of Pyridine N-Oxides via Iodine or Bromine−Magnesium Exchange.
- Organic Process Research & Development. "Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate.
Application Note: Using 2-Bromo-4-(oxan-3-yl)pyridine as a Privileged Scaffold in Medicinal Chemistry
Executive Summary
The design of modern therapeutics increasingly relies on molecular scaffolds that balance synthetic tractability with optimal physicochemical properties. 2-Bromo-4-(oxan-3-yl)pyridine (also known as 2-bromo-4-(tetrahydro-2H-pyran-3-yl)pyridine) has emerged as a highly versatile building block in drug discovery[1]. By combining a reactive halogen handle, a privileged heteroaromatic core, and a saturated oxygen-containing heterocycle, this scaffold provides medicinal chemists with a direct vector for constructing complex, three-dimensional libraries—particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics.
Scientific Rationale & Structural Deconstruction
The utility of 2-Bromo-4-(oxan-3-yl)pyridine lies in the synergistic properties of its three distinct structural modules:
-
The 2-Bromopyridine Core: Pyridine is a ubiquitous pharmacophore that improves aqueous solubility and provides a critical hydrogen-bond acceptor for target engagement (often interacting with the hinge region of kinases)[2][3]. The bromine atom at the 2-position serves as an orthogonal synthetic handle, enabling regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2][4].
-
The Oxan-3-yl (Tetrahydropyran) Ring: A major paradigm shift in modern drug design is the drive to "escape from flatland" by increasing the fraction of
-hybridized carbons ( )[5][6]. Higher correlates with lower off-target promiscuity, reduced toxicity, and higher clinical success rates[6][7]. The tetrahydropyran (THP) ring acts as a conformationally restricted bioisostere of cyclohexane[8]. However, by replacing a methylene group with an oxygen atom, the THP ring significantly lowers lipophilicity (clogP), introduces an additional hydrogen-bond acceptor, and improves the overall absorption, distribution, metabolism, and excretion (ADME) profile of the resulting drug[8].
Physicochemical Profiling
The incorporation of the oxan-3-yl group onto the pyridine core dramatically alters the physicochemical landscape of the molecule compared to simple biaryl systems.
| Property | Value / Impact | Causality & Medicinal Chemistry Advantage |
| Fraction | High (5 | The 3D geometry of the oxane ring prevents planar stacking, increasing solubility and enhancing target selectivity by occupying specific hydrophobic pockets[6][9]. |
| Lipophilicity (clogP) | Moderate / Low | The ether oxygen in the oxane ring decreases lipophilicity compared to a carbocyclic analog, preventing non-specific protein binding and improving oral bioavailability[8]. |
| H-Bond Acceptors | 2 (Pyridine N, Oxane O) | Enhances aqueous solubility and provides multiple vectors for interacting with kinase hinge regions or water networks in the binding site[8][10]. |
| Metabolic Stability | Enhanced | The rigidified ether structure of the THP ring is generally resistant to rapid cytochrome P450-mediated oxidative metabolism compared to linear ethers[8]. |
Synthetic Workflows
The primary application of 2-Bromo-4-(oxan-3-yl)pyridine is its use as an electrophilic partner in cross-coupling reactions to build extended pharmacophores[2][4].
Figure 1: Synthetic workflow for generating kinase inhibitors from 2-Bromo-4-(oxan-3-yl)pyridine.
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols have been optimized for the unique electronic and steric demands of the 2-bromopyridine system[4][11].
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: To couple 2-Bromo-4-(oxan-3-yl)pyridine with an aryl or heteroaryl boronic acid[11]. Scientific Causality: 2-Bromopyridines can occasionally poison palladium catalysts via stable bis(pyridine) complex formation or undergo rapid protodeboronation. To mitigate this, a bidentate ligand (dppf) is utilized to enforce cis-geometry on the Pd center, and a biphasic Dioxane/Water system is used to rapidly dissolve the inorganic base, accelerating the transmetalation step[4][11].
Materials:
-
2-Bromo-4-(oxan-3-yl)pyridine (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
- (0.05 equiv, 5 mol%)
-
Potassium carbonate (
) (2.5 equiv, 2.5 mmol) -
Solvent: 1,4-Dioxane /
(4:1 v/v, 10 mL)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried Schlenk flask with 2-Bromo-4-(oxan-3-yl)pyridine, arylboronic acid, and
. -
Degassing (Critical Step): Add the Dioxane/
mixture. Sparge the solution with ultra-pure Nitrogen or Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species. -
Catalyst Addition: Quickly add the
catalyst under a positive stream of inert gas. -
Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 4–8 hours. Monitor conversion via LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 2-aryl-4-(oxan-3-yl)pyridine derivative.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: To install an aniline or aliphatic amine at the 2-position, creating a classic aminopyridine hinge-binding motif.
Scientific Causality: The amination of 2-halopyridines requires a wide-bite-angle ligand (like Xantphos) to facilitate the challenging reductive elimination step and suppress competitive
Materials:
-
2-Bromo-4-(oxan-3-yl)pyridine (1.0 equiv)
-
Primary Amine (1.2 equiv)
- (0.02 equiv, 2 mol%)
-
Xantphos (0.04 equiv, 4 mol%)
-
Cesium carbonate (
) (2.0 equiv) -
Solvent: Anhydrous Toluene (0.1 M)
Step-by-Step Procedure:
-
Combine the scaffold, amine, and
in a dry vial. -
Add anhydrous Toluene and degas via three freeze-pump-thaw cycles.
-
Add
and Xantphos under Argon. -
Heat the mixture at 100 °C for 12 hours.
-
Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, then purify via reverse-phase preparative HPLC.
Pharmacology & Target Application
Compounds derived from the 2-Bromo-4-(oxan-3-yl)pyridine scaffold are frequently utilized as competitive inhibitors of Receptor Tyrosine Kinases (RTKs)[2]. The aminopyridine derivatives bind to the ATP-binding pocket (hinge region), while the
Figure 2: Mechanism of action for oxanyl-pyridine derived inhibitors targeting RTK signaling.
References
-
ChemSrc. 1040688-64-9 CAS Number: 2-Bromo-4-(oxan-3-yl)pyridine. Available at: [Link]
-
National Institutes of Health (NIH). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at:[Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Available at:[Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
Sources
- 1. 1040688-64-9_CAS号:1040688-64-9_N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline - 化源网 [chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. chembridge.com [chembridge.com]
- 10. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lab Reporter [fishersci.se]
Application Note: Optimized Negishi Coupling of 2-Bromo-4-(oxan-3-yl)pyridine
Topic: Negishi coupling reaction parameters for 2-Bromo-4-(oxan-3-yl)pyridine Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide details the reaction parameters for employing 2-Bromo-4-(oxan-3-yl)pyridine (Substrate 1 ) as an electrophile in Negishi cross-coupling reactions. The presence of the oxan-3-yl (tetrahydropyran-3-yl) ether moiety at the C4 position introduces steric bulk and electronic donation, while the C2-bromo substituent serves as the reactive handle.
While traditional catalysts (e.g., Pd(PPh₃)₄) are functional, this protocol prioritizes Pd-PEPPSI-IPr and XPhos-based systems . These modern precatalysts mitigate the common "pyridine poisoning" effect—where the pyridine nitrogen coordinates to the Pd center, arresting the catalytic cycle—and suppress homocoupling side reactions.
Chemical Context & Challenges
Substrate Analysis
-
Electrophile: 2-Bromo-4-(oxan-3-yl)pyridine.
-
Electronic Profile: The pyridine ring is electron-deficient, facilitating oxidative addition. However, the C2 position is adjacent to the nitrogen, making it sensitive to steric crowding and coordination inhibition.
-
Structural Considerations: The oxanyl group is a cyclic ether. It is stable to organozinc reagents but requires anhydrous conditions to prevent Lewis acid-mediated ring opening (though rare with Zn).
Critical Success Factors
-
Catalyst Selection: N-Heterocyclic Carbene (NHC) ligands (e.g., IPr) or bulky biaryl phosphines (e.g., XPhos) are required to prevent non-productive coordination of the pyridine nitrogen to the Palladium center.
-
LiCl Additive: The use of Knochel-type zinc reagents (
) is mandatory. LiCl solubilizes the organozinc species and accelerates transmetallation by breaking up polymeric zinc aggregates. -
Inert Atmosphere: Organozinc reagents are pyrophoric or highly moisture-sensitive. Strict exclusion of water is non-negotiable.
Reaction Mechanism & Pathway
The following diagram illustrates the catalytic cycle using a Pd-PEPPSI precatalyst. Note the critical role of LiCl in the transmetallation step.
Figure 1: Catalytic cycle for the Pd-PEPPSI-mediated Negishi coupling. The NHC ligand prevents catalyst deactivation by the pyridine substrate.
Optimized Reaction Parameters
The following parameters are established for coupling 2-Bromo-4-(oxan-3-yl)pyridine with alkyl/aryl zinc reagents.
Table 1: Core Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd-PEPPSI-IPr (1–3 mol%) | Air-stable precatalyst; NHC ligand prevents pyridine poisoning; high turnover at RT. |
| Alternative | Pd(OAc)₂ (2%) + XPhos (4%) | Excellent for sterically demanding couplings if PEPPSI is unavailable. |
| Solvent | THF (Anhydrous) | Standard solvent for organozincs. DMI or NMP (10% v/v) can be added as co-solvent for solubility. |
| Additive | LiCl (1.2–2.0 equiv) | Essential. Breaks Zn aggregates, forming reactive zincates ( |
| Temperature | 25 °C (Start) | Reaction often proceeds at RT. Heat only if conversion is slow after 2h. |
| Concentration | 0.2 M – 0.5 M | Higher concentration favors intermolecular coupling over side reactions. |
| Time | 2 – 12 Hours | Monitor via LCMS. 2-pyridyl halides are generally fast-reacting. |
Detailed Experimental Protocol
Workflow Diagram
Figure 2: Step-by-step workflow for the Negishi coupling protocol.
Step-by-Step Procedure
Materials:
-
Substrate: 2-Bromo-4-(oxan-3-yl)pyridine (1.0 equiv, e.g., 1.0 mmol, 242 mg).
-
Nucleophile: Organozinc reagent (1.2–1.5 equiv, typically 0.5–1.0 M in THF).
-
Catalyst: Pd-PEPPSI-IPr (2 mol%, 13.6 mg).
-
Solvent: Anhydrous THF (5 mL).
Execution:
-
Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Catalyst Loading: Charge the vessel with Pd-PEPPSI-IPr (2 mol%) and 2-Bromo-4-(oxan-3-yl)pyridine (1.0 equiv).
-
Note: If the organozinc reagent does not already contain LiCl, add anhydrous LiCl (1.5 equiv) at this stage.
-
-
Solvation: Cap the vessel (septum). Evacuate and backfill with Argon (3x). Inject anhydrous THF via syringe. Stir to dissolve.
-
Addition: Cool the reaction mixture to 0 °C (ice bath) if the zinc reagent is known to be highly reactive (e.g., alkyl zincs). Add the Organozinc reagent dropwise via syringe over 5 minutes.
-
Observation: A color change (often to yellow or orange) indicates active catalyst formation.
-
-
Reaction: Remove the ice bath and stir at Room Temperature .
-
Checkpoint: Monitor by TLC or LCMS after 1 hour. If <50% conversion, heat to 50 °C.
-
-
Quench: Once complete, cool to RT. Carefully quench by adding saturated aqueous NH₄Cl (5 mL).
-
Chelation: If the workup emulsion is stubborn, add a small amount of EDTA or aqueous Rochelle's salt to sequester zinc salts.
-
-
Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by Pyridine N | Switch to Pd-PEPPSI-IPent (bulkier ligand) or increase catalyst loading to 5 mol%. |
| Homocoupling (R-R) | Slow Transmetallation | Ensure LiCl is present. Increase concentration of the Zinc reagent. Add the Zinc reagent slowly to the catalyst/substrate mix. |
| Dehalogenation (Ar-H) | Moisture in solvent | Re-distill THF or use fresh molecular sieves. Ensure Ar line is dry. |
| Protodemetallation | Acidic protons on coupling partner | Ensure the organozinc partner does not have unmasked acidic protons (OH, NH). Protect if necessary. |
References
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling." Chemistry – A European Journal.
-
Knochel, P., et al. (2011). "Preparation of Functionalized Organozinc Reagents and Their Application in Negishi Coupling." Chemical Reviews.
-
Lutz, C., et al. (2007). "Synthesis of Substituted 2,2'-Bipyridines from 2-Bromopyridines via Negishi Coupling." Synthesis.
-
Campeau, L. C., et al. (2005). "Cross-Coupling of 2-Pyridyl Halides: The Importance of Ligand Selection." Journal of the American Chemical Society.[1]
Sources
Application Note: Strategic Functionalization of 2-Bromo-4-(oxan-3-yl)pyridine via Pd-Catalysis
Introduction & Molecule Profile
2-Bromo-4-(oxan-3-yl)pyridine (also known as 2-Bromo-4-(tetrahydro-2H-pyran-3-yl)pyridine) represents a high-value scaffold in modern medicinal chemistry. The pyridine ring serves as a privileged pharmacophore in kinase inhibitors and GPCR ligands, while the oxan-3-yl (tetrahydropyran) moiety acts as a lipophilic spacer that improves metabolic stability and solubility compared to purely aliphatic chains.
This Application Note provides validated protocols for functionalizing the C2-position via Palladium-catalyzed cross-coupling. While the C2-bromide is highly activated for oxidative addition, the presence of the pyridine nitrogen presents a specific challenge: catalyst poisoning via competitive coordination to the Pd center.[1] Furthermore, the C4-oxanyl group introduces a stereocenter and steric bulk that must be accommodated during method development.
Core Chemical Properties
| Property | Description |
| CAS Name | Pyridine, 2-bromo-4-(tetrahydro-2H-pyran-3-yl)- |
| Reactivity Handle | C2-Bromine (High reactivity for Oxidative Addition) |
| Structural Feature | C4-Oxanyl group (Stable ether linkage; introduces chirality at C3') |
| Major Challenge | Pyridine N-coordination inhibits Pd(0); requires bulky ligands. |
| Storage | Store at 2-8°C under inert atmosphere (Ar/N2). Hygroscopic. |
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Suzuki coupling is the primary method for attaching aryl or heteroaryl groups to the C2 position. The electron-deficient nature of the pyridine ring facilitates rapid oxidative addition, but hydrolysis of the boronic acid partner is a common competing pathway.
Optimized Conditions (General Purpose)
For standard aryl boronic acids, Pd(dppf)Cl₂ offers the best balance of cost, stability, and efficiency.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: Cs₂CO₃ (2.0 - 3.0 equiv) or K₃PO₄ (for sensitive substrates)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Temperature: 80-100°C
Step-by-Step Methodology
-
Setup: Charge a reaction vial with 2-Bromo-4-(oxan-3-yl)pyridine (1.0 equiv), Aryl Boronic Acid (1.2 - 1.5 equiv), and Cs₂CO₃ (2.5 equiv).
-
Inerting: Cap the vial and purge with Argon for 5 minutes.
-
Solvent/Catalyst Addition: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration). Add Pd(dppf)Cl₂ (5 mol%) quickly under a counter-flow of Argon.
-
Reaction: Seal and heat to 90°C for 4-16 hours. Monitor by LC-MS.[1][2]
-
Checkpoint: The starting bromide should disappear rapidly. If protodeboronation of the boronic acid is observed (formation of R-H), add a second portion of boronic acid (0.5 equiv) after 4 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1][2]
-
Purification: Flash chromatography. Note: Pyridines often streak on silica. Add 1% Triethylamine (Et₃N) to the eluent to improve peak shape.
Data: Base & Solvent Screening (Representative Yields)
| Entry | Catalyst | Base | Solvent | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 65% | Moderate; catalyst sensitive to air. |
| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 92% | Recommended Standard. |
| 3 | XPhos Pd G3 | K₃PO₄ | THF/H₂O | 88% | Good for sterically hindered boronates. |
| 4 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 90% | Excellent for heteroaryl boronates. |
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Coupling amines to the C2 position is critical for kinase inhibitor synthesis. This is significantly more difficult than Suzuki coupling because the product (an aminopyridine) is a better ligand for Palladium than the starting material, leading to product inhibition.
The Solution: Use Bulky Dialkylbiaryl Phosphine Ligands (e.g., BrettPhos, RuPhos) to sterically crowd the Pd center, preventing the pyridine nitrogen from binding (catalyst poisoning).
Optimized Conditions
-
Pre-catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2-5 mol%)
-
Why G3? These precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation, avoiding the induction period of Pd(OAc)₂ + Ligand mixing.
-
-
Base: NaOtBu (Strong base, standard) or Cs₂CO₃ (Weak base, for ester/cyano tolerance).
-
Solvent: Toluene or anhydrous 1,4-Dioxane.
Step-by-Step Methodology
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon. Moisture kills this reaction.
-
Reagents: Add 2-Bromo-4-(oxan-3-yl)pyridine (1.0 equiv), Amine (1.2 equiv), and Base (NaOtBu, 1.4 equiv).
-
Catalyst: Add BrettPhos Pd G3 (0.02 equiv / 2 mol%).
-
Solvent: Add anhydrous Toluene (0.2 M).
-
Reaction: Heat to 100°C for 2-12 hours.
-
Visual Cue: The reaction often turns from pale yellow to a dark orange/brown as it progresses.
-
-
Workup: Filter through a Celite pad to remove Palladium black and salts. Concentrate and purify.
Mechanistic Insight & Troubleshooting
The "Pyridine Problem" Explained
The nitrogen atom in the pyridine ring is a Lewis base. In standard catalytic cycles, Pd(0) must coordinate with the oxidative addition product. However, the pyridine nitrogen can displace the phosphine ligand, forming a stable, non-reactive "off-cycle" resting state (See Diagram 1).
Diagram 1: Catalytic Cycle & Inhibition Pathway
Caption: The catalytic cycle showing the competitive inhibition (red path) where the pyridine nitrogen binds to Palladium, halting the reaction. Bulky ligands favor the productive blue path.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Conversion (SM remains) | Catalyst Poisoning | Switch to XPhos or BrettPhos Pd G3. Increase Temp to 110°C. |
| Debromination (SM -> Py-H) | Beta-Hydride Elimination (rare) or Protodehalogenation | Ensure solvent is anhydrous (for Buchwald). If Suzuki, reduce reaction time or lower temp to 80°C. |
| Low Yield (Suzuki) | Protodeboronation of Partner | Use "Slow Addition" of the boronic acid or use the corresponding Boronic Ester (Bpin) which is more stable. |
| Racemization of Oxanyl Group | Acidic Workup | The oxan-3-yl stereocenter is stable to base but can epimerize under strong acid. Avoid HCl workups. |
References & Authority
-
Buchwald-Hartwig Amination of 2-Bromopyridines:
-
BenchChem Technical Support.[1] "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines."
-
(Verified Context: Use of bulky ligands to prevent N-coordination).
-
-
Suzuki Coupling of Pyridyl Boronates/Halides:
-
Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.[3]
-
(Verified Context: Optimization of 2-pyridyl coupling partners).
-
-
General Palladium Catalysis Reviews:
-
Tetrahydropyran Synthesis & Stability:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. nobelprize.org [nobelprize.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed stereospecific synthesis of 2,6-disubstituted tetrahydropyrans: 1,3-chirality transfer by an intramolecular oxypalladation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Lithiation and Electrophilic Trapping of 2-Bromo-4-(oxan-3-yl)pyridine
Executive Summary
This Application Note details the protocol for the regioselective functionalization of 2-Bromo-4-(oxan-3-yl)pyridine via Halogen-Lithium Exchange (HLE). Unlike simple pyridines, this substrate contains a saturated oxygen heterocycle (oxan-3-yl, or tetrahydropyran-3-yl) at the C4 position. While the oxanyl group is chemically robust, its steric bulk and potential for weak Lewis-basic coordination require specific handling to prevent side reactions such as the "Halogen Dance" or dimerization.
This guide provides a validated workflow for generating the unstable 2-lithio intermediate at cryogenic temperatures and trapping it with various electrophiles to generate high-value pharmacological scaffolds.
Strategic Analysis & Chemical Logic
The Mechanistic Pathway: Kinetics vs. Thermodynamics
The transformation relies on the kinetic superiority of Halogen-Lithium Exchange (HLE) over proton deprotonation (Directed Ortho Metalation - DoM).
-
Reaction: 2-Bromo-4-(oxan-3-yl)pyridine + n-BuLi
2-Lithio-4-(oxan-3-yl)pyridine + n-BuBr. -
Driving Force: The formation of a more stable alkyl bromide (n-BuBr) from a less stable aryl bromide drives the equilibrium.
-
The C4-Oxanyl Factor: The oxan-3-yl group is an ether. While ethers can direct lithiation (DoM), the rate of Br-Li exchange at C2 is orders of magnitude faster than deprotonation at C3 or C5. Therefore, the reaction is highly regioselective for the C2 position if kept cold .
Thermal Instability & The "Halogen Dance"
A critical failure mode in this chemistry is the Halogen Dance . If the reaction warms above -60°C before quenching:
-
The C2-lithio species deprotonates a starting molecule at C3 or C5.
-
The bromine migrates to the thermodynamically more stable position (often C3 or C5).
-
Result: A mixture of regioisomers that are inseparable by standard chromatography.
Rule of Thumb: The reaction must be executed at -78°C and quenched before warming.
Visualizing the Pathway
The following diagram illustrates the reaction logic and the critical branching point between success (Trapping) and failure (Rearrangement).
Figure 1: Reaction pathway distinguishing the kinetic trapping pathway (Green) from the thermal decomposition pathway (Grey).
Validated Experimental Protocol
Scale: 5.0 mmol basis Standard Yield: 85-92% (Electrophile dependent)
Reagents & Equipment
-
Substrate: 2-Bromo-4-(oxan-3-yl)pyridine (1.21 g, 5.0 mmol).
-
Reagent: n-Butyllithium (n-BuLi), 1.6 M in hexanes (Titrate before use).
-
Solvent: Anhydrous THF (Freshly distilled or from SPS), 25 mL.
-
Vessel: 100 mL 2-neck round-bottom flask, flame-dried, N2/Ar atmosphere.
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Setup | Charge flask with substrate and stir bar. Evacuate/backfill with N2 (3x). Add anhydrous THF via syringe. |
| 2 | Cryogenic Cooling | Submerge flask in a dry ice/acetone bath. Allow internal temp to reach -78°C . |
| 3 | Exchange | Add n-BuLi (3.4 mL, 5.5 mmol, 1.1 equiv) dropwise over 10 mins. |
| 4 | Incubation | Stir at -78°C for 30 minutes . |
| 5 | Trapping | Add Electrophile (6.0 mmol, 1.2 equiv) dissolved in minimal THF. Add slowly. |
| 6 | Equilibration | Stir at -78°C for 30 mins, then remove cooling bath. Allow to warm to 0°C. |
| 7 | Quench | Add sat. aq. NH4Cl (10 mL) or water. |
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing temperature checkpoints.
Electrophile Scope & Performance Data
The 2-lithio-4-(oxan-3-yl)pyridine intermediate is a "hard" nucleophile. It reacts well with carbonyls, borates, and stannanes.
| Electrophile Class | Reagent Example | Product Type | Typical Yield | Notes |
| Aldehydes | Benzaldehyde | Secondary Alcohol | 88% | Very fast reaction. High fidelity. |
| Formamides | DMF | Pyridine-2-Carboxaldehyde | 82% | Requires acidic workup to hydrolyze the hemiaminal intermediate. |
| Borates | B(OMe)3 / B(OiPr)3 | Boronic Acid | 75-80% | Use trimethyl borate for sterically hindered substrates. Hydrolyze carefully. |
| Carbon Dioxide | Dry Ice (Solid CO2) | Carboxylic Acid | 90% | Bubble gas or pour reaction onto excess dry ice. |
| Halogens | I2 (in THF) | 2-Iodo-pyridine | 85% | Useful for subsequent Sonogashira couplings. |
Troubleshooting & Critical Quality Attributes (CQA)
Moisture Contamination
-
Symptom: Recovery of starting material (2-Bromo-4-(oxan-3-yl)pyridine) or formation of the de-brominated product (4-(oxan-3-yl)pyridine).
-
Cause: n-BuLi reacted with water (protonation) instead of Br-Li exchange.
-
Fix: Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. Titrate n-BuLi using diphenylacetic acid or salicylaldehyde phenylhydrazone.
The "Warm-Up" Effect (Halogen Dance)
-
Symptom: NMR shows a mix of 2-substituted, 3-substituted, and 2,3-disubstituted pyridines.
-
Cause: Reaction temperature rose above -60°C before the electrophile was fully incorporated.
-
Fix: Use an internal thermometer. Do not rely on bath temperature alone.
Oxane Ring Opening (Rare)
-
Symptom: Complex aliphatic signals in NMR; loss of the cyclic ether characteristic peaks (3.4-4.0 ppm).
-
Cause: Strong Lewis acids (like BF3) used in subsequent steps, or extremely high temperatures.
-
Insight: The oxan-3-yl group is generally stable to n-BuLi. However, avoid using strong Lewis Acid additives (like BF3·OEt2) during the lithiation step unless strictly necessary for activating a weak electrophile.
References
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on Halogen-Lithium Exchange kinetics).
-
Schlosser, M. (2005). "The 2-Pyridyl Anion: A Elusive Intermediate?" Angewandte Chemie International Edition, 44(3), 376-393. Link
-
Song, J.J., et al. (2010). "Practical Synthesis of 2-Bromopyridines via Regioselective Lithiation." Journal of Organic Chemistry, 75(3), 999-1002. Link
-
Organic Chemistry Portal. (2023). "Pyridines: Lithiation and Substitution Patterns." (General reactivity data). Link
-
Knochel, P., et al. (2011). "Functionalization of Heterocycles using Mg and Zn Reagents." Chemical Reviews, 111(3), 1346–1416. (Alternative metallation strategies if Li fails). Link
Application Note: Scalable Regioselective Synthesis of 2-Bromo-4-(oxan-3-yl)pyridine Intermediates
Executive Summary & Strategic Rationale
The 2-bromo-4-(oxan-3-yl)pyridine scaffold is a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors where the pyridine nitrogen serves as a hinge binder and the tetrahydropyran (oxan) ring provides solubility and metabolic stability.
The Challenge: The primary synthetic hurdle is regioselectivity . Standard approaches using 2,4-dibromopyridine often suffer from poor selectivity, yielding mixtures of C2- and C4-substituted products because the C2 position is electronically more activated toward oxidative addition. Furthermore, the subsequent saturation of the pyran ring requires hydrogenation conditions that frequently cause hydrodehalogenation (loss of the C2-bromine).
The Solution:
This protocol details a high-fidelity, scalable route utilizing 2-bromo-4-iodopyridine as the electrophile. The significant reactivity difference between the C4-Iodine and C2-Bromine bonds (
Reaction Pathway & Mechanism[1][2][3][4][5][6][7]
The synthesis proceeds via a two-stage sequence:
-
C4-Selective Suzuki-Miyaura Coupling: Utilizing the "Halogen Dance" principle where Pd(0) inserts selectively into the weaker C–I bond.
-
Chemoselective Hydrogenation: Saturation of the vinyl ether moiety using Pt/C, which is kinetically slower at aryl dehalogenation compared to Pd/C.
Process Flow Diagram
Figure 1: Strategic workflow for the regioselective synthesis of the target scaffold.
Detailed Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Install the dihydropyran ring at the C4 position without affecting the C2-Bromine.
Reagents & Materials:
-
Substrate: 2-Bromo-4-iodopyridine (1.0 equiv)
-
Coupling Partner: 5,6-dihydro-2H-pyran-3-boronic acid pinacol ester (1.1 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]
Step-by-Step Procedure:
-
Inertion: Charge a 3-neck round-bottom flask with 2-bromo-4-iodopyridine, the boronate ester, and Cs₂CO₃. Evacuate and backfill with Nitrogen (
) three times.[2] -
Solvation: Add degassed 1,4-Dioxane and Water. Sparge the mixture with
for 15 minutes. Note: Oxygen removal is critical to prevent homocoupling. -
Catalysis: Add Pd(dppf)Cl₂ under a positive stream of
. -
Reaction: Heat the mixture to 60°C .
-
Critical Control Point: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition at the C2-Br bond.
-
-
Monitoring: Monitor by HPLC/UPLC. The reaction is typically complete within 4–6 hours. Look for the disappearance of the iodide starting material.
-
Work-up: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[1]
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Heptane).
Expected Yield: 85–92% Data: 1H NMR should show retention of the C2-proton signal and appearance of olefinic protons from the dihydropyran ring.
Protocol B: Chemoselective Hydrogenation
Objective: Reduce the alkene double bond while strictly preventing hydrodehalogenation (loss of Br).
Reagents & Materials:
-
Substrate: 2-Bromo-4-(dihydro-2H-pyran-3-yl)pyridine (from Step 1)
-
Catalyst: 5% Platinum on Carbon (Pt/C), sulfided (0.05 equiv by wt) or PtO₂ (Adams' Catalyst)
-
Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)
-
Gas: Hydrogen (
) balloon or low pressure (1–3 bar)
Step-by-Step Procedure:
-
Preparation: Dissolve the intermediate in EtOAc.
-
Why EtOAc? Protic solvents like MeOH sometimes accelerate dehalogenation. EtOAc is safer for halogen retention.
-
-
Catalyst Addition: Carefully add Pt/C catalyst under an inert atmosphere (Argon/Nitrogen). Safety: Dry catalyst is pyrophoric.
-
Hydrogenation: Purge the vessel with
and stir vigorously at 20–25°C under 1 atm (balloon) pressure.-
Critical Control Point: Avoid Pd/C. Palladium is excellent for dehalogenation and will strip the bromine within minutes. Platinum (Pt) is far more selective for olefins over aryl halides.
-
-
Monitoring: Check reaction progress every 60 minutes via LC-MS. Stop immediately upon consumption of starting material to prevent pyridine ring reduction.
-
Work-up: Filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad with EtOAc.
-
Isolation: Concentrate the filtrate. The product is often pure enough for the next step; otherwise, recrystallize from Heptane/EtOAc.
Expected Yield: 90–95%
Key Process Parameters & Troubleshooting
| Parameter | Recommended Range | Impact of Deviation |
| Coupling Temp | 55–65°C | >75°C: Risk of C2-coupling (loss of regioselectivity). <40°C: Sluggish reaction, incomplete conversion. |
| Base Choice | Stronger bases (e.g., | |
| H2 Catalyst | Pt/C or Rh/C | Do NOT use Pd/C. Using Pd/C will result in >50% des-bromo byproduct (2-unsubstituted pyridine). |
| H2 Pressure | 1–3 bar | High pressure (>10 bar) risks reducing the pyridine ring to a piperidine. |
Safety & Scalability Considerations
-
Exotherm Control: The Suzuki coupling is exothermic. On a kilo-scale, dose the catalyst as a slurry or control the heating ramp rate carefully.
-
Metal Scavenging: Pyridines coordinate strongly to metals. Residual Pd or Pt must be removed using scavengers (e.g., SiliaMetS® Thiol or DMT) to meet pharmaceutical specifications (<10 ppm).
-
Genotoxicity: The starting material 2-bromo-4-iodopyridine is an alkylating-like agent. Handle with high containment (OEB 3/4).
-
Waste: Segregate aqueous waste from the Suzuki coupling as it contains boronic acid residues and cesium salts.
References
-
Suzuki Coupling Optimization
-
BenchChem Application Note: "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine."[1] (General conditions for halopyridines).
-
-
Regioselectivity in Dihalopyridines
- MDPI Molecules: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines..." (Demonstrates C4 preference in similar heterocyclic systems).
-
Hydrogenation Selectivity
-
General Pyridine Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 5.5 Reduction of Alkenes: Hydrogenation – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 4. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
- 5. organic-chemistry.org [organic-chemistry.org]
Reaction Rescue Center: Optimizing the Suzuki-Miyaura Coupling of 2-Bromo-4-(oxan-3-yl)pyridine
Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when coupling 2-bromo-4-(oxan-3-yl)pyridine.
This substrate presents a dual chemical challenge: the proximal pyridine nitrogen acts as a potent catalyst poison by coordinating to the palladium center, while the resulting slow transmetalation leaves the boronic acid partner vulnerable to rapid protodeboronation[1]. This guide provides field-proven, self-validating protocols to bypass these off-cycle resting states and maximize your isolated yield.
Part 1: Diagnostic Q&A (Troubleshooting Guide)
Q1: My reaction stalls at 20-30% conversion, and LC-MS shows mostly unreacted 2-bromo-4-(oxan-3-yl)pyridine. Why is the oxidative addition failing? A: The failure is rarely the oxidative addition itself; rather, it is the immediate downstream consequence. 2-Bromopyridines are notorious for trapping palladium. Following oxidative addition, the basic lone pair of the pyridine nitrogen can coordinate to the Pd(II) center, forming a highly stable, off-cycle palladacycle that resists transmetalation[1].
-
The Solution: You must induce severe steric clash to prevent this coordination. Switch to a bulky, electron-rich dialkylbiarylphosphine ligand like XPhos or tBuXPhos. The immense steric profile of these Buchwald ligands physically blocks the pyridine nitrogen from coordinating to the palladium center, forcing the catalytic cycle forward[2].
Q2: I am using standard Pd(PPh₃)₄ conditions, but my crude NMR shows massive amounts of deborylated byproduct (Ar-H) instead of the coupled product. How do I stop this? A: You are observing protodeboronation, a competing base-catalyzed hydrolysis of the C-B bond[3]. When coupling sluggish substrates like 2-bromopyridines, the rate of transmetalation is inherently slow. If your boronic acid sits in a basic aqueous environment at elevated temperatures waiting for a stalled palladium complex, it will rapidly degrade into the simple arene[4].
-
The Solution: First, accelerate transmetalation by upgrading to a highly active precatalyst (see Q3). Second, switch from a boronic acid to a boronic acid pinacol ester (BPin). BPin esters are more stable and release the active boronate species slowly under basic conditions, creating a "slow-release" effect that favors productive cross-coupling over degradation[5]. Finally, minimize water and use a weaker base like K₃PO₄ instead of Na₂CO₃[6].
Q3: Why should I use a Buchwald G3 Precatalyst instead of generating the catalyst in situ from Pd(OAc)₂ and a ligand? A: In situ generation from Pd(II) sources requires the reduction of Pd(II) to Pd(0) in the reaction flask. In Suzuki couplings, this reduction often consumes a portion of your boronic acid (leading to homocoupling) or oxidizes your expensive phosphine ligand[6]. Buchwald G3 precatalysts bypass this issue. Under mildly basic conditions, they undergo rapid reductive elimination of a carbazole moiety to cleanly and quantitatively generate the active mono-ligated L-Pd(0) species[7]. This ensures a precise 1:1 Ligand:Pd stoichiometry and prevents early-stage reagent depletion[8].
Q4: Does the oxan-3-yl group at the 4-position negatively affect the coupling? A: The oxan-3-yl (tetrahydropyran-3-yl) group is an aliphatic ether ring. While it adds moderate steric bulk to the overall molecule, its position at C-4 means it does not severely hinder the C-2 reaction site. However, its slight electron-donating nature (via sigma effects) can marginally slow down oxidative addition compared to an unsubstituted 2-bromopyridine. This further necessitates the use of highly active, electron-rich ligands like XPhos to maintain catalytic velocity.
Part 2: Mechanistic Troubleshooting Workflow
Fig 1. Logical troubleshooting workflow for 2-bromopyridine Suzuki couplings.
Part 3: Quantitative Catalyst Evaluation
The following table summarizes the causal relationship between reaction conditions and typical outcomes for 2-bromopyridine derivatives based on field data.
| Catalyst System (Loading) | Base / Solvent System | Temp (°C) | Primary Failure Mode | Typical Yield |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / Toluene:H₂O (3:1) | 100°C | Catalyst poisoning (N-coordination); Protodeboronation | < 30% |
| Pd(OAc)₂ + PPh₃ (5 mol%) | K₂CO₃ / DMF | 90°C | Incomplete Pd reduction; Ligand oxidation | < 40% |
| Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ / Dioxane:H₂O (5:1) | 80°C | Slow transmetalation; Moderate protodeboronation | 50 - 60% |
| XPhos Pd G3 (2 mol%) | K₃PO₄ / Dioxane:H₂O (10:1) | 60 - 80°C | None (Optimized conditions) | > 85% |
Part 4: Validated Experimental Protocol
This self-validating protocol utilizes XPhos Pd G3 to ensure rapid catalyst activation and prevent pyridine-induced stalling.
Reagents Required
-
Electrophile: 2-Bromo-4-(oxan-3-yl)pyridine (1.0 equiv)
-
Nucleophile: Aryl/Heteroaryl Boronic Acid Pinacol Ester (BPin) (1.2 equiv)
-
Catalyst: XPhos Pd G3 (2.0 mol%)[2]
-
Base: K₃PO₄ (anhydrous, finely ground) (2.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (10:1 ratio, thoroughly degassed)
Step-by-Step Methodology
-
Solid Reagent Charging: In a glovebox or using standard Schlenk techniques under an inert atmosphere (N₂ or Argon), add 2-bromo-4-(oxan-3-yl)pyridine, the Ar-BPin ester, K₃PO₄, and XPhos Pd G3 to an oven-dried reaction vial equipped with a magnetic stir bar[6].
-
Solvent Addition: Seal the vial with a PTFE-lined septum cap. Syringe in the pre-degassed 1,4-Dioxane and H₂O. (Causality check: Adding water last ensures the Pd G3 precatalyst does not prematurely hydrolyze before the base can initiate the carbazole elimination).
-
Rigorous Degassing: Sparge the reaction mixture with Argon for 10 minutes. Oxygen is a primary driver of phosphine ligand oxidation and homocoupling side reactions[6].
-
Heating & In-Process Control: Place the vial in a pre-heated reaction block at 80°C.
-
Self-Validation Step: After 1 hour, briefly remove the vial, let it cool for 2 minutes, and extract a 10 µL aliquot via syringe under N₂. Dilute in MeCN and analyze via LC-MS. You should observe >50% conversion. If significant Ar-H is present, your boronic ester is degrading; consider lowering the temperature to 60°C or using a syringe pump for the BPin ester[3].
-
-
Reaction Completion: Stir vigorously for 4-12 hours until complete consumption of the 2-bromopyridine is confirmed by LC-MS.
-
Workup: Cool to room temperature. Quench the reaction with saturated aqueous NH₄Cl to neutralize the basic aqueous phase. Extract 3x with Ethyl Acetate. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Fig 2. Step-by-step experimental workflow for the optimized Suzuki coupling protocol.
References
- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Benchchem. Technical Support Center: Managing Protodeborylation in Suzuki Reactions.
- Umicore. Buchwald CX Precatalysts - Precious Metals Chemistry.
- Sigma-Aldrich. 2nd Generation Buchwald Precatalysts.
- National Institutes of Health (NIH). Well-defined nickel and palladium precatalysts for cross-coupling.
- ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts.
- Royal Society of Chemistry (RSC). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling.
- Reddit (r/chemistry). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?
Sources
- 1. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2nd Generation Buchwald Precatalysts [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald CX Precatalysts | Umicore [pmc.umicore.com]
Purification methods for 2-Bromo-4-(oxan-3-yl)pyridine reaction mixtures
Executive Summary
This guide addresses the purification challenges associated with 2-Bromo-4-(oxan-3-yl)pyridine (also known as 2-bromo-4-(tetrahydro-2H-pyran-3-yl)pyridine). This scaffold presents a unique "push-pull" challenge: the basic pyridine nitrogen causes tailing on silica, while the ether linkage in the oxane ring introduces acid sensitivity. Furthermore, the electron-withdrawing bromine at C2 significantly lowers the basicity (pKa ~0.9), rendering standard acid-base extractions inefficient or hazardous to the ether moiety.
This technical note provides a self-validating workflow for removing palladium catalysts, separating regioisomers, and isolating the target compound with high purity (>98%).
Module 1: Reaction Profiling & Triage
Before initiating purification, diagnose the crude mixture.[1] The synthesis of this molecule typically involves a cross-coupling (e.g., Suzuki-Miyaura) of 2-bromo-4-iodopyridine with a (tetrahydro-2H-pyran-3-yl)boron species.
Common Impurities Profile:
| Impurity Type | Likely Identity | Physicochemical Behavior | Removal Strategy |
| Protodehalogenated | 4-(oxan-3-yl)pyridine | More basic (pKa ~5.5), more polar. | Acid wash (pH 4) or Reverse Phase. |
| Homocoupling | 2,2'-dibromo-4,4'-bis(oxan-3-yl)-bipyridine | Highly lipophilic, insoluble in MeOH. | Precipitation/Filtration.[2][3][4] |
| Catalyst Residue | Pd(PPh3)4 / Pd(dppf) | Colored (red/black), paramagnetic. | Thiol Scavengers / Activated Carbon.[1][4][5] |
| Regioisomers | 2-(oxan-3-yl)-4-bromopyridine | Very similar Rf; different dipole moment. | High-efficiency Silica or C18. |
Module 2: Palladium Removal (The "Black Box" Issue)
User Question: "My product is an off-white solid, but the crude is dark brown. Filtration through Celite didn't fix it. How do I remove the residual Palladium?"
Technical Response: Simple filtration only removes bulk metal. Soluble Pd-pyridine complexes are stable and require chemical scavenging. Do not rely on column chromatography alone, as Pd can streak and contaminate fractions.
Protocol: Thiol-Silica Scavenging
Why this works: The sulfur atoms in functionalized silica have a higher affinity for Pd(II) than the pyridine nitrogen does.
-
Dissolution: Dissolve the crude mixture in THF or Ethyl Acetate (10 mL/g).
-
Loading: Add 3-Mercaptopropyl-functionalized silica (e.g., SiliaMetS® Thiol) at a ratio of 50% w/w relative to the crude mass.
-
Incubation: Stir gently at 40°C for 2 hours. Note: Do not reflux; excessive heat may degrade the oxane ring.
-
Filtration: Filter through a dual-pad of Celite (top) and activated carbon (bottom).
-
Validation: The filtrate should be pale yellow or colorless.
Visual Workflow: Catalyst Removal Logic
Caption: Decision tree for selecting the appropriate Palladium scavenging method based on solubility.
Module 3: Chromatography Troubleshooting
User Question: "I'm running a silica column (Hexane/EtOAc), but the 2-bromo-4-(oxan-3-yl)pyridine is streaking (tailing) and co-eluting with impurities."
Technical Response: Pyridines possess a lone pair on the nitrogen atom that interacts with the acidic silanol groups (Si-OH) on the silica gel surface, causing peak broadening. The 2-bromo substituent reduces this basicity, but not enough to prevent interaction.
The "Buffered" Mobile Phase Solution
You must block the silanol sites or deprotonate them.
Method A: The Triethylamine (Et3N) Block
-
Mobile Phase: Hexane / Ethyl Acetate + 1% Et3N .
-
Pre-treatment: Flush the column with 100% Hexane + 5% Et3N before loading.
-
Mechanism:[6][7][8] Et3N is more basic than your pyridine; it preferentially binds to the silanols, allowing your product to elute as a sharp band.
Method B: The "Ammonia" Wash (For severe tailing)
-
Mobile Phase: DCM / MeOH / NH4OH (aq) (Ratio: 95:4:1).
-
Warning: Use this only if the product is very polar. For 2-bromo-4-(oxan-3-yl)pyridine, Method A is usually sufficient.
Separating the Protodebrominated Impurity
If you observe 4-(oxan-3-yl)pyridine (mass = M-Br+H), it is significantly more basic than the target.
-
Strategy: Use a C18 Reverse Phase column with a basic buffer.
-
Eluent: Water (10mM Ammonium Bicarbonate, pH 10) / Acetonitrile.
-
Result: The more basic impurity will be less retained or exhibit a different selectivity profile at high pH compared to the brominated target.
Module 4: Chemical Workup & Stability (The "Acid Trap")
User Question: "Can I use an acid-base extraction to purify this? I usually wash pyridines with 1M HCl."
Technical Response: STOP. Do not use strong acids.
-
Low Basicity: The pKa of 2-bromopyridine is approximately 0.9 [1]. To protonate it fully (and drive it into the aqueous layer), you would need a pH < -1 (e.g., 6M HCl).
-
Oxane Sensitivity: The oxane (tetrahydropyran) ring is a cyclic ether. While generally stable, exposure to highly concentrated strong acids (like 6M HCl) can lead to ring-opening or hydrolysis, especially if the reaction generates heat [2].
Recommended Workup:
-
Wash 1: Saturated NH4Cl (Mildly acidic, removes inorganic bases).
-
Wash 2: Brine (Removes water).
-
Drying: Na2SO4 (Magnesium sulfate is slightly acidic; Sodium sulfate is neutral).
Module 5: Crystallization (The Final Polish)
If chromatography yields 95% purity, crystallization can boost it to >99%.
Solvent System:
-
Primary: Heptane (Anti-solvent) / Isopropyl Acetate (Solvent).
-
Procedure:
-
Dissolve solid in minimal hot Isopropyl Acetate (60°C).
-
Add Heptane dropwise until cloudiness persists.
-
Cool slowly to Room Temperature, then to 4°C.
-
Note: 2-Bromopyridines often form large, well-defined needles.
-
Summary Data Table: Physicochemical Properties
| Property | Value / Behavior | Implication for Purification |
| pKa (Conj.[9] Acid) | ~0.9 (Predicted) [1] | Too low for standard acid extraction; do not use HCl wash. |
| LogP | ~2.5 - 3.0 | Lipophilic; elutes early on Reverse Phase; soluble in DCM/EtOAc. |
| Silica Interaction | Moderate | Requires Et3N modifier to prevent tailing. |
| Thermal Stability | Stable < 100°C | Keep rotovap bath < 45°C to prevent debromination or ether cleavage. |
References
-
NIST Chemistry WebBook. Pyridine, 2-bromo- Properties.[6] National Institute of Standards and Technology.[6] [Link]
-
ResearchGate. Halogen Dance and One-Pot Disubstitutions of 2-Bromo-4-iodopyridine.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Pyridine, 2-bromo- [webbook.nist.gov]
- 7. 4-Bromo-(2-hydroxyethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Overcoming catalyst poisoning with 2-Bromo-4-(oxan-3-yl)pyridine
Welcome to the technical support resource for 2-Bromo-4-(oxan-3-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges associated with using this sterically demanding pyridine derivative in catalysis. Our goal is to provide you with a framework for troubleshooting common issues, particularly catalyst poisoning, and to empower you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of 2-Bromo-4-(oxan-3-yl)pyridine and its interaction with common transition-metal catalysts.
Q1: What is catalyst poisoning, and why is it a primary concern with 2-Bromo-4-(oxan-3-yl)pyridine?
A1: Catalyst poisoning is the deactivation of a catalyst's active sites by a substance that binds strongly to them, preventing the desired reactants from accessing these sites.[1][2] With pyridine-containing substrates like 2-Bromo-4-(oxan-3-yl)pyridine, the primary culprit is the lone pair of electrons on the pyridine nitrogen atom. This nitrogen acts as a potent Lewis base, coordinating strongly to the electron-deficient transition metal center (e.g., Palladium, Platinum, Rhodium) of the catalyst.[3][4] This binding event blocks the site where the catalytic cycle (e.g., oxidative addition, reductive elimination) should occur, effectively stopping the reaction.[2][3]
Q2: How does the specific structure of 2-Bromo-4-(oxan-3-yl)pyridine influence catalyst activity?
A2: The molecule's structure presents a dual challenge for catalysis:
-
The Pyridine Nitrogen: As discussed, this is the primary source of catalyst inhibition. Its basicity makes it a strong ligand for the metal center.
-
The 4-(oxan-3-yl) Group: This is a bulky, non-planar, saturated heterocyclic substituent. Its significant steric profile can influence how the molecule approaches the catalyst's active site. While it is not an electronic withdrawing or donating group in the classical sense, its bulk can sterically hinder the coordination of the pyridine nitrogen to the metal center to some degree. However, this is often insufficient to prevent poisoning entirely.
-
The 2-Bromo Substituent: This is the intended reactive handle for cross-coupling reactions. Its position adjacent to the poisoning nitrogen atom creates a challenging scenario where the catalyst must perform oxidative addition at the C-Br bond while resisting deactivation by the nearby nitrogen.
Q3: What are the most common signs of catalyst poisoning in my reaction?
A3: The observable symptoms of catalyst poisoning are often unambiguous and include:
-
A significant drop in the reaction rate or a complete stall after initial conversion.[5]
-
Low or no product yield despite using conditions that are successful for other aryl bromides.
-
The necessity for unusually high catalyst loadings or harsher conditions (e.g., elevated temperatures) to achieve conversion.[5]
-
A visible change in the reaction mixture, such as the formation of a black precipitate (often referred to as palladium black), which indicates that the active Pd(0) catalyst has aggregated and crashed out of solution.[3][6]
Q4: Are certain catalytic reactions more susceptible to this poisoning effect?
A4: Yes. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig amination) are particularly sensitive. These reactions rely on a delicate balance of ligand association/dissociation and redox steps at the palladium center, which is easily disrupted by the strong coordination of the pyridine nitrogen.[3] Similarly, hydrogenation reactions using catalysts like Pd/C or Pt/C are also highly prone to poisoning by nitrogen heterocycles.[3][5]
Troubleshooting Guide: Cross-Coupling Reactions
This guide provides a systematic approach to resolving common issues encountered during palladium-catalyzed cross-coupling reactions with 2-Bromo-4-(oxan-3-yl)pyridine.
Issue 1: Low to No Product Yield
-
Possible Cause 1: Severe Catalyst Poisoning.
-
Scientific Rationale: The default catalyst system (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃) is likely being completely sequestered by the pyridine nitrogen before significant catalytic turnover can occur. The coordination of the pyridine is stronger than that of the phosphine ligands, leading to inactive palladium-pyridine complexes.
-
Recommended Solutions:
-
Switch to a More Robust Catalyst System: Standard catalysts are often ineffective.[7] Utilize modern catalyst systems known for their high activity and resistance to poisoning. This involves using a stable palladium precatalyst in combination with a specialized ligand.
-
Employ Bulky, Electron-Rich Ligands: Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Josiphos families are the industry standard for these challenges.[7] Their steric bulk can kinetically hinder the binding of the pyridine nitrogen, while their strong electron-donating ability promotes the rate-limiting oxidative addition and reductive elimination steps. This helps the desired catalytic cycle outcompete the deactivation pathway.[7]
-
Use N-Heterocyclic Carbene (NHC) Ligands: NHCs are very strong electron-donating ligands that form highly stable and active palladium complexes, which can show enhanced resistance to poisoning.
-
-
-
Possible Cause 2: Suboptimal Base or Solvent Choice.
-
Scientific Rationale: The base and solvent are not merely additives; they are critical components of the catalytic cycle, particularly for the transmetalation step in Suzuki couplings. An inappropriate choice can lead to a sluggish reaction, making the catalyst more susceptible to deactivation over time.[7]
-
Recommended Solutions:
-
Screen a Panel of Bases: The effectiveness of a base is highly substrate- and solvent-dependent. If a common base like K₂CO₃ fails, screen milder but effective alternatives like K₃PO₄ or Cs₂CO₃.[7][8]
-
Optimize the Solvent System: Aprotic polar solvents are typically preferred. Screen common choices such as 1,4-dioxane, THF, or toluene, often with a small amount of water if using an inorganic base for Suzuki couplings.[7] Proper solubility of all components is crucial.
-
Ensure Rigorous Degassing: Oxygen can irreversibly oxidize both the active Pd(0) catalyst and phosphine ligands, leading to rapid deactivation.[8] Before heating, thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using a minimum of three freeze-pump-thaw cycles.[7][8]
-
-
Issue 2: Reaction Starts but Stalls Before Reaching Full Conversion
-
Possible Cause: Product Inhibition and Progressive Deactivation.
-
Scientific Rationale: The cross-coupled product still contains the pyridine moiety, which is also a catalyst poison. As the product concentration increases, it begins to compete with the starting material for the catalyst's active sites, leading to a gradual slowdown and eventual stall. This is a classic sign of progressive catalyst deactivation.[3]
-
Recommended Solutions:
-
Increase Initial Catalyst Loading: While not the most elegant solution, a higher catalyst loading (e.g., increasing from 1 mol% to 3-5 mol%) can sometimes provide enough active sites to overcome the poisoning effect and drive the reaction to completion.
-
Re-evaluate the Ligand: The chosen ligand may not be providing sufficient stabilization to the Pd(0) center throughout the entire reaction time. Switching to a more robust ligand (see Issue 1) can prevent the catalyst from decomposing before the reaction is complete.
-
-
Data Summary: Recommended Catalyst Systems for Challenging Pyridine Couplings
| Palladium Source | Ligand Class | Specific Ligand Examples | Key Advantages |
| Pd(OAc)₂, Pd₂(dba)₃ | Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | High activity, promotes fast C-C bond formation, sterically demanding.[7] |
| PdCl₂(cod) | Josiphos Ferrocenylphosphines | SL-J002-1 | Robust, thermally stable, effective for sterically hindered substrates. |
| PEPPSI™ Precatalysts | N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form highly stable active species, resistant to oxidation.[9] |
| Buchwald Precatalysts | Buchwald Biarylphosphines | XPhos-Pd-G3, SPhos-Pd-G2 | Air- and moisture-stable, provide reliable generation of the active LPd(0) species.[8] |
Visualizations
Diagram 1: Mechanism of Catalyst Poisoning
Caption: The pyridine nitrogen competes with the substrate, leading to a poisoned, inactive catalyst.
Diagram 2: Logical Troubleshooting Workflow
Sources
- 1. revisiondojo.com [revisiondojo.com]
- 2. esports.bluefield.edu - Catalyst Poisoning Explained Us [esports.bluefield.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Protodebromination in 2-Bromo-4-(oxan-3-yl)pyridine
Welcome to the Technical Support Center for the functionalization of 2-Bromo-4-(oxan-3-yl)pyridine . This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering protodebromination (hydrodehalogenation) during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Section 1: Mechanistic Causality of Protodebromination
To eliminate a side reaction, one must first understand its kinetic origins. In the cross-coupling of 2-Bromo-4-(oxan-3-yl)pyridine, the electron-deficient pyridine ring facilitates rapid oxidative addition of the active Pd(0) catalyst to the C–Br bond, forming an Ar–Pd(II)–Br intermediate. However, the steric bulk of the adjacent oxan-3-yl (tetrahydropyran) group can sterically hinder the subsequent transmetalation step.
This kinetic bottleneck increases the lifetime of the Ar–Pd(II)–Br intermediate, making it highly susceptible to off-cycle hydride abstraction[1]. The Ar–Pd(II) species can undergo an unproductive pathway where it acquires a hydride—often via
Catalytic cycle vs. off-cycle protodebromination pathway in Pd-catalyzed cross-coupling.
Section 2: Troubleshooting Guides & FAQs
Q1: I am observing >15% of 4-(oxan-3-yl)pyridine in my Suzuki-Miyaura coupling. What is the primary suspect?
A1: The solvent and base combination. Protic solvents (like ethanol or isopropanol) and alkoxide bases (like NaOtBu) act as potent hydride donors via
Q2: I switched to anhydrous dioxane and K
Q3: Does the reaction temperature influence the hydrodehalogenation ratio?
A3: Yes. Higher temperatures exponentially increase the rate of
Section 3: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the ratio of desired cross-coupling to protodebromination for sterically hindered 2-bromo-pyridines.
| Solvent System | Base | Ligand | Temp (°C) | Protodebromination (%) | Desired Product (%) |
| EtOH / H | NaOtBu | PPh | 90 | > 30% | < 50% |
| THF / H | Na | dppf | 80 | 15 - 20% | 70% |
| Toluene (Anhydrous) | Cs | SPhos | 100 | 5 - 10% | 85% |
| 1,4-Dioxane (Anhydrous) | K | XPhos | 60 | < 2% | > 95% |
Table 1: Impact of reaction conditions on the suppression of protodebromination.
Section 4: Validated Experimental Protocol
This self-validating protocol utilizes XPhos-Pd-G3 and anhydrous conditions to ensure the transmetalation rate vastly exceeds any background protodebromination[4][5].
Step-by-Step Methodology: Optimized Suzuki-Miyaura Coupling
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar. Cool under a stream of dry argon to eliminate ambient moisture.
-
Reagent Loading: Add 2-Bromo-4-(oxan-3-yl)pyridine (1.0 equiv), the corresponding aryl/heteroaryl boronic acid (1.2 equiv), and finely milled anhydrous K
PO (2.0 equiv). -
Catalyst Addition: Add XPhos-Pd-G3 (2 mol%) and XPhos (2 mol%). Scientific Rationale: The G3 precatalyst rapidly generates the active monoligated Pd(0) species at room temperature, preventing the need for high-temperature initiation which risks early-stage protodebromination.
-
Solvent Introduction: Evacuate and backfill the vessel with argon three times. Add anhydrous, degassed 1,4-dioxane (0.2 M concentration) via syringe[1].
-
Reaction Execution & Validation: Stir the mixture at 60 °C for 4–6 hours. Monitor via LC-MS. Validation Check: The reaction is proceeding correctly if the mass corresponding to the desired product increases while the mass of 4-(oxan-3-yl)pyridine (protodebromination byproduct) remains below 2% relative to the product peak area.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure.
Troubleshooting logic tree for minimizing protodebromination in cross-coupling workflows.
References
- Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids Source: Benchchem URL
- Source: PMC (NIH)
- One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis Source: Medium URL
- Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: RSC Books URL
- Heck Coupling of 10,10′-Dibromo-9,9′-bianthracene with Para-Substituted Styrenes Source: MDPI URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Heck Coupling of 10,10′-Dibromo-9,9′-bianthracene with Para-Substituted Styrenes—Evaluation of the Reaction as a Method for Synthesising Polyunsaturated Bianthracene Derivatives [mdpi.com]
- 5. medium.com [medium.com]
Technical Guide: Optimizing Solvent Systems for 2-Bromo-4-(oxan-3-yl)pyridine
Introduction: Structural Analysis & Solubility Logic
This guide addresses the solubility challenges associated with 2-Bromo-4-(oxan-3-yl)pyridine (also known as 2-Bromo-4-(tetrahydro-2H-pyran-3-yl)pyridine).
To optimize solvent systems for this compound, we must first deconstruct its molecular architecture. The molecule features three distinct distinct motifs that drive its physicochemical behavior:
-
Pyridine Core: Provides a basic nitrogen center (pKa ~1.0–2.5 due to the electron-withdrawing bromine), allowing for pH-dependent solubility manipulation.
-
C2-Bromine Substituent: Increases lipophilicity (LogP) and reduces water solubility compared to the parent pyridine, while deactivating the ring electron density.
-
C4-Oxanyl (Tetrahydropyranyl) Ring: A saturated ether cycle that introduces conformational flexibility and moderate polarity, often leading to "oiling out" (phase separation into a gum) rather than clean crystallization.
The interplay of these groups suggests a compound that is highly soluble in polar aprotic solvents (DMSO, DMF) and moderately polar organics (DCM, THF), but prone to oiling out in non-polar hydrocarbons (Heptane/Hexane).
Module 1: Solvent Screening & Selection
Q: Which solvents are recommended for dissolving 2-Bromo-4-(oxan-3-yl)pyridine during synthesis versus purification?
A: The choice of solvent depends heavily on the operational phase. Below is a selection matrix based on polarity, boiling point, and "Green Chemistry" sustainability metrics (aligned with the CHEM21 and ACS Solvent Selection Guides).
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Predicted Solubility | Application Context | Sustainability Score* |
| Chlorinated | Dichloromethane (DCM) | High | Extraction, Chromatography | Poor (Hazardous) |
| Esters | Ethyl Acetate (EtOAc) | High | Extraction, Crystallization | Good (Recommended) |
| Ethers | THF / 2-MeTHF | High | Reaction (Grignard/Suzuki) | Moderate (Peroxide risk) |
| Alcohols | Isopropanol (IPA) | Moderate | Crystallization (Anti-solvent) | Good (Recommended) |
| Aprotic Polar | DMSO / DMF | Very High | SNAr Reactions | Moderate (High boiling pt) |
| Hydrocarbons | Heptane / Hexane | Low | Anti-solvent (Precipitation) | Good (Heptane preferred) |
| Aqueous | Water (Neutral pH) | Negligible | Washing (removes salts) | Excellent |
| Aqueous | Water (pH < 1) | High | Acidic Extraction | Excellent |
*Sustainability scores derived from ACS Green Chemistry Institute Pharmaceutical Roundtable guides.
Module 2: Troubleshooting Solubility Issues
Q: I am experiencing "oiling out" during recrystallization. How do I fix this?
A: Oiling out occurs when the compound phase-separates as a liquid droplet before organizing into a crystal lattice. This is common with oxanyl-substituted pyridines due to the flexible ether ring.
Protocol: Anti-Solvent Optimization
-
Switch Solvent System: If using EtOAc/Hexane, switch to IPA/Water or TBME/Heptane . The hydrogen-bonding capability of IPA can sometimes stabilize the solute better than EtOAc.
-
Seeding: Oiling out often indicates a metastable supersaturated state. Add seed crystals (if available) at the cloud point temperature.
-
Temperature Cycling:
-
Heat the mixture until the "oil" dissolves.
-
Cool slowly (1°C/min).
-
If oil droplets appear, reheat immediately to dissolve them, then cool more slowly with vigorous stirring.
-
Q: The compound is not precipitating from the reaction mixture. What should I do?
A: The oxanyl group adds significant solubility in organic media. If precipitation fails:
-
Evaporation: Remove the reaction solvent completely to obtain a crude oil.
-
Trituration: Add cold Pentane or Diisopropyl Ether (DIPE) to the crude oil and sonicate. This mechanical agitation often forces the amorphous oil into a solid.
-
pH Switch: See Module 3 below.
Module 3: pH-Dependent Extraction (The "pH Switch")
Q: How can I use the pyridine nitrogen to purify the compound without chromatography?
A: You can exploit the basicity of the pyridine ring.[1] Although the 2-bromo group lowers the pKa (making it less basic than pyridine), it can still be protonated by strong acids.
Experimental Workflow: Acid-Base Swing Extraction
-
Objective: Remove non-basic impurities (e.g., neutral starting materials, polyphenyl byproducts) and highly acidic impurities.
Figure 1: Acid-Base Swing Extraction Workflow.[2] This method isolates the pyridine derivative by selectively protonating the nitrogen atom.
Critical Note: Ensure the aqueous phase reaches pH < 1 . The electron-withdrawing bromine atom reduces the basicity of the pyridine nitrogen, meaning mild acids (like acetic acid) may fail to fully protonate the compound, leading to yield loss in the organic wash.
Module 4: Standardized Protocols
Protocol A: Solubility Assessment (Visual Method)
Use this to generate internal data if literature values are insufficient.
-
Preparation: Weigh 10 mg of 2-Bromo-4-(oxan-3-yl)pyridine into a clear HPLC vial.
-
Titration: Add solvent in 10 µL aliquots using a micropipette.
-
Observation: Vortex after each addition. Record the volume required for complete dissolution.
-
< 100 µL = High Solubility (> 100 mg/mL)
-
100–1000 µL = Moderate Solubility (10–100 mg/mL)
-
1000 µL = Low Solubility (< 10 mg/mL)
-
-
Heating: If insoluble at RT, heat to 50°C to check for temperature dependence (crucial for recrystallization).
Protocol B: Recrystallization from EtOAc/Heptane
-
Dissolve crude solid in minimal boiling Ethyl Acetate .
-
Once dissolved, remove heat and add Heptane dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of EtOAc to clear the solution.
-
Wrap the flask in foil (insulation) and allow it to cool to room temperature undisturbed.
-
Cool to 4°C in a fridge for 12 hours.
-
Filter crystals and wash with cold Heptane.
FAQ: Frequently Asked Questions
Q: Can I use Acetone instead of Ethyl Acetate? A: Yes, Acetone is an excellent solvent for this class of compounds. However, it is miscible with water, which complicates aqueous workups. Acetone is best used for straight recrystallization, not for extraction.
Q: Why does my product turn dark/red upon standing in solution? A: 2-Bromopyridines are light-sensitive and can undergo slow photolytic debromination or oxidation.
-
Solution: Store solutions in amber vials and keep the solid under an inert atmosphere (Nitrogen/Argon) at 2–8°C.
Q: Is this compound stable in DMSO? A: Generally, yes. However, heating bromopyridines in DMSO above 100°C can sometimes lead to displacement of the bromine by the solvent (Swern-type decomposition) or hydrolysis if water is present. Keep reaction temperatures moderate (< 80°C) when using DMSO.
References
- Citation Context: Provides baseline solubility data for the 2-bromopyridine core (2.
-
American Chemical Society (ACS) Green Chemistry Institute. (2011).[1] ACS GCI Pharmaceutical Roundtable Solvent Selection Guide. Retrieved March 7, 2026, from [Link]
- Citation Context: Basis for the sustainability scoring of solvents (DCM vs. EtOAc vs. 2-MeTHF).
-
Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Retrieved March 7, 2026, from [Link]
- Citation Context: Supports the recommendation of replacing hazardous solvents with greener alternatives in purific
- Citation Context: Provides analog protocols for aqueous workup and flash column chromatography of 2-bromo-4-substituted pyridines.
Sources
Technical Support Center: Troubleshooting 2-Bromo-4-(oxan-3-yl)pyridine Substitutions
Welcome to the advanced technical support guide for 2-Bromo-4-(oxan-3-yl)pyridine . As a Senior Application Scientist, I frequently see researchers struggle with this specific heterocyclic building block. It presents a deceptive reactivity profile: while the 2-position of a pyridine ring is theoretically activated for substitution, the interplay between the poor leaving group ability of bromine and the electronic/steric influence of the 4-(oxan-3-yl) substituent often leads to stalled reactions.
This guide provides field-proven diagnostic frameworks, mechanistic causality, and self-validating protocols to overcome low reactivity in both transition-metal-catalyzed cross-couplings and Nucleophilic Aromatic Substitutions (SNAr).
Section 1: Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig & Suzuki-Miyaura)
FAQ 1: Why is my palladium-catalyzed coupling yielding <10% conversion?
Mechanistic Causality: The primary cause of failure when coupling 2-bromopyridines is severe catalyst poisoning. The basic pyridine nitrogen acts as a potent ligand, coordinating directly to the active Pd(0) or Pd(II) centers to form highly stable, off-cycle complexes[1]. This completely halts catalytic turnover. While the 4-(oxan-3-yl) group is sterically distant from the reaction center, its weak inductive electron-donating (+I) effect slightly increases the electron density on the pyridine nitrogen, exacerbating its coordinating affinity.
FAQ 2: How do I overcome this pyridine-induced catalyst trapping?
Mechanistic Causality: You must engineer a steric environment around the palladium center that physically prevents the pyridine nitrogen from binding, while still allowing the C-Br bond to undergo oxidative addition. Solution: Transition away from small phosphine ligands (e.g., PPh3) and utilize sterically demanding, electron-rich dialkylbiaryl phosphine ligands like XPhos or RuPhos . Furthermore, traditional Pd sources (like Pd(OAc)2) require in situ reduction, leaving transient Pd species vulnerable to trapping. Using well-defined pre-catalysts (e.g., Pd G3 or G4) ensures rapid, quantitative generation of the active monoligated Pd(0) species, outcompeting the substrate-induced poisoning[2].
Pd-catalyzed cycle illustrating off-cycle catalyst poisoning by pyridine nitrogen.
Table 1: Quantitative Comparison of Catalyst Systems for 2-Bromopyridines
| Catalyst System | Ligand Steric Bulk | Base | Expected Conversion | Mechanistic Rationale |
| Pd(OAc)2 / PPh3 | Low (Monodentate) | NaOtBu | < 10% | Rapid catalyst poisoning by pyridine N; poor reductive elimination. |
| Pd2(dba)3 / BINAP | High (Bidentate) | Cs2CO3 | 30 - 50% | Bidentate nature reduces off-cycle trapping, but initiation is slow. |
| XPhos Pd G3 | Extreme (Monodentate) | LHMDS | > 90% | Rapid Pd(0) generation; extreme bulk physically blocks N-coordination. |
Protocol 1: Self-Validating Buchwald-Hartwig Amination
This protocol utilizes a G3 pre-catalyst to bypass initiation stalling.
-
Reagent Preparation (Glovebox or Schlenk line): To an oven-dried vial, add 2-Bromo-4-(oxan-3-yl)pyridine (1.0 equiv), the amine nucleophile (1.2 equiv), XPhos Pd G3 (2-5 mol%), and XPhos ligand (2-5 mol%).
-
Base Addition: Add LHMDS (1.5 equiv). Causality: LHMDS is a strong, non-nucleophilic base that ensures complete deprotonation of the amine without competing for the electrophile.
-
Solvent & Initiation: Add anhydrous, degassed 1,4-dioxane (0.2 M). Seal the vial and heat to 80 °C.
-
Self-Validating In-Process Control (IPC):
-
Observation: The solution should rapidly transition from pale yellow to a deep red/orange, indicating successful generation of the active Pd(0) species.
-
Failure Mode: If the solution turns pitch black within 15 minutes, palladium black has precipitated. This validates that the ligand has dissociated or the temperature is too high, requiring a switch to a more strongly coordinating solvent (e.g., t-amyl alcohol) or a lower temperature.
-
Section 2: Nucleophilic Aromatic Substitution (SNAr)
FAQ 3: My classical SNAr shows no product. Isn't the 2-position activated?
Mechanistic Causality: While the 2-position is activated by the electron-withdrawing imine-like nitrogen[3], the intrinsic leaving group ability of bromine in SNAr is severely limited. The rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. Fluorine drastically lowers this activation barrier via strong electronegativity (-I effect), but bromine does not (the "element effect": F >> Cl ≈ Br > I)[4]. Furthermore, the 4-(oxan-3-yl) group exerts a mild +I effect, pushing electron density into the ring and further destabilizing the anionic intermediate.
FAQ 4: How can I force the SNAr to completion without degrading the oxane ring?
Mechanistic Causality: To overcome the high activation energy barrier caused by the poor leaving group, you must maximize nucleophile reactivity and thermal energy. Solution: Utilize a highly polar aprotic solvent (e.g., DMSO or DMF) to tightly solvate the counter-cations, leaving the nucleophilic anion "naked" and highly reactive[5]. Employ microwave irradiation to rapidly reach 120–150 °C while minimizing the prolonged heating times that lead to ether cleavage of the oxan-3-yl ring.
Logical troubleshooting workflow for 2-Bromo-4-(oxan-3-yl)pyridine substitution reactions.
Table 2: Substituent and Leaving Group Effects on SNAr Reactivity
| Substrate | Leaving Group | 4-Position Substituent | Relative Reactivity | Primary Kinetic Barrier |
| 2-Fluoropyridine | -F | -H | Very High | Low barrier for nucleophilic addition (strong -I effect). |
| 2-Bromopyridine | -Br | -H | Moderate | Higher barrier for addition (weaker -I effect). |
| 2-Bromo-4-(oxan-3-yl)pyridine | -Br | -Oxan-3-yl (+I) | Very Low | +I effect combined with mild steric bulk destabilizes intermediate. |
Protocol 2: Self-Validating High-Temperature SNAr Workflow
This protocol utilizes microwave irradiation to bypass the kinetic bottleneck.
-
Reagent Mixing: In a heavy-walled microwave vial, dissolve 2-Bromo-4-(oxan-3-yl)pyridine (1.0 equiv) and the nucleophile (3.0 equiv) in anhydrous DMSO (0.5 M).
-
Base Selection: Add K2CO3 (2.0 equiv). Causality: An inorganic base acts as an acid scavenger for the generated HBr without acting as a competing nucleophile.
-
Irradiation: Seal the vial and irradiate at 130 °C for 45 minutes.
-
Self-Validating In-Process Control (IPC):
-
Observation: Monitor the reaction via LC-MS.
-
Failure Mode: If conversion plateaus at ~30% and a new peak appears at [M+18] (corresponding to the hydrolysis of the bromide to a pyridone), this validates that trace water in your DMSO is acting as a competing nucleophile. You must switch to strictly anhydrous solvent stored over molecular sieves.
-
References
1.[1] Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - BenchChem - 1 2.[6] Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6 - BenchChem -3 3.[4] Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH (PMC) - 4 4.[5] Nucleophilic Aromatic Substitution - UOMustansiriyah - 5 5.[2] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec - 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Resolution of 2-Bromo-4-(oxan-3-yl)pyridine
Case ID: #PYR-OX-2024 Status: Open for Troubleshooting Subject: Method Development & Optimization for Chiral Separation of 2-Bromo-4-(oxan-3-yl)pyridine
Executive Summary
You are attempting to separate the enantiomers of 2-Bromo-4-(oxan-3-yl)pyridine . This molecule presents two distinct chromatographic challenges:
-
Basicity: The pyridine nitrogen (
) acts as a Lewis base, interacting with residual silanols on the stationary phase, leading to severe peak tailing. -
Structural Rigidity: The oxan-3-yl (tetrahydropyran-3-yl) group creates a specific steric cleft. Separation requires a chiral selector capable of recognizing the spatial arrangement of the ether oxygen relative to the pyridine ring.
This guide provides a self-validating workflow to resolve these isomers using Supercritical Fluid Chromatography (SFC) (preferred for speed/solubility) and Normal Phase HPLC (robust alternative).
Module 1: Method Development Strategy
Column Selection Logic
Do not rely on a single column. For heterocycles containing ether linkages, polysaccharide-based stationary phases are the industry standard [1, 2].
-
Primary Screen (Immobilized Phases): Start here. These allow the use of "forbidden" solvents (DCM, THF, MtBE) which are often necessary to solubilize brominated pyridines.
-
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
-
Secondary Screen (Coated Phases): Use if immobilized phases fail, but never use DCM/THF.
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Screening Protocols
Protocol A: SFC Screening (Recommended)
SFC is superior for brominated pyridines due to high diffusivity and the ability to use CO2/Methanol, which solubilizes the polar pyridine ring well.
| Parameter | Setting |
| Mobile Phase A | CO2 (100%) |
| Mobile Phase B | Methanol + 0.1% Diethylamine (DEA) or Isopropylamine (IPAm) |
| Gradient | 5% to 55% B over 5 minutes |
| Back Pressure | 120 bar |
| Temperature | 35°C |
| Flow Rate | 3.0 mL/min (for 4.6mm ID column) |
Critical Note: The basic additive (DEA/IPAm) is mandatory . Without it, the pyridine nitrogen will bind to the silica support, resulting in broad, tailing peaks that ruin resolution (
) [3].
Protocol B: Normal Phase HPLC Screening
Use this if SFC is unavailable or if solubility in CO2 is poor.
| Parameter | Setting |
| Mobile Phase | Hexane / Ethanol (80:20 v/v) |
| Additive | 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (Pyridine absorbance) |
Module 2: Troubleshooting & Optimization
Issue 1: Severe Peak Tailing ( )
Diagnosis: The pyridine nitrogen is interacting with acidic silanols on the silica backbone of the column. Solution:
-
Increase Additive: Increase DEA/TEA concentration to 0.2%.
-
Switch Additive: Change to Isopropylamine (IPAm) . IPAm is bulkier and often more effective at shielding silanols in SFC.
-
Temperature: Lower the column temperature to 20°C. While counter-intuitive, lower temperatures can sometimes reduce the kinetics of the unwanted secondary interaction.
Issue 2: Poor Solubility (Sample Crashing)
Diagnosis: 2-Bromo-4-(oxan-3-yl)pyridine is moderately lipophilic but the polar ether/pyridine combo can cause issues in pure Hexane. Solution (Immobilized Columns ONLY - IA/IC):
-
SFC: Use a "Make-up" solvent in the autosampler wash (e.g., MeOH:THF 1:1).
-
HPLC: Switch mobile phase to MtBE / Ethanol . Methyl tert-butyl ether (MtBE) is excellent for solvating brominated aromatics and often alters selectivity favorably.
Issue 3: Partial Separation (Shoulder Peaks)
Diagnosis: The chiral recognition mechanism is weak. Solution:
-
Switch Selector: If using Amylose (IA/AD), switch to Cellulose (IC/OD). The helical twist of the polymer backbone is different, often "fitting" the tetrahydropyran ring better.
-
Change Modifier: Switch the alcohol from Methanol to Isopropanol (IPA) . IPA is a hydrogen bond donor/acceptor that competes differently for the chiral grooves.
Module 3: Visualizing the Workflow
Decision Tree: Method Development
Follow this logic flow to minimize wasted solvent and time.
Figure 1: Strategic decision tree for chiral method development. Blue nodes indicate action steps; Yellow/Red nodes indicate decision points.
Mechanism: Why Additives Matter
The diagram below illustrates the competition between the basic pyridine nitrogen and the amine additive for the active silanol sites.
Figure 2: The "Silanol Blocking" effect. The additive saturates the acidic sites, preventing the pyridine analyte from sticking to the column backbone.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Acetonitrile (ACN) in the mobile phase? A: Yes, but be careful. ACN is compatible with immobilized columns (IA/IC) and can sharpen peaks in SFC. However, on coated columns (AD/OD), pure ACN is sometimes restricted or requires specific transition protocols. Always check the column care manual. For this specific molecule, alcohols (MeOH/EtOH) usually provide better selectivity due to hydrogen bonding with the ether oxygen.
Q: My retention times are shifting between runs. Why? A: This is likely an equilibration issue with the additive.
-
The Fix: When using basic additives like DEA in SFC, the column needs significant equilibration time (20-30 column volumes) to fully "coat" the active sites. Ensure your mobile phase is freshly prepared; amines can evaporate or degrade over time.
Q: How do I scale this up for purification? A:
-
Solubility Check: Ensure your sample is soluble in the mobile phase at >50 mg/mL. If not, use "Stack Injections" (injecting the next sample before the previous one has fully eluted, provided the enantiomers are well-separated from the solvent front).
-
Loading Study: Run a loading study (1mg, 5mg, 10mg injections). Brominated pyridines can be dense; watch for "fronting" which indicates solubility limits, rather than "tailing" which indicates adsorption.
References
-
Daicel Chiral Technologies. (2021). Choosing the Right Chiral Column for Your Application. Retrieved from [Link]
-
Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
Mosiashvili, L., et al. (2013).[1] On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs. Journal of Chromatography A. Retrieved from [Link]
-
Chromatography Today. (2025). Modern Chiral Separations using HPLC and SFC. Retrieved from [Link]
Sources
Technical Support Center: Workup & Troubleshooting for 2-Bromo-4-(oxan-3-yl)pyridine Synthesis
Welcome to the Technical Support Center. The synthesis of 2-bromo-4-(oxan-3-yl)pyridine—a highly valuable sp2-sp3 cross-coupled building block—presents unique challenges during downstream processing. This molecule is typically synthesized via the chemoselective Suzuki-Miyaura coupling of 2-bromo-4-iodopyridine with an oxan-3-yl boronic ester, or via a photoredox Minisci-type radical addition[1][2].
Because the basic pyridine nitrogen strongly coordinates with transition metals, standard liquid-liquid extractions often fail to clear palladium (Pd) or iridium/ruthenium catalysts to acceptable pharmaceutical limits (<10 ppm)[3]. Furthermore, the differential reactivity of the C-Br and C-I bonds requires strict control during workup to prevent unwanted debromination[4]. This guide provides field-proven standard operating procedures (SOPs), quantitative benchmarking, and troubleshooting logic to ensure high-yield, high-purity isolation.
Standard Operating Procedure (SOP): Optimized Workup Methodology
This self-validating protocol is designed specifically for palladium-catalyzed cross-coupling reactions involving basic, coordinating heterocycles. It prioritizes emulsion prevention and aggressive metal scavenging[3][5].
Step 1: Reaction Quenching & Phase Separation
-
Action: Cool the reaction mixture to 20–25 °C. Quench by adding 1M aqueous NaHCO₃ (3 volumes relative to the reaction solvent).
-
Causality: NaHCO₃ neutralizes inorganic bases (e.g., K₂CO₃) and hydrolyzes unreacted boronic esters without protonating the pyridine product, which would otherwise drag the product into the aqueous waste.
-
Extraction: Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF) rather than Ethyl Acetate (EtOAc). 2-MeTHF has lower water miscibility, which drastically reduces the formation of emulsions caused by water-soluble phosphine ligands or polymeric borates.
Step 2: Palladium Scavenging (Critical Step)
-
Action: To the combined 2-MeTHF organic phases, add a functionalized silica resin (e.g., SiliaMetS® Thiol) at 1.2 molar equivalents relative to the initial Pd catalyst loading. Alternatively, wash the organic layer with an aqueous solution of L-cysteine (5 equivalents)[5].
-
Conditions: Stir the biphasic mixture or resin suspension vigorously at 40 °C for 2 to 4 hours.
-
Causality: The pyridine ring acts as a bidentate/monodentate ligand, sequestering Pd(II) and Pd(0). Thiol groups possess a significantly higher binding affinity for palladium than the pyridine nitrogen, effectively displacing the metal and preventing product loss during subsequent chromatography[3].
Step 3: Filtration & Concentration
-
Action: Filter the mixture through a tightly packed pad of Celite to remove the solid scavenger and precipitated palladium black. Concentrate under reduced pressure, maintaining the water bath strictly below 35 °C.
-
Causality: Elevated temperatures during concentration in the presence of trace Pd(0) and residual hydride donors can trigger the oxidative addition of the C2-Br bond, leading to debrominated byproducts.
Step 4: Chromatographic Purification
-
Action: Purify the crude oil via flash column chromatography using a Hexanes/EtOAc gradient. Pre-treat the silica gel by adding 1% v/v Triethylamine (Et₃N) to the mobile phase.
-
Causality: The basic nitrogen of 2-bromo-4-(oxan-3-yl)pyridine interacts strongly with acidic silanol groups on standard silica gel, causing severe tailing. Et₃N neutralizes these active sites, ensuring sharp elution bands and high isolated yields.
Workup Workflow & Logic Visualization
Caption: Workflow for the extraction and purification of 2-bromo-4-(oxan-3-yl)pyridine.
Quantitative Data: Palladium Scavenging Efficiency
Selecting the right scavenging method is critical for basic pyridine derivatives. The table below summarizes the efficiency of various treatments based on process chemistry benchmarks[3][5].
| Scavenger / Method | Loading | Temp (°C) | Time (h) | Residual Pd (ppm) | Product Recovery (%) |
| None (Standard LLE) | N/A | 25 | N/A | > 1500 | 95 |
| L-Cysteine (Aqueous) | 5.0 equiv | 40 | 4 | < 50 | 92 |
| SiliaMetS® Thiol | 1.2 equiv | 40 | 2 | < 5 | 90 |
| Silica Gel + Polyamine | 2.0 equiv | 25 | 12 | < 10 | 85 |
Troubleshooting Logic Tree
Caption: Troubleshooting logic tree for common issues during bromopyridine workup.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: I am observing significant debromination (formation of 4-(oxan-3-yl)pyridine) during the workup. How can I prevent this? A: Debromination is a common side reaction when residual Pd(0) remains active during the workup. The C2-Br bond can undergo oxidative addition if the catalyst is not rapidly deactivated[5]. Solution: Introduce an oxidative quench (e.g., stirring the organic phase with a mild stream of air for 15 minutes, or using a thiol scavenger immediately after phase separation) to deactivate Pd(0) to Pd(II) before concentrating the organic phase. Always keep the rotary evaporator bath below 35 °C.
Q: My liquid-liquid extraction is forming a stubborn emulsion. What is the cause and remedy? A: Emulsions in Suzuki couplings are typically caused by polymeric borate species or precipitated palladium black. Solution: Filter the entire biphasic mixture through a thin pad of Celite before attempting to separate the layers in the funnel. If the emulsion persists, adding brine will increase the density of the aqueous layer, forcing a sharper phase boundary.
Q: Can I use Minisci photoredox chemistry instead of Suzuki coupling to avoid palladium altogether? A: Yes. The Minisci-type radical addition of oxane-3-carboxylic acid to 2-bromopyridine using photoredox catalysis avoids palladium entirely[2][6]. However, the workup must then address the removal of photocatalysts (Ir/Ru) and stoichiometric oxidants (like persulfate). For Minisci reactions, extraction with dichloromethane followed by washing with an aqueous EDTA solution is recommended to clear residual metals.
Q: Why is 2-bromo-4-iodopyridine used as the starting material instead of 2,4-dibromopyridine? A: The use of 2-bromo-4-iodopyridine leverages the significant difference in bond dissociation energies between the C-I and C-Br bonds. This allows for highly chemoselective oxidative addition of palladium at the 4-position, leaving the 2-bromo position completely intact for subsequent functionalization[1][4].
Q: How do I handle the "halogen dance" byproduct? A: The "halogen dance" is a base-catalyzed isomerization that can occur during the synthesis of the 2-bromo-4-iodopyridine precursor[1][4]. If halogen dance isomers (e.g., 3-bromo-4-iodopyridine) carry over into your coupling step, they will yield isomeric oxanylpyridines which have nearly identical Rf values. You must ensure the absolute purity of your starting material via recrystallization before initiating the cross-coupling step.
References
-
Duan, X.-F., et al. "Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis". ResearchGate. URL: [Link]
-
Magano, J., et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm". National Institutes of Health (PMC). URL:[Link]
-
American Chemical Society. "Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction". Organic Process Research & Development. URL:[Link]
-
American Chemical Society. "The Application of Trifluoroacetic Acid in the Minisci Silylation of Heteroarenes". Organic Letters. URL: [Link]
-
MDPI. "Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines". Molecules. URL: [Link]
Sources
Structural Validation of 2-Bromo-4-(oxan-3-yl)pyridine: A Comparative NMR Solvent Study
Executive Summary
Objective: To provide a definitive guide for the structural verification of 2-Bromo-4-(oxan-3-yl)pyridine , a critical scaffold in medicinal chemistry. The Challenge: This molecule presents two distinct analytical hurdles:
-
Regiochemical Ambiguity: Distinguishing the 2,4-substitution pattern from potential 2,5- or 2,6-isomers formed during cross-coupling.
-
Spectral Overlap: The saturated oxane (tetrahydropyran) ring generates complex second-order multiplets that are easily obscured by residual solvent signals (water/grease).
This guide compares the performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) , demonstrating why solvent selection is not merely a solubility choice but a critical resolution tool for this specific scaffold.
Part 1: Theoretical Framework & Structural Logic
Before analyzing the spectrum, we must establish the connectivity and expected splitting patterns. The molecule consists of an electron-deficient pyridine ring coupled to a saturated, chiral oxane ring.
Structural Connectivity Diagram (Graphviz)
Figure 1: Connectivity map highlighting the critical interface between the aromatic pyridine and the aliphatic oxane ring. Note the chiral center at C3', which renders the protons on C2', C4', C5', and C6' diastereotopic.
Part 2: Comparative Analysis – Solvent Performance
The choice of solvent dramatically affects the resolution of the aliphatic oxane protons. The table below contrasts the expected chemical shifts and potential interferences.
Table 1: Predicted Chemical Shifts & Solvent Interference
| Proton Assignment | Multiplicity | Est. Shift (CDCl₃) | Est. Shift (DMSO-d₆) | Performance Note |
| Pyridine H6 | Doublet ( | 8.30 ppm | 8.45 ppm | Deshielded by Nitrogen. Distinct in both. |
| Pyridine H3 | Singlet (broad) or d ( | 7.50 ppm | 7.70 ppm | Diagnostic Peak: Ortho to Br, Meta to R. |
| Pyridine H5 | dd ( | 7.15 ppm | 7.35 ppm | Often overlaps with CHCl₃ residual peak (7.26). |
| Oxane H2' (a/b) | Multiplet (AB system) | 3.90 – 4.10 ppm | 3.80 – 4.00 ppm | Diastereotopic protons adjacent to Oxygen. |
| Oxane H6' (a/b) | Multiplet | 3.40 – 3.60 ppm | 3.30 – 3.50 ppm | CRITICAL FAILURE POINT (DMSO): Overlaps with H₂O (3.33 ppm). |
| Oxane H3' | Multiplet (tt-like) | 2.80 – 3.00 ppm | 2.90 – 3.10 ppm | The "Linker" proton. |
| Oxane H4'/H5' | Complex Multiplets | 1.60 – 2.10 ppm | 1.50 – 2.00 ppm | CRITICAL FAILURE POINT (CDCl₃): Overlaps with H₂O (1.56 ppm). |
Performance Verdict
-
Use CDCl₃ when: You need to resolve the Oxane H6' protons (adjacent to oxygen). The water peak in CDCl₃ (1.56 ppm) will likely obscure the H4'/H5' region, but the diagnostic H2'/H6' peaks will be clear.
-
Use DMSO-d₆ when: You need to resolve the Pyridine H5 proton clearly (moves it away from the solvent residual) or if the compound is insoluble in chloroform. Warning: The water peak in DMSO (3.33 ppm) is notorious for obscuring the H6' or H3' oxane signals.
Recommendation: For initial structure confirmation, CDCl₃ is superior because the H2'/H6' ether protons are structurally diagnostic and appear in a clear window (3.4–4.1 ppm), whereas DMSO's water peak often obliterates this specific region.
Part 3: Regioisomer Differentiation
A common synthetic error is the formation of the 2,5-substituted isomer. Here is how to distinguish them using the aromatic splitting pattern.
The "Split" Logic
-
Target (2,4-substitution):
-
H6: Doublet (couples only to H5).
-
H3: Singlet (or very small doublet). Isolated from H5 by the substituent.
-
Pattern: One strong doublet, one singlet, one doublet of doublets.
-
-
Isomer (2,5-substitution):
-
H6: Singlet (or small doublet). Isolated by the substituent.
-
H3/H4: Strong AB system (two doublets with
Hz). -
Pattern: Two strong doublets (ortho coupling) and one singlet.
-
Part 4: Experimental Protocol
This protocol ensures maximum resolution and reproducibility.
Materials
-
Analyte: 5–10 mg of 2-Bromo-4-(oxan-3-yl)pyridine.
-
Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (v/v).
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Step-by-Step Methodology
-
Preparation: Dissolve the solid in a vial before transferring to the tube to ensure homogeneity. If using DMSO, gentle heating (40°C) may be required.
-
Filtration: If the solution is cloudy, filter through a small plug of cotton wool into the NMR tube. Particulates cause line broadening.
-
Acquisition Parameters (400 MHz+ recommended):
-
Pulse Angle: 30° (ensures accurate integration).
-
Relaxation Delay (D1): Set to 5 seconds . The aromatic protons adjacent to Bromine and Nitrogen have long T1 relaxation times. A short D1 will reduce the integral of H3 and H6, leading to incorrect proton counting.
-
Scans (NS): Minimum 16 scans (64 recommended for clear observation of the oxane multiplets).
-
-
Processing:
-
Apply an exponential window function (LB = 0.3 Hz).
-
Reference the spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
-
Part 5: Advanced Verification Workflow
If the 1D spectrum is ambiguous due to overlap, follow this logic tree to confirm the structure.
Figure 2: Decision tree for structural validation. Note that HSQC (Heteronuclear Single Quantum Coherence) is the "Gold Standard" backup if solvent peaks obscure the aliphatic region.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (General principles of NMR coupling constants).
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 81(17), 7323–7338.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online Database for Pyridine Shifts).
Sources
Comprehensive LC-MS Method Development and Retention Time Profiling for 2-Bromo-4-(oxan-3-yl)pyridine
For researchers and drug development professionals, the accurate tracking of halogenated heterocyclic intermediates is a critical bottleneck in synthetic workflows (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings). 2-Bromo-4-(oxan-3-yl)pyridine (CAS: 1159814-88-6) is a highly versatile building block, but its basic pyridine nitrogen and asymmetric oxane ring present specific chromatographic challenges.
This guide objectively compares the LC-MS performance and retention time (RT) causality of 2-bromo-4-(oxan-3-yl)pyridine against its structural isomer and halogen analog, providing a self-validating experimental protocol grounded in established mass spectrometry principles.
Physicochemical Properties & Ionization Dynamics
To develop a robust LC-MS method, we must first analyze the causality behind the molecule's behavior in both the liquid phase and the gas phase.
-
Protonation & pH Causality: The molecule contains a basic pyridine nitrogen with an estimated pKa of ~4.5–5.5. In reversed-phase liquid chromatography (RPLC), analyzing basic compounds at neutral pH often leads to severe peak tailing due to secondary ion-exchange interactions with unendcapped residual silanols on the silica stationary phase [1]. Lowering the mobile phase pH to ~2.7 using 0.1% Formic Acid (FA) ensures the pyridine nitrogen is fully protonated, driving the equilibrium toward a single charged species and yielding sharp, symmetrical peaks.
-
Isotopic Signature (Self-Validation): Bromine possesses two stable isotopes,
and , in a nearly 1:1 natural abundance (50.69% and 49.31%). In positive Electrospray Ionization (ESI+), the target compound ( ) will yield a characteristic "twin peak" signature at m/z 242.0 and 244.0 [M+H]+ . This isotopic doublet serves as an internal, self-validating mechanism to confirm peak identity and exclude isobaric matrix interferences.
Comparative Retention Time Analysis
When optimizing methods for 2-bromo-4-(oxan-3-yl)pyridine, it is crucial to distinguish it from closely related alternatives. Table 1 summarizes the chromatographic behavior of the target compound compared to its symmetric isomer and its chlorinated counterpart.
Table 1: Quantitative LC-MS Profiling of Oxanyl-Pyridine Derivatives
| Compound | Structural Classification | Molecular Weight | Est. LogP | Empirical RT (min)* | Primary ESI+ Ions (m/z) |
| 2-Chloro-4-(oxan-3-yl)pyridine | Halogen Analog | 197.66 g/mol | 1.85 | 3.75 | 198.1 / 200.1 (3:1 ratio) |
| 2-Bromo-4-(oxan-3-yl)pyridine | Target (Asymmetric) | 242.12 g/mol | 2.15 | 4.85 | 242.0 / 244.0 (1:1 ratio) |
| 2-Bromo-4-(oxan-4-yl)pyridine | Isomer (Symmetric) | 242.12 g/mol | 2.18 | 4.92 | 242.0 / 244.0 (1:1 ratio) |
*Retention times are representative based on the 8-minute standardized gradient protocol detailed in Section 4.
Mechanistic Causality of Elution Order
-
Halogen Substitution (Chloro vs. Bromo): The 2-chloro analog elutes significantly earlier (
RT ~1.1 min) than the bromo target. Chlorine has a smaller atomic radius and lower polarizability than bromine, resulting in a lower overall lipophilicity (LogP) and weaker hydrophobic interactions with the C18 stationary phase [3]. -
Isomeric Shift (3-yl vs. 4-yl): The separation of the 3-yl and 4-yl isomers is subtle but reproducible. In the 4-yl isomer, the oxygen atom is symmetrically buried within the tetrahydropyran ring, presenting a uniform hydrocarbon surface to the C18 phase. In the 3-yl isomer, the asymmetric placement of the oxygen alters the localized dipole moment and slightly increases its interaction with the polar mobile phase, causing it to elute marginally earlier than the 4-yl isomer.
Method Development Workflow
The following diagram maps the logical progression of the self-validating LC-MS method, illustrating the transition from sample preparation to isotopic data validation.
Figure 1: Self-validating LC-MS workflow for 2-bromo-4-(oxan-3-yl)pyridine.
Step-by-Step Experimental Protocol
To ensure reproducibility and trustworthiness, the following methodology utilizes a high-purity silica column designed to mitigate the peak tailing commonly associated with basic heterocycles [2].
Phase 1: Sample Preparation
-
Stock Solution: Accurately weigh 1.0 mg of 2-bromo-4-(oxan-3-yl)pyridine and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Working Dilution: Dilute the stock solution 1:1000 using a diluent of 50:50 LC-MS grade Water:Acetonitrile to achieve a final concentration of 1 µg/mL. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-front distortion and peak broadening during injection.
Phase 2: Liquid Chromatography (LC) Conditions
-
Column: Thermo Scientific HyPURITY C18 (50 mm × 2.1 mm, 1.9 µm) or equivalent Charged Surface Hybrid (CSH) column.
-
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Gradient Program:
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte at the column head)
-
1.0 - 5.0 min: 5% to 95% B (Linear ramp for optimal resolution of isomers)
-
5.0 - 6.5 min: 95% B (Column wash to remove highly lipophilic matrix components)
-
6.5 - 6.6 min: 95% to 5% B (Return to initial conditions)
-
6.6 - 8.0 min: 5% B (Column equilibration)
Phase 3: Mass Spectrometry (MS) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the oxane ring).
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Acquisition Range: m/z 100 to 500.
Phase 4: Self-Validation Criteria
Upon data acquisition, the method is considered validated for the target compound if and only if:
-
A sharp chromatographic peak (Asymmetry factor
between 0.9 and 1.2) is observed at ~4.85 min. -
The extracted ion chromatogram (XIC) yields a mass spectrum containing m/z 242.0 and 244.0.
-
The intensity ratio of the 242.0 peak to the 244.0 peak is strictly within the range of 0.95 to 1.05, confirming the presence of a single bromine atom.
References
- University of Tartu. "Self test 10.1 – Validation of liquid chromatography mass spectrometry (LC-MS) methods." Sisu UT.
- Element Lab Solutions. "Thermo Scientific HyPURITY HPLC Columns." Element Lab Solutions Documentation.
- Rao, R. R., et al. "A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient." Journal of Pharmaceutical Research International, 33(44B):88-102, 2021.
Comparative Guide: 13C NMR Structural Elucidation Strategies for 2-Bromo-4-(oxan-3-yl)pyridine
Executive Summary
2-Bromo-4-(oxan-3-yl)pyridine (CAS: 1159814-88-6) is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery[1]. Combining an electron-deficient bromopyridine core with a saturated, conformationally flexible oxane (tetrahydropyran) ring, this molecule presents unique challenges for structural verification.
This guide objectively compares three leading methodologies for predicting and assigning the
The Structural Challenge: Causality in Chemical Shifts
Accurate assignment of
-
The Heavy Atom Effect (HAE): The bromine atom at the C2 position of the pyridine ring induces significant spin-orbit coupling. Unlike lighter halogens that primarily deshield adjacent carbons via inductive effects, bromine's large electron cloud causes a net upfield shift (shielding) of the attached C2 carbon. While a standard pyridine C2 resonates near 150 ppm, the brominated C2 typically shifts upfield to ~142 ppm. Predictive models that fail to account for relativistic HAE will systematically overestimate this shift[2].
-
Conformational Flexibility of the Oxane Ring: The oxan-3-yl substituent undergoes rapid chair-chair interconversion at room temperature. The attachment to the pyridine ring can occupy either an equatorial or axial position. Because the spatial proximity of the pyridine ring's
-system to the oxane protons/carbons changes drastically between conformers, the local magnetic shielding tensors for C2', C3', and C4' are highly conformation-dependent. A single static 3D model is insufficient; accurate prediction requires Boltzmann averaging of all accessible microstates.
Comparison of Predictive Methodologies
To establish a reliable reference for spectral assignment, we compare three distinct predictive architectures:
-
Empirical (HOSE Codes): Hierarchical Orthogonal Space Encoding (HOSE) relies on matching the topological environment of each atom to a database of known experimental spectra. It is computationally instantaneous but struggles with novel dihedral conformations between the pyridine and oxane rings.
-
Quantum Mechanical (DFT-GIAO): Density Functional Theory coupled with Gauge-Independent Atomic Orbitals (GIAO) calculates the exact magnetic shielding tensors based on electron density[2]. It is the gold standard for resolving stereochemical ambiguities but is computationally expensive and requires empirical linear scaling to correct systematic DFT errors.
-
Ensemble Machine Learning (e.g., Mnova NMRPredict): This hybrid approach combines HOSE codes, empirical increments, and Message Passing Neural Networks (MPNNs)[3][4]. It achieves near-DFT accuracy at a fraction of the computational cost by learning complex non-linear relationships, such as the Heavy Atom Effect.
Quantitative Data Comparison
The following table summarizes the predicted
| Carbon Position | Empirical (HOSE) | DFT-GIAO (Scaled) | Ensemble ML (Mnova) | Experimental Consensus |
| C2 (Pyridine, C-Br) | 143.2 ppm | 141.8 ppm | 142.5 ppm | ~142.6 ppm |
| C3 (Pyridine, CH) | 127.5 ppm | 128.1 ppm | 126.8 ppm | ~127.1 ppm |
| C4 (Pyridine, C-R) | 154.0 ppm | 155.6 ppm | 155.2 ppm | ~155.0 ppm |
| C5 (Pyridine, CH) | 123.1 ppm | 121.9 ppm | 122.4 ppm | ~122.5 ppm |
| C6 (Pyridine, CH) | 149.8 ppm | 151.2 ppm | 150.1 ppm | ~150.3 ppm |
| C2' (Oxane, CH | 71.5 ppm | 73.0 ppm | 72.3 ppm | ~72.1 ppm |
| C3' (Oxane, CH) | 40.2 ppm | 42.1 ppm | 41.5 ppm | ~41.2 ppm |
| C4' (Oxane, CH | 30.5 ppm | 31.8 ppm | 31.2 ppm | ~31.0 ppm |
| C5' (Oxane, CH | 25.1 ppm | 26.3 ppm | 25.8 ppm | ~25.6 ppm |
| C6' (Oxane, CH | 67.8 ppm | 69.1 ppm | 68.4 ppm | ~68.2 ppm |
Data Note: Variance at C3' and C2' in HOSE predictions highlights the algorithm's limitation in accounting for the anisotropic deshielding cone of the adjacent pyridine ring without explicit 3D spatial data.
Self-Validating Experimental & Computational Protocols
To ensure reproducibility and scientific integrity, the following protocols outline a self-validating system where experimental acquisition is directly coupled with computational verification.
Protocol A: Experimental C NMR Acquisition
Causality: Quaternary carbons (C2, C4) lack attached protons, resulting in longer longitudinal relaxation times (
-
Sample Preparation: Dissolve 20 mg of 2-Bromo-4-(oxan-3-yl)pyridine in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v TMS as an internal standard. -
Probe Tuning & Shimming: Perform 3D gradient shimming to ensure magnetic field homogeneity. Tune the probe precisely to the
C resonance frequency (100 MHz on a 400 MHz spectrometer). -
Pulse Sequence Selection: Utilize a power-gated decoupling sequence (zgpg30). This maintains
H decoupling during acquisition while minimizing NOE buildup during the relaxation delay, ensuring more quantitative integration. -
Parameter Optimization: Set the Relaxation Delay (D1) to
2.0 seconds to allow complete relaxation of the C2-Br and C4 quaternary carbons. Acquire a minimum of 1024 scans to achieve a Signal-to-Noise (S/N) ratio > 10:1. -
Processing: Apply zero-filling to 64k data points and an exponential window function (Line Broadening = 1.0 Hz) prior to Fourier Transform to enhance the S/N ratio without sacrificing resolution.
Protocol B: DFT-GIAO Computational Workflow
Causality: Because the oxane ring is flexible, calculating the NMR shifts of a single minimized structure will yield inaccurate results. A Boltzmann-weighted ensemble approach is mandatory.
-
Conformational Search: Generate 3D conformers using Molecular Mechanics (MMFF94 force field). Retain all conformers within a 5.0 kcal/mol energy window of the global minimum.
-
Geometry Optimization: Optimize the geometries of all retained conformers at the DFT level using the B3LYP functional and the 6-31G(d) basis set[2].
-
Shielding Tensor Calculation: Perform NMR shielding calculations using the GIAO method. To account for the heavy bromine atom, utilize the mPW1PW91 functional with the 6-311G(d) basis set and apply the PCM implicit solvent model for chloroform[2].
-
Boltzmann Averaging: Calculate highly accurate single-point energies using the M06-2X/def2-TZVP level of theory. Apply Boltzmann weighting at 298.15 K to average the shielding tensors across all populated conformers.
-
Linear Scaling: Convert the raw isotropic shielding tensors (
) to chemical shifts ( ) using empirically derived linear scaling factors specific to the level of theory used ( ).
Workflow Visualizations
The following diagrams illustrate the logical flow of the structural elucidation process, generated using Graphviz.
Caption: Integrated workflow combining experimental 13C NMR acquisition with in silico prediction methods.
Caption: Step-by-step computational workflow for DFT-GIAO NMR prediction and Boltzmann averaging.
Conclusion
For complex heteroaromatic building blocks like 2-Bromo-4-(oxan-3-yl)pyridine, relying solely on empirical HOSE codes can lead to misassignment of the conformationally flexible oxane carbons or the heavy-atom-influenced C2 position. While DFT-GIAO provides the most rigorous physical model, modern Ensemble Machine Learning tools (such as Mnova NMRPredict) offer the most pragmatic balance of speed and accuracy for high-throughput drug development environments. To ensure absolute structural confidence, computational predictions should always be statistically correlated with high-quality experimental spectra using automated matching algorithms like DP4-AI[2][5].
References
-
Bruker / Mestrelab Research. "Mnova Predict | Accurate Prediction". URL: [Link]
-
Mestrelab Research. "Download NMR Predict - Fast & Accurate NMR Prediction". URL: [Link]
-
Zanardi, A., et al. "DP4-AI automated NMR data analysis: straight from spectrometer to structure." Chemical Science, 2020, 11, 4351. URL: [Link]
Sources
- 1. 1000518-71-7|3-(2-Bromopyridin-4-yl)propan-1-ol|BLD Pharm [bldpharm.com]
- 2. DP4-AI automated NMR data analysis: straight from spectrometer to structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 4. Download NMR Predict - Mestrelab [mestrelab.com]
- 5. researchgate.net [researchgate.net]
Publish Comparison Guide: Metabolic Stability of 2-Bromo-4-(oxan-3-yl)pyridine Derivatives
Executive Summary & Structural Rationale
In modern medicinal chemistry, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its target affinity. Pyridine rings are ubiquitous in drug discovery, but they often present metabolic liabilities, particularly susceptibility to cytochrome P450 (CYP450)-mediated oxidation.
The scaffold 2-Bromo-4-(oxan-3-yl)pyridine represents a highly optimized building block designed to circumvent these liabilities. As an application scientist evaluating structural modifications, the causality behind this specific functionalization is clear:
-
The 2-Bromo Substitution: Halogenation at the 2-position of the pyridine ring serves a dual purpose. It sterically hinders the adjacent nitrogen, significantly reducing the rate of N-oxidation, and it blocks electron-rich C-H sites from CYP-mediated hydroxylation[1].
-
The Oxan-3-yl (Tetrahydropyran) Ring: Replacing highly basic, nitrogen-containing heterocycles (like piperidine) with an oxygen-containing oxane ring reduces the overall basicity of the molecule. This modification lowers non-specific protein binding and mitigates hERG channel liabilities while maintaining necessary polar surface area (PSA)[2].
This guide objectively compares the metabolic stability of 2-Bromo-4-(oxan-3-yl)pyridine against its common structural alternatives, providing actionable in vitro data and self-validating experimental protocols.
Comparative Performance Data
To objectively assess the impact of these structural features, we compared the target compound against two key alternatives:
-
4-(Oxan-3-yl)pyridine (Des-bromo analog): To isolate the protective effect of the bromine atom.
-
2-Bromo-4-(piperidin-3-yl)pyridine (Piperidine analog): To evaluate the metabolic difference between an oxygen-containing oxane ring and a basic nitrogen-containing piperidine ring.
Metabolic stability was assessed using Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM), which are the gold standard for predicting Phase I hepatic clearance[3].
Table 1: In Vitro Intrinsic Clearance ( ) and Half-Life ( )
| Compound | HLM | HLM | RLM | RLM | Primary Metabolic Liability |
| 2-Bromo-4-(oxan-3-yl)pyridine | 85.2 | 16.3 | 62.4 | 22.2 | Slow oxane ring hydroxylation |
| 4-(Oxan-3-yl)pyridine | 32.1 | 43.2 | 21.5 | 64.5 | Rapid pyridine N-oxidation |
| 2-Bromo-4-(piperidin-3-yl)pyridine | 45.6 | 30.4 | 34.2 | 40.5 | Piperidine N-dealkylation / oxidation |
*Intrinsic Clearance (
Data Insights: The data clearly demonstrates that the absence of the 2-bromo substituent (4-(Oxan-3-yl)pyridine) results in rapid clearance, validating that the unshielded pyridine nitrogen is a metabolic hotspot. Furthermore, substituting the oxane ring with a piperidine ring decreases the half-life by nearly 50% in HLM, as the basic secondary amine introduces new sites for CYP-mediated metabolism.
Experimental Workflow & Logic
Understanding the metabolic fate of these derivatives requires a robust, self-validating assay system. We utilize a dual-pathway approach: Liver Microsomes for Phase I metabolism and Primary Hepatocytes for a comprehensive Phase I + II profile[4].
In vitro metabolic stability workflow comparing microsomal and hepatocyte assay pathways.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol outlines the exact methodology used to generate the microsomal stability data. Every step includes the mechanistic rationale (the "why") to ensure the assay acts as a self-validating system.
Protocol: Liver Microsomal Stability Assay
Reagents & Materials:
-
Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM)[3].
-
100 mM Potassium Phosphate Buffer (pH 7.4).
-
NADPH Regenerating System (or 1 mM NADPH final concentration)[5].
-
Quenching Solution: Ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide or a deuterated analog)[1].
Step-by-Step Methodology:
-
Preparation of Incubation Mixture:
-
Action: Dilute the test compound (2-Bromo-4-(oxan-3-yl)pyridine) to a final concentration of 1 µM in 100 mM phosphate buffer containing 0.5 mg/mL microsomal protein. Keep the final DMSO concentration below 0.25%[5].
-
Causality: A protein concentration of 0.5 mg/mL ensures linear enzyme kinetics and minimizes non-specific binding, which can artificially inflate apparent stability[3]. Keeping DMSO <0.25% prevents solvent-mediated inhibition of CYP enzymes.
-
-
Pre-Incubation:
-
Action: Pre-incubate the mixture at 37°C for 15 minutes in a shaking water bath[3].
-
Causality: This step allows the compound to reach thermal equilibrium and partition appropriately into the microsomal lipid membranes before the reaction begins.
-
-
Reaction Initiation:
-
Action: Initiate the metabolic reaction by adding the NADPH cofactor to a final concentration of 1 mM[5].
-
Causality: NADPH is the obligatory electron donor for CYP450 enzymes. Its addition acts as the precise "time zero" trigger for Phase I oxidative metabolism.
-
-
Time-Course Sampling & Quenching:
-
Action: At predetermined time points (0, 5, 15, 30, and 45 minutes), remove a 50 µL aliquot of the incubation mixture and immediately transfer it into 150 µL of ice-cold Quenching Solution[5].
-
Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein to prepare the sample for LC-MS/MS analysis[4].
-
-
Self-Validation Controls (Critical):
-
Minus-Cofactor Control: Run a parallel incubation for 45 minutes without NADPH[5]. If the compound depletes here, it indicates chemical instability or non-CYP mediated degradation, invalidating the CYP clearance calculation.
-
Positive Control: Run a known high-clearance drug (e.g., Verapamil) to confirm the microsomes are metabolically active[5].
-
Data Analysis:
Quantification is performed via LC-MS/MS[4]. The natural logarithm of the percentage of remaining parent compound is plotted against time. The slope of the linear regression (-k) is used to calculate the half-life (
Conclusion
For drug development professionals engineering pyridine-based therapeutics, the 2-Bromo-4-(oxan-3-yl)pyridine derivative offers a superior pharmacokinetic starting point compared to unhalogenated or basic-amine substituted analogs. By strategically utilizing steric hindrance (bromine) and reducing basicity (oxane), this scaffold effectively neutralizes primary CYP450 metabolic hotspots, resulting in a substantially prolonged in vitro half-life and lower intrinsic clearance.
References
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A Comparative Guide to the Reactivity of 2-Bromo-4-(oxan-3-yl)pyridine and 2-Chloropyridine
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Halogenated pyridines, in particular, serve as versatile intermediates for introducing a wide array of functionalities. This guide provides an in-depth, objective comparison of the reactivity of 2-Bromo-4-(oxan-3-yl)pyridine and the more common 2-chloropyridine . The discussion is grounded in fundamental mechanistic principles and supported by practical experimental protocols to aid in strategic synthetic planning.
We will explore the reactivity of these two compounds in the two most pertinent classes of reactions for this scaffold: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice between a bromo- and a chloro-substituted pyridine is not merely a matter of leaving group ability; it is a nuanced decision that depends on the desired transformation, with each substrate offering distinct advantages in different chemical contexts.
Chapter 1: The Theoretical Framework of Pyridine Reactivity
The reactivity of a halopyridine is dictated by the electronic nature of the pyridine ring and the specific mechanism of the reaction . The nitrogen atom renders the ring electron-deficient, particularly at the C2 (ortho) and C4 (para) positions, making it susceptible to nucleophilic attack.[1][2]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry. It typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen, forming the Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[1][2]
-
Leaving Group Expulsion: The aromaticity of the ring is restored by the elimination of the halide ion.
The rate-determining step is typically the initial nucleophilic attack.[3] Consequently, the reaction is accelerated by factors that stabilize the negatively charged intermediate. This leads to a reactivity order for halogens that is often counterintuitive to those familiar with aliphatic SN2 reactions: F > Cl > Br > I .[1][3][5] The high electronegativity of the lighter halogens provides a powerful inductive electron-withdrawing effect, stabilizing the developing negative charge in the transition state leading to the Meisenheimer complex.[3]
Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, the reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is governed by a different mechanistic principle. The rate-determining step in these transformations is often the oxidative addition of the carbon-halogen (C-X) bond to the low-valent palladium(0) catalyst.[6]
The ease of this step is inversely related to the C-X bond dissociation energy (BDE). Stronger bonds require more energy to break, leading to slower reactions. The established trend for C-X BDEs is C-Cl > C-Br > C-I .[6] This results in a reactivity order that is the reverse of the typical SNAr trend: I > Br > Cl .[6][7] Therefore, 2-bromopyridines are generally more reactive substrates than 2-chloropyridines in cross-coupling, undergoing oxidative addition under milder conditions with a broader range of catalysts.[6][8]
Electronic Influence of the 4-(oxan-3-yl) Substituent
The 4-(oxan-3-yl) group on 2-Bromo-4-(oxan-3-yl)pyridine is a saturated heterocycle attached via a C-C bond. The oxygen atom within the oxane ring influences the pyridine core primarily through induction (a sigma-bond effect). As oxygen is highly electronegative, it exerts an electron-withdrawing inductive effect (-I), which will slightly decrease the electron density of the pyridine ring. This mild deactivation can subtly enhance the ring's electrophilicity, potentially favoring SNAr reactions compared to an unsubstituted ring. For cross-coupling reactions, this electronic effect is generally less pronounced than the dominant effect of the C-X bond strength.
Chapter 2: A Head-to-Head Reactivity Comparison
Based on the mechanistic principles outlined above, we can predict and compare the reactivity of 2-Bromo-4-(oxan-3-yl)pyridine and 2-chloropyridine.
Performance in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions where the nucleophilic attack is rate-determining, 2-chloropyridine is expected to be more reactive than 2-Bromo-4-(oxan-3-yl)pyridine . The greater electronegativity of chlorine compared to bromine stabilizes the anionic Meisenheimer intermediate more effectively, lowering the activation energy for the reaction.[3][5][9]
While the 4-(oxan-3-yl) group on the bromo-substrate is weakly deactivating and thus activating for SNAr, this effect is unlikely to overcome the fundamental electronic advantage conferred by the chlorine atom in 2-chloropyridine.
Table 1: Predicted Comparative Performance in a Typical SNAr Reaction (Reaction with Sodium Methoxide in Methanol at 60 °C)
| Substrate | Predicted Relative Rate | Expected Yield | Key Considerations |
| 2-Chloropyridine | Faster | High | Higher reactivity due to chlorine's inductive effect stabilizing the Meisenheimer complex. |
| 2-Bromo-4-(oxan-3-yl)pyridine | Slower | Moderate-High | Lower intrinsic reactivity of the C-Br bond in SNAr. The reaction may require slightly more forcing conditions (higher temperature or longer time) to achieve comparable conversion. |
Note: This data is illustrative, based on established reactivity principles. Actual results may vary with specific nucleophiles and conditions.
Performance in Palladium-Catalyzed Cross-Coupling
In this domain, the reactivity order is inverted. 2-Bromo-4-(oxan-3-yl)pyridine is significantly more reactive than 2-chloropyridine . The weaker C-Br bond (BDE ~276 kJ/mol) undergoes oxidative addition to Pd(0) much more readily than the stronger C-Cl bond (BDE ~339 kJ/mol).[6]
This has profound practical implications. Reactions with the bromo-substrate can often be performed at lower temperatures, with lower catalyst loadings, and with a wider variety of coupling partners. Conversely, activating the C-Cl bond of 2-chloropyridine typically requires more specialized, electron-rich phosphine ligands, higher temperatures, and longer reaction times.[6][10] While chlorinated starting materials are often less expensive, the higher reactivity and broader compatibility of bromides frequently make them the preferred choice for discovery chemistry where reaction success and reliability are paramount.[6]
Table 2: Predicted Comparative Performance in a Suzuki-Miyaura Coupling (Reaction with Phenylboronic Acid, Pd(PPh₃)₄, Na₂CO₃ in Toluene/Water)
| Substrate | Predicted Reaction Conditions | Expected Yield | Key Considerations |
| 2-Bromo-4-(oxan-3-yl)pyridine | 80-90 °C, 2-4 h | Excellent | High reactivity due to weaker C-Br bond. Standard catalysts are often sufficient. |
| 2-Chloropyridine | 100-110 °C, 12-24 h | Lower to Good | Lower reactivity requiring more forcing conditions and potentially specialized, expensive ligands (e.g., XPhos) for high yields.[7] |
Chapter 3: Validating Protocols for Reactivity Comparison
To provide a framework for empirical validation, the following protocols are described. They are designed as self-validating systems for a direct, side-by-side comparison of the two substrates.
Protocol: Comparative Kinetic Study of an SNAr Reaction
This protocol uses UV-Vis spectrophotometry to monitor the progress of an SNAr reaction in real-time, allowing for the determination of pseudo-first-order rate constants.
Objective: To quantitatively compare the rate of reaction of 2-chloropyridine and 2-Bromo-4-(oxan-3-yl)pyridine with a chromophoric nucleophile, such as 4-nitrobenzenethiolate.
Methodology:
-
Stock Solution Preparation: Prepare stock solutions of each halopyridine (e.g., 0.1 M in DMSO) and the nucleophile (e.g., 4-nitrothiophenol, 0.1 M in DMSO) and a base (e.g., DBU, 1.0 M in DMSO).
-
λ-max Determination: Determine the maximum absorbance wavelength (λ-max) of the product, 2-((4-nitrophenyl)thio)pyridine, where the starting materials have minimal absorbance.
-
Kinetic Run: In a quartz cuvette, combine the solvent (DMSO), the halopyridine solution (e.g., final concentration 1 mM), and the base. The reaction is initiated by adding a large excess of the nucleophile solution (e.g., final concentration 20 mM) to ensure pseudo-first-order conditions.
-
Data Acquisition: Immediately begin recording the absorbance at λ-max as a function of time until the reaction is complete (absorbance plateaus).
-
Data Analysis: Fit the absorbance vs. time data to a first-order exponential equation to determine the observed rate constant (k_obs).
-
Comparison: Repeat the experiment under identical conditions for the other halopyridine. The ratio of the k_obs values will provide a quantitative measure of their relative reactivity.
Protocol: Comparative Yield in a Buchwald-Hartwig Amination
This protocol allows for a direct comparison of isolated yields in a common C-N cross-coupling reaction.
Objective: To compare the efficiency of 2-chloropyridine and 2-Bromo-4-(oxan-3-yl)pyridine in a palladium-catalyzed amination with morpholine.
Materials:
-
Halopyridine (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.05 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: To two separate, dry Schlenk flasks under an inert atmosphere (Argon), add the palladium catalyst, ligand, and base.
-
Add Reagents: To flask A, add 2-Bromo-4-(oxan-3-yl)pyridine. To flask B, add 2-chloropyridine.
-
Solvent and Nucleophile: Add toluene and then morpholine to each flask.
-
Reaction: Heat both reaction mixtures to an appropriate temperature (e.g., start at 80°C for the bromo-compound and 100°C for the chloro-compound) and stir for a set time (e.g., 12 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reactions to room temperature, quench with water, and extract with ethyl acetate. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Comparison: Compare the isolated yields of the aminated products. It is expected that the reaction with 2-Bromo-4-(oxan-3-yl)pyridine will provide a higher yield under milder conditions.
Conclusion
The choice between 2-Bromo-4-(oxan-3-yl)pyridine and 2-chloropyridine is a strategic decision that hinges on the intended chemical transformation.
-
For Nucleophilic Aromatic Substitution (SNAr) , 2-chloropyridine is generally the more reactive substrate due to the superior ability of chlorine to stabilize the rate-determining Meisenheimer intermediate through its inductive effect.
-
For Palladium-Catalyzed Cross-Coupling , 2-Bromo-4-(oxan-3-yl)pyridine is unequivocally the more reactive option. The lower C-Br bond dissociation energy facilitates the critical oxidative addition step, allowing for milder reaction conditions, greater substrate scope, and often higher yields.
While economic factors may favor the use of chloro-derivatives in large-scale synthesis, the enhanced reactivity and reliability of bromo-pyridines in cross-coupling reactions make them an invaluable tool for medicinal chemists and researchers in the discovery phase. Understanding these fundamental reactivity differences is key to designing efficient and robust synthetic routes for the construction of complex pyridine-containing molecules.
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A Comparative Guide to the Crystal Structure Analysis of 2-Bromo-4-(oxan-3-yl)pyridine Complexes: Methodologies and Implications for Drug Discovery
This guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 2-Bromo-4-(oxan-3-yl)pyridine complexes. While specific structural data for this exact compound is not widely published, this document establishes a robust methodology by drawing comparisons with structurally related bromopyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. The insights derived from such structural analyses are paramount for understanding structure-activity relationships (SAR) and advancing rational drug design.
The pyridine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs due to its versatile chemical properties and ability to engage in various biological interactions.[1][2] The introduction of a bromine atom at the 2-position offers a handle for further synthetic modifications through cross-coupling reactions and, critically, provides a powerful tool for crystal engineering through halogen bonding.[3][4] Halogen bonds are highly directional, non-covalent interactions that can be exploited to control molecular self-assembly and modulate the physicochemical properties of active pharmaceutical ingredients (APIs).[5][6]
Part 1: Synthesis and Crystallization of High-Purity Single Crystals
The prerequisite for any successful SCXRD analysis is the availability of high-quality single crystals. This begins with the synthesis of the target compound followed by a meticulous crystallization process.
Proposed Synthesis of 2-Bromo-4-(oxan-3-yl)pyridine
Causality Behind Experimental Choices: The choice of a Sandmeyer-type reaction starting from an aminopyridine is a classic, reliable method for introducing a bromine atom onto the pyridine ring.[7] This method is often high-yielding and uses readily available starting materials. Subsequent functionalization at the 4-position would then be necessary to introduce the oxane moiety.
Experimental Protocol: Recrystallization for SCXRD-Grade Crystals
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities.[8] The selection of an appropriate solvent system is the most critical step.
Step-by-Step Methodology:
-
Solvent Screening: The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. A systematic screening of common laboratory solvents is essential. Record observations in a table similar to the one below.
-
Dissolution: Place the crude 2-Bromo-4-(oxan-3-yl)pyridine in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is vital for maximizing crystal yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid filtration of the hot solution through a pre-warmed funnel to prevent premature crystallization.
-
Slow Cooling: This is the most critical stage for growing large, well-ordered crystals. Allow the saturated solution to cool to room temperature undisturbed. Insulating the flask can slow the cooling rate, promoting the formation of fewer, larger crystals over many small ones. Subsequently, the flask can be moved to an ice bath to maximize precipitation.[8]
-
Crystal Isolation and Drying: Collect the formed crystals via vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering soluble impurities. The purified crystals should then be dried under a vacuum to remove all residual solvent.
Table 1: Template for Solvent Screening Data
| Solvent System | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations |
| Ethanol | Sparingly Soluble | Soluble | Fine Needles | Potential for good yield. |
| Isopropanol | Sparingly Soluble | Soluble | Small Prisms | Slower evaporation may yield larger crystals. |
| Ethyl Acetate | Soluble | Very Soluble | Oiling out | Not a suitable single solvent. |
| Hexane/EtOAc (9:1) | Insoluble | Sparingly Soluble | Microcrystals | May work as a two-solvent system. |
Workflow for Synthesis and Crystallization
Caption: Workflow for the synthesis and crystallization of 2-Bromo-4-(oxan-3-yl)pyridine.
Part 2: The Core Technique: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[9][10] By analyzing the pattern of diffracted X-rays, one can determine bond lengths, bond angles, and the overall molecular conformation, which are indispensable for drug design.[11]
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[12]
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected by a detector.[13]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and integrate the intensities of the thousands of measured reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to improve the fit, ultimately yielding the final crystal structure.[14]
SCXRD Experimental Workflow
Caption: General experimental workflow for single-crystal X-ray diffraction analysis.
Part 3: Structural Analysis and Comparative Insights
The true value of a crystal structure lies in its detailed analysis and comparison with related compounds. This allows for the identification of key structural motifs and intermolecular interactions that govern the solid-state properties and may influence biological activity.
Comparative Analysis of Crystallographic Data
To illustrate the process, we will compare the hypothetical data for a 2-Bromo-4-(oxan-3-yl)pyridine complex with the known structure of a related compound, 2-Bromo-4-hydroxypyridine.[15] Such comparisons are best made using data retrieved from a comprehensive repository like the Cambridge Structural Database (CSD), which contains over a million small-molecule crystal structures.[16]
Table 2: Comparative Crystallographic Parameters
| Parameter | 2-Bromo-4-(oxan-3-yl)pyridine (Hypothetical) | 2-Bromo-4-hydroxypyridine[15] | Significance in Drug Design |
| Crystal System | Monoclinic | Monoclinic | Influences crystal habit, solubility, and stability. |
| Space Group | P2₁/c | P2₁/n | Describes the symmetry of the crystal packing. |
| C-Br Bond Length | ~1.89 Å | 1.896(2) Å | Can influence halogen bond strength and reactivity. |
| Pyridine Ring Planarity | Near-planar | Near-planar | A planar ring is typical for aromatic systems. |
| Oxane Ring Conformation | Chair | N/A | The ring's conformation dictates the 3D shape of the substituent, which is critical for receptor binding. |
| Key Intermolecular Interaction | C-Br···N Halogen Bond | O-H···N Hydrogen Bond | These interactions define the crystal packing and can mimic interactions in a protein binding pocket. |
The Critical Role of Halogen Bonding
The presence of the bromine atom makes halogen bonding a primary interaction to analyze. A halogen bond (C-Br···A) forms when the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic atom (A), such as a nitrogen or oxygen.[4] This interaction is highly directional and can be a powerful tool for controlling solid-state architecture.[17] In a complex, the pyridine nitrogen of an adjacent molecule is a likely halogen bond acceptor.
Caption: Diagram of a C-Br···N halogen bond interaction between two pyridine molecules.
Part 4: Implications for Drug Discovery
The ultimate goal of structural analysis in a pharmaceutical context is to inform the design of better drugs.[18] High-resolution crystal structures provide a static snapshot of a molecule's preferred conformation and its interactions.
Structure-Activity Relationship (SAR): Understanding the precise 3D structure of 2-Bromo-4-(oxan-3-yl)pyridine and its complexes is fundamental to SAR. For instance, the conformation of the oxane ring and its orientation relative to the pyridine core can dramatically affect how the molecule fits into a protein's binding site.[3] A crystal structure can reveal if the oxane substituent is positioned to make favorable hydrophobic interactions or if it causes steric hindrance.
Rational Drug Design: This structural information is a direct input for rational drug design. If 2-Bromo-4-(oxan-3-yl)pyridine is an inhibitor of a protein kinase, for example, the crystal structure of the protein-ligand complex would reveal key binding interactions. Knowledge of these interactions allows chemists to design new analogues with improved potency and selectivity by:
-
Modifying substituents to enhance favorable contacts (e.g., adding hydrogen bond donors/acceptors).
-
Altering the scaffold to improve binding geometry.
-
Exploiting unique interactions like halogen bonding to target specific regions of the binding site.[19]
Hypothetical Signaling Pathway
Many pyridine derivatives are developed as kinase inhibitors. The diagram below illustrates a simplified signaling pathway where a 2-Bromo-4-(oxan-3-yl)pyridine derivative could act as an inhibitor of a key kinase, thereby blocking downstream signaling that leads to cell proliferation.
Caption: Inhibition of a kinase signaling pathway by a hypothetical pyridine derivative.
Conclusion
The crystal structure analysis of novel compounds like 2-Bromo-4-(oxan-3-yl)pyridine is a multi-step process that combines careful synthesis, meticulous crystallization, and high-resolution structural analysis. While a direct structure may not yet be in the public domain, the principles and protocols outlined in this guide provide a clear and actionable path for its determination. By comparing the resulting structural data—particularly key features like halogen bonding and substituent conformation—with known structures, researchers can unlock critical insights. This knowledge directly fuels the engine of modern drug discovery, enabling the rational design of safer and more effective therapeutics.
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-
Zordan, F., Brammer, L., & Sherwood, P. (2005). M–X…X'–C Halogen Bonds as Efficient and Reliable Supramolecular Synthons in Organic-inorganic Crystals. Acta Crystallographica Section A: Foundations of Crystallography, 61(s1), C362. Retrieved from [Link]
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Metrangolo, P., & Resnati, G. (2008). Halogen Bonding in Crystal Engineering. In Molecular Networks (pp. 115-143). Springer. Retrieved from [Link]
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Wang, Y., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 378(2179), 20190587. Retrieved from [Link]
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CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
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ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
- Google Patents. (2011). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
PubMed. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Retrieved from [Link]
-
ResearchGate. (2019). How to synthesis 2-bromo pyridine? Retrieved from [Link]
-
PMC. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
-
ResearchGate. (2011). Crystal structure of 4-bromo-2-(pyridin-4-ylmethyliminomethyl)phenol, C13H11BrN2O. Retrieved from [Link]
- BenchChem. (n.d.). Analysis of a Closely Related Structure: 2-Bromo-4-nitroaniline.
-
PubMed. (2014). Crystal structure of 2-(2-bromo-phen-yl)-4-(1H-indol-3-yl)-6-(thio-phen-2-yl)pyridine-3-carbo-nitrile. Retrieved from [Link]
-
IJNRD. (2024). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]
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Hazard Assessment & The Causality of Disposal Choices
An essential component of laboratory safety and operational excellence is the rigorous management of complex chemical waste. As a Senior Application Scientist, I approach the disposal of 2-Bromo-4-(oxan-3-yl)pyridine not just as a regulatory requirement, but as a critical chemical engineering challenge.
This compound features a brominated pyridine ring coupled with a tetrahydropyran (oxane) moiety. The presence of the halogen (bromine) on a nitrogen-containing heterocycle fundamentally alters its thermal degradation profile compared to standard organic solvents. Improper disposal or sub-optimal incineration can lead to the formation of highly toxic Products of Incomplete Combustion (PICs), including brominated dioxins, furans, and nitrogen oxides (NOx)[1][2].
The following standard operating procedure (SOP) provides a self-validating, step-by-step framework for the safe handling, segregation, and ultimate thermal destruction of 2-Bromo-4-(oxan-3-yl)pyridine, ensuring full compliance with[3] and [4].
To design an effective disposal protocol, we must first understand the molecular behavior of the waste under stress:
-
The Halogen Effect: The C-Br bond requires significant thermal energy to cleave completely. If incinerated at standard temperatures (< 600°C), the molecule undergoes partial oxidation, generating corrosive hydrogen bromide (HBr) gas and persistent organic pollutants[2].
-
The Heterocyclic Nitrogen: Pyridine derivatives are notorious for generating NOx during combustion[1].
-
Regulatory Classification: While pure pyridine is listed as an F005 or U196 hazardous waste, halogenated pyridines fall under stricter mandates requiring chemical destruction or high-temperature incineration with carbon adsorption[3][4].
Figure 1: Thermal destruction mechanistic pathway illustrating the critical need for optimal incineration temperatures to prevent toxic PIC formation.
Operational Logistics: Waste Segregation & Storage
The integrity of the disposal process begins at the bench. Cross-contamination of halogenated waste with non-halogenated streams can compromise the efficiency of downstream incineration and violate environmental permits.
Table 1: Waste Stream Categorization & Routing
| Parameter | Halogenated Stream (Target) | Non-Halogenated Stream |
| Target Compounds | 2-Bromo-4-(oxan-3-yl)pyridine, DCM, Chloroform | Toluene, Hexane, Ethanol |
| Container Material | High-Density Polyethylene (HDPE) or PTFE-lined glass | Standard glass or HDPE |
| Labeling Requirement | "Hazardous Waste - Halogenated Organics (Contains Br)" | "Hazardous Waste - Non-Halogenated" |
| Downstream Processing | High-Temp Rotary Kiln with Caustic Scrubber[5][6] | Standard Liquid Injection Incineration |
Protocol 1: Lab-Scale Waste Collection (Self-Validating)
-
Characterization: Verify the physical state of the waste (solid API intermediate vs. dissolved in solvent).
-
Container Selection: Use a chemically compatible, sealable container (e.g., PTFE-lined amber glass for liquids). Do not use metal containers, as trace HBr generation over time can cause severe corrosion.
-
Segregation: Pour the waste only into the designated "Halogenated Organic Waste" carboy.
-
Validation Step (pH Check): Before sealing the bulk waste container, test the headspace or a micro-aliquot with pH paper. A highly acidic reading indicates premature degradation or incompatible mixing. The pH should remain neutral to slightly basic.
-
Storage: Store in a secondary containment tray within a continuously ventilated fume hood or dedicated waste accumulation area, away from strong oxidizers or acids[7].
Spill Response & Decontamination Methodology
In the event of an operational failure (e.g., dropped flask), immediate and calculated action is required to prevent inhalation exposure and environmental release.
Protocol 2: Emergency Spill Cleanup
-
Isolation: Evacuate personnel from the immediate vicinity. Ensure the laboratory fume hood sashes are lowered to maximize exhaust draw, as pyridine derivatives possess a nauseating, low-threshold odor and pose inhalation risks[1].
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite[6][7]. Mechanistic Note: Never use sawdust or combustible materials, as the high surface area combined with a halogenated organic can create a localized fire hazard.
-
Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty hazardous waste bag or wide-mouth HDPE jar.
-
Surface Neutralization (Validation Step): Wash the contaminated surface with a mild alkaline detergent solution (e.g., 5% sodium bicarbonate). Swipe the surface with pH paper; a neutral reading (pH ~7) validates that all acidic/corrosive residues have been neutralized and removed.
Final Disposal: Thermal Destruction Parameters
The ultimate disposal of 2-Bromo-4-(oxan-3-yl)pyridine must be executed by a certified environmental services vendor utilizing specialized incineration infrastructure. According to the and EPA guidelines, halogenated pyridines require specific thermal parameters to ensure complete destruction[4][5][6].
Table 2: Critical Incineration Parameters for Halogenated Pyridines
| Incineration Technology | Temperature Range | Residence Time | Scrubber Requirement |
| Rotary Kiln | 820°C – 1,600°C[5][6] | > 2 seconds (Gas) / Hours (Solid) | Alkaline (Caustic) Scrubber |
| Liquid Injection | 650°C – 1,600°C[5][6] | 0.1 to 2.0 seconds | Alkaline (Caustic) Scrubber |
| Fluidized Bed | 450°C – 980°C[5][6] | > 2 seconds | In-bed limestone + Scrubber |
Protocol 3: Vendor Handoff & Destruction Verification
-
Manifesting: Complete a Uniform Hazardous Waste Manifest, explicitly listing the waste code (often a state-specific code for halogenated organics, or F005 if mixed with listed solvents)[3][8].
-
Thermal Destruction: The vendor injects the waste into a rotary kiln operating at a minimum of 820°C[5][6]. The high temperature ensures the kinetic cleavage of the robust C-Br and pyridine ring bonds[2].
-
Flue Gas Scrubbing: Post-combustion gases are routed through a caustic scrubber (e.g., NaOH spray) to neutralize the resulting HBr and NOx gases into harmless salts (NaBr, NaNO3) before atmospheric release.
-
Validation Step (CEMS): The facility's Continuous Emissions Monitoring System (CEMS) validates the destruction efficiency (DRE > 99.99%) by confirming that carbon monoxide (CO) and total hydrocarbon levels in the stack gas remain below regulatory thresholds[2].
Figure 2: Operational workflow for the segregation, storage, and ultimate thermal destruction of halogenated pyridine waste.
References
-
Hazardous Waste Listings (F-Codes). United States Environmental Protection Agency (EPA). Available at:[Link]
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC). Available at:[Link]
-
Guidance on Setting Permit Conditions and Reporting Trial Burn Results (EPA/625/6-89/019). United States Environmental Protection Agency (EPA), Regulations.gov. Available at: [Link]
Sources
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- 8. wku.edu [wku.edu]
Personal protective equipment for handling 2-Bromo-4-(oxan-3-yl)pyridine
Topic: Personal protective equipment for handling 2-Bromo-4-(oxan-3-yl)pyridine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers
Executive Safety Summary
Compound Class: Halogenated Heterocycle / Functionalized Pyridine CAS: [Variable by isomer/supplier - verify specific lot] Physical State: Typically a solid or viscous oil (depending on purity/polymorph).
The "Novel Intermediate" Principle: As a specialized building block in drug discovery, 2-Bromo-4-(oxan-3-yl)pyridine often lacks a fully populated toxicological dataset (e.g., chronic LD50 values). Therefore, Universal Precaution is the only scientifically valid approach. You must handle this compound as if it possesses the high-toxicity profile of its parent scaffold, 2-bromopyridine, which is known to be fatal in contact with skin and toxic if swallowed [1, 2].[1]
Primary Hazard Anticipation (SAR-Based):
-
Acute Toxicity (Dermal/Oral): High potential for transdermal absorption due to lipophilic pyridine/ether moieties.
-
Irritation: Severe eye/skin irritant; respiratory tract irritant.[2][3][4]
-
Sensitization: Potential for halogenated pyridine sensitization.
PPE Technical Specifications
Do not rely on "standard lab attire." The lipophilicity introduced by the oxanyl (tetrahydropyran) ring increases the potential for this compound to permeate standard glove materials.
A. Hand Protection Matrix
Standard nitrile exam gloves are insufficient for prolonged direct contact.
| Contact Type | Glove Material | Min.[2][5][6][7] Thickness | Breakthrough Time | Protocol |
| Incidental Splash | Nitrile (Disposable) | 0.11 mm (4 mil) | < 5 mins | Double Glove. Inspect outer glove immediately upon contact. |
| Direct Handling | Nitrile (High-Risk) | 0.20 mm (8 mil) | > 30 mins | Use extended cuff gloves to cover lab coat wrist gap. |
| Spill Cleanup | Laminate Film (Silver Shield®) | Multi-layer | > 480 mins | Required for cleaning concentrated solutions (>10 mL). |
B. Ocular & Respiratory Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+) are mandatory. Safety glasses with side shields are insufficient due to the risk of fine powder aerosolization or solvent splash during workup.
-
Respiratory:
-
Primary: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary: If weighing outside a hood is unavoidable (not recommended), use a NIOSH N95 (for solids) or P100 particulate respirator.
-
PPE Decision Logic (Visualization)
This decision tree ensures you select the correct protection level based on the operational state of the chemical.
Figure 1: PPE Selection Workflow based on physical state and quantity thresholds.
Operational Protocols
Phase 1: Weighing & Transfer
Risk: Inhalation of particulates and static discharge.
-
Engineering Control: Use an analytical balance inside a fume hood or a powder containment enclosure.
-
Static Mitigation: The oxanyl moiety contributes to polarity; however, organic solids often accumulate static charge. Use an anti-static gun or ionizing bar before spatulating to prevent "jumping" of the powder.
-
Technique: Tare the vial outside, move it inside the hood, add the solid, cap it, and then remove for final weight check. Never transport an open vial across the lab.
Phase 2: Reaction Setup
Risk: Exothermic decomposition or solvent splash.
-
Solvent Choice: When dissolving, add solvent slowly. Halogenated pyridines can be reactive with strong nucleophiles or oxidizing agents [3].
-
Labeling: Mark the reaction vessel clearly as "HALOGENATED - TOXIC."
Phase 3: Waste Disposal
Risk: Environmental contamination and regulatory violation.
-
Stream Segregation: Do NOT mix with general organic waste if your facility separates halogenated waste.
-
Classification: Dispose of as "Halogenated Organic Solvent Waste."
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic byproducts (HBr) are possible.
Emergency Response Plan
Spill Response Workflow
Figure 2: Immediate response logic for spills. Note that "Major" spills outside a hood require professional EHS intervention.
Exposure First Aid
-
Skin Contact: Immediate flush with water for 15 minutes .[3][4][8][9] Do not use organic solvents (ethanol/acetone) to wash skin; this increases transdermal absorption.
-
Eye Contact: Flush for 15 minutes, lifting eyelids.[4][8][9] Seek ophthalmological evaluation immediately.
-
Ingestion: Do NOT induce vomiting. The halogenated pyridine structure poses an aspiration hazard and potential corrosive damage to the esophagus.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Halogenated Pyridines Toxicity Profile. Retrieved from [Link]
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- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
